Hsp90-IN-31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2,4-dihydroxy-N-methyl-5-propan-2-yl-N-[[4-(propylcarbamoyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H28N2O4/c1-5-10-23-21(27)16-8-6-15(7-9-16)13-24(4)22(28)18-11-17(14(2)3)19(25)12-20(18)26/h6-9,11-12,14,25-26H,5,10,13H2,1-4H3,(H,23,27) |
InChI Key |
FPLRZXZDCUKVAU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Hsp90-IN-31: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and function of a wide array of "client" proteins, many of which are integral components of oncogenic signaling pathways. Consequently, Hsp90 has emerged as a compelling therapeutic target for cancer. This technical guide provides an in-depth overview of the mechanism of action of Hsp90 inhibitors, using the well-characterized compound 17-allylamino-17-demethoxygeldanamycin (17-AAG) as a representative example for the purposes of illustrating the effects of a hypothetical "Hsp90-IN-31". This document details the molecular interactions, downstream cellular consequences, and key experimental protocols for evaluating the efficacy of such inhibitors.
Core Mechanism of Action
Hsp90 inhibitors, such as the ansamycin antibiotic 17-AAG, primarily exert their effects by competitively binding to the N-terminal ATP-binding pocket of Hsp90.[1][2] This inhibition of ATPase activity disrupts the chaperone's conformational cycle, which is essential for its function.[2][3] The binding of an inhibitor locks Hsp90 in a conformation that is recognized by the cellular protein degradation machinery. This leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins.[4] As many of these client proteins are oncoproteins that drive cancer cell growth and survival, their degradation results in the simultaneous disruption of multiple critical signaling pathways.[2][5]
Quantitative Data on Hsp90 Inhibition
The efficacy of Hsp90 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. While specific data for "this compound" is not available, the following table provides representative IC50 values for the well-studied Hsp90 inhibitor 17-AAG, which can serve as a benchmark for evaluating novel inhibitors.
| Cell Line | Cancer Type | 17-AAG IC50 (nM) |
| MCF-7 | Breast Cancer | 10 - 50 |
| SK-Br-3 | Breast Cancer | 5 - 20 |
| A549 | Lung Cancer | 50 - 100 |
| HCT116 | Colon Cancer | 20 - 70 |
| PC-3 | Prostate Cancer | 30 - 80 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Key Signaling Pathways Affected by Hsp90 Inhibition
Hsp90 inhibition has a multifaceted impact on cancer cells by destabilizing a broad range of client proteins involved in key signaling pathways crucial for tumorigenesis.[5][6]
Caption: this compound inhibits the Hsp90 chaperone, leading to the degradation of client proteins and disruption of downstream signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines.[7]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Client Protein Degradation
This protocol assesses the effect of this compound on the levels of Hsp90 client proteins and the induction of Hsp70, a hallmark of Hsp90 inhibition.[4][7]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Akt, anti-Her2, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and visualize the protein bands. A decrease in client protein levels and an increase in Hsp70 expression indicate Hsp90 inhibition.
Caption: Experimental workflow for assessing changes in protein levels following this compound treatment.
Logical Relationship of this compound Mechanism of Action
The mechanism of action of this compound can be summarized as a logical cascade of events, from target engagement to the induction of cell death.
Caption: Logical flow of the mechanism of action for this compound, from target binding to cellular outcome.
Conclusion
Hsp90 inhibitors represent a promising class of anti-cancer agents due to their ability to simultaneously target multiple oncogenic pathways. A thorough understanding of their mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for the successful development and clinical application of novel Hsp90-targeted therapies. The provided frameworks for data presentation and visualization are intended to aid researchers in the systematic evaluation of compounds such as this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Genesis of a Novel Hsp90 Inhibitor: A Technical Guide to the Discovery and Synthesis of Pyrazole-Based Hsp90 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of potent, small-molecule inhibitors of Heat Shock Protein 90 (Hsp90), focusing on the pyrazole scaffold, a class of compounds to which Hsp90-IN-31 is believed to belong. Due to the limited publicly available information on this compound, this document leverages data from closely related and structurally similar pyrazole-based Hsp90 inhibitors to provide a representative and detailed account of their development.
Introduction: The Rationale for Targeting Hsp90
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stability, and function of a wide array of "client" proteins.[1][2] In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival, making it a compelling target for cancer therapy.[3][4] Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[5]
The discovery of small-molecule inhibitors targeting the N-terminal ATP-binding pocket of Hsp90 has been a major focus of cancer drug development.[6] This guide delves into the discovery and synthesis of a specific class of synthetic inhibitors built around a pyrazole core, highlighting the key experimental procedures and data that underpin their development.
Discovery of Pyrazole-Based Hsp90 Inhibitors
The journey to identify potent pyrazole-based Hsp90 inhibitors began with high-throughput screening (HTS) campaigns aimed at identifying novel chemical scaffolds that could inhibit the ATPase activity of Hsp90.[5] These screens led to the discovery of 3,4-diarylpyrazole compounds as a promising starting point for medicinal chemistry efforts.[5]
Structure-based drug design, aided by X-ray crystallography of inhibitor-protein complexes, played a pivotal role in optimizing the initial hits.[5] These studies revealed crucial interactions between the pyrazole scaffold and key residues within the Hsp90 ATP-binding site, such as Asp93.[7] The resorcinol moiety, a common feature in many potent Hsp90 inhibitors, was identified as a critical component for strong binding affinity.[5]
The logical workflow for the discovery and optimization of these inhibitors is depicted below.
Synthesis of Pyrazole-Based Hsp90 Inhibitors
The synthesis of 3,4-diaryl pyrazole Hsp90 inhibitors generally follows a convergent strategy. A key step involves the construction of the central pyrazole ring, often through the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] Subsequent modifications are then made to the aryl rings to explore structure-activity relationships (SAR).
A representative synthetic scheme is outlined below. This two-step procedure involves the initial formation of a substituted 1,3-diphenyl-prop-2-enone, which then undergoes cyclization with a hydrazine to form the pyrazole core.[7]
General Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of N-pyridoyl-Δ²-pyrazoline analogs, a class of pyrazole-containing Hsp90 inhibitors.
Step 1: Synthesis of 1,3-diphenyl-prop-2-enones (Chalcones) A mixture of a substituted acetophenone (1 mmol) and an aromatic aldehyde (1 mmol) is dissolved in a suitable solvent such as ethanol. To this solution, a catalytic amount of a base (e.g., NaOH or KOH) is added. The reaction mixture is stirred at room temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the pure chalcone intermediate.[7]
Step 2: Synthesis of N-pyridoyl-Δ²-pyrazoline Compounds The synthesized chalcone (1 mmol) and isonicotinic acid hydrazide (1 mmol) are dissolved in glacial acetic acid. The mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with water, and then purified by column chromatography or recrystallization to afford the final N-pyridoyl-Δ²-pyrazoline product.[7]
Biological Evaluation and Quantitative Data
The biological activity of novel Hsp90 inhibitors is assessed through a series of in vitro assays. The primary assay measures the inhibition of Hsp90's ATPase activity. Subsequently, the most potent compounds are evaluated for their anti-proliferative effects in various cancer cell lines.
Hsp90 ATPase Inhibition Assay
Protocol: The inhibitory activity against the Hsp90 ATPase is determined using a fluorescence polarization (FP) assay. This assay measures the displacement of a fluorescently labeled ATP analog from the Hsp90 N-terminal domain by the test compound. The assay is typically performed in a 96- or 384-well plate format. A solution of recombinant human Hsp90 protein is incubated with the fluorescent probe and varying concentrations of the inhibitor. The fluorescence polarization is measured after an incubation period. The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent probe, is calculated from the dose-response curve.
Cell Proliferation Assays
Protocol: The anti-proliferative activity of the compounds is evaluated in a panel of human cancer cell lines. Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the Hsp90 inhibitor for a period of 72 to 96 hours. Cell viability is assessed using a standard method such as the sulforhodamine B (SRB) or MTS assay. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values are determined from the resulting dose-response curves.
Quantitative Data Summary
The following table summarizes the inhibitory activities of several representative pyrazole and isoxazole-based Hsp90 inhibitors.
| Compound | Hsp90 ATPase IC50 (nM) | Cell Line | Anti-proliferative GI50/IC50 (µM) | Reference |
| CCT018159 | Not Reported | HCT116 | 4.1 | [6] |
| VER-49009 | Not Reported | Multiple | Varies | [8] |
| VER-50589 | Not Reported | Multiple | Varies (more potent than VER-49009) | [8] |
| PY1 | Not Reported | Breast Cancer & Melanoma | Not Specified | [7] |
| PY2 | Not Reported | Breast Cancer & Melanoma | Not Specified | [7] |
| PY3 | Not Reported | Breast Cancer & Melanoma | Not Specified | [7] |
Mechanism of Action and Signaling Pathways
Hsp90 inhibitors exert their anti-cancer effects by binding to the N-terminal ATP pocket of Hsp90, which prevents the chaperone from adopting its active conformation.[9] This leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.[2] Many of these client proteins are key components of oncogenic signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways.[2][9]
The inhibition of Hsp90 triggers the degradation of oncoproteins like HER2, AKT, and c-RAF, leading to cell cycle arrest and apoptosis.[5] This multi-targeted approach is a key advantage of Hsp90 inhibition.
Conclusion
The discovery and development of pyrazole-based Hsp90 inhibitors represent a successful application of modern drug discovery principles, including high-throughput screening, structure-based design, and systematic medicinal chemistry optimization. These compounds have demonstrated potent inhibition of Hsp90 and significant anti-proliferative activity in cancer cells. While specific data on this compound remains proprietary, the information presented in this guide on analogous compounds provides a comprehensive technical framework for understanding its likely discovery, synthesis, and mechanism of action. Further research and clinical development will continue to define the therapeutic potential of this important class of Hsp90 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 3. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-pyridoyl-Δ2 -pyrazolines as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hsp90 - Wikipedia [en.wikipedia.org]
Hsp90-IN-31: A Potent and Selective Derivative of SNX-0723 for Hsp90 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of client proteins, many of which are implicated in oncogenesis and cell proliferation. As such, Hsp90 has emerged as a key target for cancer therapy. This technical guide provides a comprehensive overview of Hsp90-IN-31, a potent and selective inhibitor of Hsp90, and its relationship to its parent compound, SNX-0723. We will delve into the chemical evolution from SNX-0723 to this compound, compare their inhibitory activities, detail relevant experimental protocols for their characterization, and illustrate their impact on key signaling pathways.
Introduction: The Hsp90 Chaperone and Its Inhibition
Hsp90 is a highly conserved molecular chaperone that is essential for the stability and function of a large number of client proteins, including many that are involved in signal transduction, cell cycle control, and apoptosis. In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of oncoproteins that drive tumor progression. Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. This targeted degradation of multiple oncoproteins simultaneously makes Hsp90 an attractive target for cancer drug development.
From SNX-0723 to this compound: A Story of Rational Drug Design
SNX-0723 is a potent, small-molecule inhibitor of Hsp90. Extensive structure-activity relationship (SAR) studies on SNX-0723 led to the development of a series of derivatives with improved properties. Among these, this compound, also known as Compound 31, emerged as a highly potent and selective inhibitor.
The key structural modifications that transform SNX-0723 into this compound involve the benzamide portion of the molecule. Specifically, the ortho-fluoro substituent on the benzamide ring of SNX-0723 is replaced with a benzolactam moiety in this compound.[1] Additionally, a cyclopentyl group is added ortho to the lactam.[1] These modifications were designed to optimize interactions within the ATP binding pocket of Hsp90, leading to enhanced binding affinity and improved selectivity.
Quantitative Comparison: this compound vs. SNX-0723
The rational design of this compound from SNX-0723 resulted in a compound with enhanced inhibitory activity and selectivity. The following tables summarize the available quantitative data for both compounds.
Table 1: Hsp90 Binding Affinity and Inhibitory Activity
| Compound | Target | Assay Type | Value | Reference |
| SNX-0723 | Hsp90 | IC50 | 14 nM | [2] |
| HsHsp90 | Ki | 4.4 nM | ||
| PfHsp90 | Ki | 47 nM | ||
| This compound (Compound 31) | Hsp90 | Binding Affinity (FP assay) | 5 nM | [1] |
Table 2: Cellular Activity
| Compound | Activity | Cell Line | Value | Reference |
| SNX-0723 | Inhibition of α-synuclein oligomerization | H4 cells | EC50 ≈ 48 nM | |
| Induction of Hsp70 | - | IC50 = 31 nM | [2] | |
| HER2 degradation | - | IC50 = 9.4 nM | [2] | |
| pS6 degradation | - | IC50 = 13 nM | [2] | |
| PERK degradation | - | IC50 = 5.5 nM | [2] |
Note: Data for the two compounds are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Hsp90 inhibitors like this compound and SNX-0723.
Hsp90 ATPase Activity Assay (Enzyme-Coupled Spectrophotometric Assay)
This assay measures the rate of ATP hydrolysis by Hsp90.
Materials:
-
Purified Hsp90 protein
-
Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 2 mM DTT.
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP) solution (100 mM)
-
NADH solution (25 mM)
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
Test compounds (this compound or SNX-0723) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, and PK/LDH mix.
-
Add the Hsp90 protein to the reaction mixture.
-
Add the test compound at various concentrations (or DMSO for control).
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to assess the effect of Hsp90 inhibitors on the protein levels of its client proteins.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, SKBr3)
-
Cell culture medium and supplements
-
Test compounds (this compound or SNX-0723)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal and perform densitometric analysis to quantify the changes in protein levels relative to the loading control.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of a fluorescently labeled ligand to Hsp90 and the displacement of this ligand by a test compound.
Materials:
-
Purified Hsp90 protein
-
Fluorescently labeled Hsp90 ligand (e.g., BODIPY-geldanamycin)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound or SNX-0723)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Add a fixed concentration of Hsp90 and the fluorescently labeled ligand to the wells of a microplate.
-
Add serial dilutions of the test compound to the wells. Include wells with no compound (maximum polarization) and wells with a known potent Hsp90 inhibitor (minimum polarization).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value by fitting the data to a suitable binding model.
Impact on Signaling Pathways
Hsp90 inhibition by compounds like this compound and SNX-0723 leads to the degradation of a multitude of client proteins, thereby disrupting several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Akt is a well-established Hsp90 client protein. Inhibition of Hsp90 leads to the degradation of Akt, thereby inhibiting downstream survival signals and promoting apoptosis.[3]
Caption: Inhibition of Hsp90 by this compound/SNX-0723 leads to Akt degradation.
Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Raf-1 (or c-Raf) is a key kinase in this pathway and a known Hsp90 client. Hsp90 inhibition results in Raf-1 degradation, leading to the downregulation of the entire signaling cascade.[4][5]
Caption: Hsp90 inhibition disrupts the Ras/Raf/MEK/ERK pathway via Raf-1 degradation.
Experimental Workflow: From Compound Screening to Pathway Analysis
The following diagram illustrates a typical workflow for the evaluation of a novel Hsp90 inhibitor.
Caption: A typical workflow for the discovery and characterization of Hsp90 inhibitors.
Conclusion and Future Directions
This compound represents a significant advancement in the development of Hsp90 inhibitors, demonstrating superior potency and selectivity compared to its predecessor, SNX-0723. The rational, structure-based design approach employed in its development serves as a paradigm for the optimization of other targeted therapies. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide are intended to facilitate further research into this compound and other novel Hsp90 inhibitors. Future studies should focus on comprehensive in vivo evaluation of this compound to assess its therapeutic potential in various cancer models and to further elucidate its pharmacological profile. The continued exploration of isoform-selective Hsp90 inhibitors like this compound holds great promise for the development of more effective and less toxic cancer therapies.
References
- 1. Paralog specific Hsp90 Inhibitors – a brief history and a bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway and cancer [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Heat shock protein 90 indirectly regulates ERK activity by affecting Raf protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsp90-IN-31: A Technical Guide to a Novel Immunomodulatory Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) has emerged as a critical therapeutic target in oncology and inflammatory diseases due to its role in stabilizing a vast array of client proteins. While numerous Hsp90 inhibitors have been developed, the majority target the N-terminal ATP binding site, often leading to off-target effects and the induction of the heat shock response. Hsp90-IN-31 (also referred to as Be01) is a recently identified small molecule inhibitor of Hsp90 with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action at a cellular level, and presents detailed experimental protocols for the characterization of its specific binding site on Hsp90.
Please note: As of the latest available data, the specific binding site of this compound on the Hsp90 protein has not been explicitly detailed in publicly accessible literature. Furthermore, quantitative data on its direct binding affinity and inhibitory concentration against Hsp90 are not yet available. This guide will therefore focus on the reported cellular effects of this compound and provide generalized, yet detailed, experimental protocols that are industry-standard for characterizing such interactions.
Introduction to Hsp90 and Its Inhibition
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that facilitates the folding, stabilization, and activation of a diverse set of "client" proteins. These clients include numerous kinases, transcription factors, and other signaling molecules that are often implicated in the hallmarks of cancer and inflammatory processes. Hsp90 function is intrinsically linked to its ability to bind and hydrolyze ATP, which drives a dynamic conformational cycle.
Hsp90 possesses three major domains: an N-terminal domain (NTD) that contains the primary ATP-binding site, a middle domain (MD) involved in client and co-chaperone interactions, and a C-terminal domain (CTD) responsible for dimerization. Small molecule inhibitors have been developed to target both the N-terminus and the C-terminus, each with distinct consequences on the chaperone's function and downstream cellular pathways.
This compound: Profile and Cellular Mechanism of Action
This compound was identified from a chemical library of Hsp90 inhibitors and has demonstrated significant immunomodulatory effects.[1] Its primary reported activities are centered on the suppression of inflammatory responses.
Chemical Properties
| Property | Value |
| IUPAC Name | 2-(3-(N-ethylpropylcarbamoyl)phenyl)-N-methyl-2-(2,4-dihydroxy-5-isopropylphenyl)acetamide |
| CAS Number | 2117645-10-8 |
| Molecular Formula | C29H41N3O5 |
| SMILES | CC(C)C1=C(C=C(C(=C1O)C(=O)N(C)CC2=CC=C(C=C2)C(=O)NCCC)O)O |
| Molecular Weight | 511.65 g/mol |
Reported Biological Activities
Studies have shown that this compound (Be01) exerts the following effects on immune cells:
-
Reduces Co-stimulatory Molecule Expression: It causes a reduction in the expression of CD80 and CD86 on dendritic cells (DCs).[1]
-
Decreases Pro-inflammatory Cytokine Production: this compound decreases the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β), in bone marrow-derived dendritic cells (BMDCs) and peritoneal macrophages stimulated with lipopolysaccharide (LPS).[1]
-
In Vivo Efficacy: In a delayed-type hypersensitivity (DTH) mouse model, treatment with this compound reduced ear swelling and the levels of pro-inflammatory cytokines in the spleen.[1]
These findings suggest that this compound modulates the inflammatory response by interfering with key signaling pathways within immune cells, likely through the inhibition of Hsp90 and the subsequent destabilization of client proteins essential for these processes.
Elucidating the Specific Binding Site of this compound
The precise binding location of this compound on Hsp90 is a critical piece of information for its further development. The following are detailed protocols for standard biochemical and biophysical assays that can be employed to determine the binding site and affinity of novel Hsp90 inhibitors.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This assay is used to determine if an inhibitor binds to a specific site on Hsp90 by measuring its ability to displace a fluorescently labeled probe known to bind to that site.
-
Objective: To determine if this compound competes with a known N-terminal or C-terminal fluorescent probe for binding to Hsp90.
-
Materials:
-
Recombinant full-length human Hsp90α or Hsp90β protein.
-
Fluorescently labeled N-terminal probe (e.g., FITC-geldanamycin).
-
Fluorescently labeled C-terminal probe (if available).
-
This compound.
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT).
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of Hsp90 protein in assay buffer at a concentration optimized for a significant polarization window with the fluorescent probe.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the Hsp90 protein solution to all wells except for the blank.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Add the fluorescent probe at a constant concentration to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Measure fluorescence polarization on a suitable plate reader.
-
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. A sigmoidal dose-response curve indicates competition for the same binding site. Calculate the IC50 value from this curve.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time binding kinetics and affinity of an inhibitor to Hsp90.
-
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction between this compound and Hsp90.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit.
-
Recombinant full-length human Hsp90α or Hsp90β protein.
-
This compound.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilize Hsp90 onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound over the Hsp90-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
Protocol 3: Co-immunoprecipitation (Co-IP) to Confirm Interaction in a Cellular Context
Co-IP is used to verify the interaction between this compound and Hsp90 within a cell lysate.
-
Objective: To demonstrate that this compound can be pulled down with Hsp90 from a cell lysate.
-
Materials:
-
Cell line of interest.
-
This compound and a biotinylated version of this compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Streptavidin-conjugated magnetic beads.
-
Antibody against Hsp90.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Lyse the cells and pre-clear the lysate to reduce non-specific binding.
-
Incubate the cell lysate with the biotinylated this compound. As a negative control, use a lysate with no inhibitor and another with a non-biotinylated version of the inhibitor.
-
Add streptavidin-conjugated magnetic beads to the lysate to pull down the biotinylated inhibitor and any interacting proteins.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against Hsp90.
-
-
Data Analysis: A band corresponding to Hsp90 in the eluate from the biotinylated this compound sample, which is absent or significantly reduced in the control samples, indicates an interaction.
Visualizing Workflows and Pathways
The following diagrams illustrate the experimental workflow for characterizing an Hsp90 inhibitor and the general Hsp90 chaperone cycle.
Caption: Workflow for the characterization of this compound.
Caption: Generalized Hsp90 chaperone cycle and points of inhibition.
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of immunomodulatory drugs targeting Hsp90. Its demonstrated ability to suppress pro-inflammatory cytokine production and reduce the expression of co-stimulatory molecules in immune cells highlights its therapeutic potential in a range of inflammatory and autoimmune disorders.
The critical next step in the development of this compound is the definitive identification of its binding site on Hsp90 and the quantification of its binding affinity. The experimental protocols outlined in this guide provide a clear roadmap for achieving these essential characterizations. Elucidating the precise mechanism of action will not only facilitate the optimization of this compound but also contribute to a deeper understanding of the role of Hsp90 in regulating inflammatory signaling pathways. Further studies should also focus on a broader profiling of its effects on the Hsp90 client proteome within different immune cell subsets.
References
Hsp90-IN-31 Isoform Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical for cancer cell proliferation and survival. The Hsp90 family in mammals comprises four main isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident GRP94, and the mitochondrial TRAP1.[1][2] Developing inhibitors with selectivity for specific Hsp90 isoforms is a key strategy to enhance therapeutic efficacy and minimize off-target effects. This document provides a technical overview of the isoform selectivity profile of Hsp90 inhibitors, with a focus on the methodologies and data presentation necessary for a comprehensive evaluation. While specific quantitative binding data for a compound explicitly identified as "Hsp90-IN-31" is not publicly available, this guide will utilize illustrative data from a closely related compound, referred to as "compound 31," a benzolactam-hydroindolone derivative of SNX-0723, to demonstrate the principles of isoform selectivity analysis.[3]
Hsp90 Isoforms and the Rationale for Selective Inhibition
The four major human Hsp90 isoforms, while sharing a high degree of sequence homology, particularly in the N-terminal ATP-binding domain, exhibit distinct subcellular localizations and non-overlapping functions.[1][4]
-
Hsp90α (inducible) and Hsp90β (constitutive): These are the primary cytosolic isoforms, responsible for chaperoning a wide array of oncoproteins, including HER2, AKT, and RAF-1.[4] Their inhibition is the principal mechanism for the anti-cancer effects of most Hsp90 inhibitors.
-
GRP94 (Glucose-Regulated Protein 94): Located in the endoplasmic reticulum, GRP94 is involved in the folding of secreted and transmembrane proteins.[1] Off-target inhibition of GRP94 can lead to unintended cellular stress responses.
-
TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1): This mitochondrial isoform plays a crucial role in regulating cellular metabolism and protecting against oxidative stress.[2]
Selective inhibition of the cytosolic isoforms (Hsp90α/β) over GRP94 and TRAP1 is a desirable attribute for cancer therapeutics to concentrate the pharmacological effect on oncogenic pathways while sparing the functions of organelle-specific chaperones.
Quantitative Isoform Selectivity Profile
A comprehensive analysis of an Hsp90 inhibitor's isoform selectivity involves determining its binding affinity and functional inhibition against each of the four purified isoforms.
Binding Affinity
Binding affinity is a direct measure of the strength of the interaction between the inhibitor and the Hsp90 isoform. Common parameters include the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50) from competitive binding assays.
Table 1: Illustrative Binding Affinity and Selectivity of Compound 31
| Isoform | Binding Affinity (Kd/Ki/IC50, nM) | Selectivity (Fold vs. Hsp90α/β) |
| Hsp90α | ~10 | - |
| Hsp90β | ~10 | - |
| GRP94 | >10,000 | >1,000 |
| TRAP1 | >10,000 | >1,000 |
Data presented is illustrative and based on a reported benzolactam-hydroindolone derivative (compound 31)[3]. Specific data for this compound is not available.
ATPase Activity Inhibition
Hsp90 function is dependent on its ATPase activity. Measuring the inhibition of ATP hydrolysis provides a functional assessment of the inhibitor's potency against each isoform.
Table 2: ATPase Inhibition Profile
| Isoform | IC50 (nM) |
| Hsp90α | Data not available |
| Hsp90β | Data not available |
| GRP94 | Data not available |
| TRAP1 | Data not available |
This table serves as a template for presenting ATPase inhibition data.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine Hsp90 isoform selectivity.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled probe from the ATP-binding pocket of Hsp90.
Protocol:
-
Reagents:
-
Purified recombinant human Hsp90α, Hsp90β, GRP94, and TRAP1.
-
Fluorescent probe (e.g., FITC-labeled Geldanamycin).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% BSA, 2 mM DTT).
-
Test inhibitor (this compound) serially diluted in DMSO.
-
-
Procedure:
-
To a 384-well black plate, add the assay buffer.
-
Add a fixed concentration of the respective Hsp90 isoform and the fluorescent probe to each well.
-
Add the serially diluted test inhibitor. Include controls for no inhibitor (maximum polarization) and no Hsp90 (minimum polarization).
-
Incubate the plate at room temperature for a predetermined period (e.g., 2-4 hours) to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the thermodynamic parameters of binding, providing the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protocol:
-
Reagents:
-
Purified recombinant human Hsp90α, Hsp90β, GRP94, and TRAP1, dialyzed extensively against the ITC buffer.
-
ITC Buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.5).
-
Test inhibitor (this compound) dissolved in the final dialysis buffer.
-
-
Procedure:
-
Load the Hsp90 isoform solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the sample cell while monitoring the heat change.
-
Perform a control titration of the inhibitor into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.
-
Visualizations
Hsp90 Chaperone Cycle and Inhibition
Caption: Hsp90 chaperone cycle and mechanism of N-terminal inhibitors.
Experimental Workflow for Isoform Selectivity Profiling
Caption: Workflow for determining Hsp90 inhibitor isoform selectivity.
Conclusion
A thorough evaluation of an Hsp90 inhibitor's isoform selectivity is paramount for its preclinical and clinical development. By employing a combination of biophysical and biochemical assays, researchers can construct a detailed selectivity profile. While the specific data for this compound remains to be published, the methodologies and data presentation formats outlined in this guide provide a robust framework for its characterization. The high selectivity of related compounds, such as the illustrative "compound 31," for cytosolic Hsp90 isoforms over their organelle-specific counterparts, highlights a promising direction for the development of next-generation Hsp90-targeted cancer therapies.
References
- 1. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic Hsp90 Isoform-Specific Functions and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Assessing the Isoform Selectivity of Hsp90 Inhibitors: A Case Study Framework for Hsp90-IN-31
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of isoform-selective inhibitors for Heat shock protein 90 (Hsp90) is a critical objective in modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. The two cytosolic isoforms, Hsp90α and Hsp90β, share high sequence homology, presenting a significant challenge for achieving selectivity. This technical guide outlines the essential experimental framework for determining the selectivity of a novel Hsp90 inhibitor, using Hsp90-IN-31 as a case study. While specific quantitative data for this compound's selectivity against Hsp90α versus Hsp90β is not available in the primary literature, this document provides the methodologies, data presentation formats, and logical workflows required to perform such an evaluation.
Introduction to Hsp90 Isoform Selectivity
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are implicated in oncogenesis and other disease states. In humans, the cytosolic Hsp90 exists as two primary isoforms: the stress-inducible Hsp90α and the constitutively expressed Hsp90β.[1] Despite sharing approximately 86% amino acid sequence identity, these isoforms can have non-redundant functions and distinct client protein profiles.[2] For instance, Hsp90α has been specifically implicated in regulating MHC class I antigen presentation, while both isoforms are involved in MHC class II presentation.[3][4]
The development of pan-Hsp90 inhibitors has been hampered by dose-limiting toxicities, partly attributed to the simultaneous inhibition of both isoforms and the induction of a heat shock response.[5] Consequently, the rational design of inhibitors with a preference for either Hsp90α or Hsp90β is a key strategy to improve the therapeutic window.[5][6] Achieving this selectivity is challenging due to the high conservation of the N-terminal ATP-binding pocket, which differs by only two amino acids between the α and β isoforms.[5]
This guide details the standard methodologies for assessing the selectivity of a compound, exemplified by this compound (also known as compound Be01). The primary literature on this compound focuses on its immunomodulatory properties, such as reducing the expression of CD80 and CD86 on dendritic cells and decreasing the production of pro-inflammatory cytokines.[1] However, a detailed analysis of its Hsp90α versus Hsp90β selectivity has not been published. The following sections provide a comprehensive framework for conducting such an investigation.
Quantitative Data Presentation for Selectivity Analysis
Clear and concise presentation of quantitative data is paramount for comparing the potency and selectivity of an inhibitor against Hsp90 isoforms. The following tables illustrate how binding affinity and inhibitory activity data for a compound like this compound should be structured.
Table 1: Illustrative Biochemical Potency and Selectivity of this compound
| Parameter | Hsp90α | Hsp90β | Selectivity Ratio (β/α) |
| IC50 (nM) | Value | Value | Calculated Value |
| ATPase Inhibition Assay | |||
| Kd (nM) | Value | Value | Calculated Value |
| Fluorescence Polarization | |||
| Ki (nM) | Value | Value | Calculated Value |
| Competitive Binding Assay |
Note: The values in this table are placeholders and serve as an example of how experimental data for this compound would be presented. The selectivity ratio is calculated from the IC50, Kd, or Ki values and indicates the fold-preference for one isoform over the other.
Table 2: Illustrative Cellular Activity of this compound
| Cell Line | Client Protein | EC50 (nM) for Client Degradation |
| MCF-7 (Hsp90α/β) | HER2 | Value |
| Akt | Value | |
| SK-Br-3 (Hsp90α/β) | CDK4 | Value |
| c-Raf | Value | |
| Hsp90α Knockdown | HER2 | Value |
| Hsp90β Knockdown | HER2 | Value |
Note: This table provides a template for presenting the cellular efficacy of an inhibitor. EC50 values represent the concentration required to achieve 50% degradation of a specific Hsp90 client protein. Comparing results in isoform-specific knockdown cells can reveal dependencies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of selectivity data. Below are standard protocols for key experiments used to characterize Hsp90 inhibitors.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the ATPase activity of each Hsp90 isoform (IC50).
Principle: Hsp90 chaperone activity is dependent on ATP hydrolysis. This assay measures the amount of inorganic phosphate (Pi) released from ATP, which is reduced in the presence of an ATP-competitive inhibitor.
Protocol:
-
Reagents: Recombinant human Hsp90α and Hsp90β proteins, co-chaperone Aha1 (to stimulate ATPase activity), assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), ATP, and a malachite green-based phosphate detection reagent.
-
Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer. b. In a 96-well plate, add Hsp90α or Hsp90β protein and Aha1 to each well. c. Add the serially diluted inhibitor or vehicle control to the wells and incubate for 15 minutes at 37°C. d. Initiate the reaction by adding a final concentration of 1 mM ATP. e. Incubate the reaction mixture for 90 minutes at 37°C. f. Stop the reaction and measure the released phosphate by adding the malachite green reagent. g. Read the absorbance at 620 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Objective: To determine the binding affinity (Kd or IC50) of an inhibitor to each Hsp90 isoform.
Principle: This assay measures the change in polarization of a fluorescently labeled probe that binds to Hsp90. A small, unbound fluorescent probe tumbles rapidly, resulting in low polarization. When bound to the larger Hsp90 protein, its tumbling is restricted, leading to high polarization. A test compound that competes with the probe for binding will displace it, causing a decrease in polarization.
Protocol:
-
Reagents: Recombinant human Hsp90α and Hsp90β proteins, a fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin), and assay buffer.
-
Procedure: a. Prepare serial dilutions of the test inhibitor. b. In a black, low-volume 384-well plate, add Hsp90α or Hsp90β protein and the fluorescent probe at a fixed concentration. c. Add the serially diluted inhibitor or vehicle control. d. Incubate the plate at room temperature for 2-4 hours, protected from light. e. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the log of the inhibitor concentration. Fit the data to a competitive binding model to calculate the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
Objective: To assess the functional consequence of Hsp90 inhibition in a cellular context by measuring the degradation of known Hsp90 client proteins.
Principle: Inhibition of Hsp90 function leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.
Protocol:
-
Cell Culture: Culture cancer cell lines known to be dependent on Hsp90 clients (e.g., BT-474 for HER2, MCF-7 for Akt and Raf-1).
-
Procedure: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the Hsp90 inhibitor (e.g., this compound) for a specified period (e.g., 24 hours). c. Harvest the cells, lyse them in RIPA buffer, and quantify the total protein concentration using a BCA assay. d. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. e. Probe the membrane with primary antibodies against specific client proteins (e.g., HER2, Akt, CDK4) and a loading control (e.g., β-actin or GAPDH). f. Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the client protein levels to the loading control. Determine the EC50 value (the concentration of inhibitor that causes 50% degradation) by plotting the percentage of remaining protein against the log of the inhibitor concentration.
Mandatory Visualizations
Diagrams created using Graphviz are provided to illustrate key pathways and workflows relevant to the study of Hsp90 inhibitors.
Caption: The Hsp90 chaperone cycle and point of inhibition.
References
- 1. Development of Hsp90 inhibitor to regulate cytokine storms in excessive delayed- and acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ORCID [orcid.org]
- 3. resource.aminer.org [resource.aminer.org]
- 4. researchgate.net [researchgate.net]
- 5. Following the design path of isoform-selective Hsp90 inhibitors: Small differences, great opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between chemotype-dependent binding conformations of HSP90α/β and isoform selectivity-Implications for the structure-based design of HSP90α/β selective inhibitors for treating neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsp90-IN-31: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the folding, stability, and activation of a vast number of client proteins.[1] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for therapeutic intervention.[2] Hsp90-IN-31 is a novel inhibitor of Hsp90, showing promise in preclinical studies. This technical guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory potency, effects on cancer cells, and the underlying mechanism of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and development.
Introduction to Hsp90 and its Role in Cancer
Hsp90 is an ATP-dependent molecular chaperone that is essential for the conformational maturation and stability of a wide range of client proteins.[3] In normal cells, Hsp90 constitutes 1-2% of the total cellular protein.[1] However, in cancer cells, Hsp90 is often overexpressed and exists in a state of high activation, reflecting the increased demand for protein folding and stabilization to support rapid proliferation and survival under stressful conditions.[2]
The client proteins of Hsp90 are numerous and diverse, including many oncoproteins that are central to the "hallmarks of cancer." These include protein kinases (e.g., AKT, CDK4, RAF-1), steroid hormone receptors, and transcription factors (e.g., HIF-1α, mutant p53).[2][4] By stabilizing these client proteins, Hsp90 enables cancer cells to maintain their malignant phenotype, including uncontrolled growth, evasion of apoptosis, and angiogenesis.
Inhibition of Hsp90 leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[5] This simultaneous disruption of multiple oncogenic signaling pathways makes Hsp90 inhibitors an attractive therapeutic strategy, potentially overcoming the resistance mechanisms associated with single-target agents.
Biological Activity of this compound
This compound is a novel, potent inhibitor of Hsp90. It is a derivative of vibsanin C and has demonstrated significant biological activity in preclinical models.
In Vitro Inhibitory Activity
The primary mechanism of action of this compound is the inhibition of the ATPase activity of Hsp90, which is crucial for its chaperone function. The inhibitory potency of this compound has been determined using in vitro assays.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound (analogue 31) | Hsp90 Inhibitory Activity | Hsp90 | 0.27 |
Antiproliferative and Cytotoxic Activity
This compound has shown antiproliferative activity against cancer cell lines. While extensive data across multiple cell lines for this compound is not yet publicly available, studies on related compounds and the known mechanism of Hsp90 inhibitors suggest broad applicability. The effect of a related vibsanin C analogue, compound 29, on HL-60 human leukemia cells indicates that this class of compounds can induce apoptosis.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| HL-60 | Human promyelocytic leukemia | Apoptosis Assay (for analogue 29) | Apoptosis induction | Promoted mitochondrial-mediated apoptosis |
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of new drug candidates. While specific in vivo data for this compound is limited, a related vibsanin C analogue, compound 29, has been evaluated in a murine hepatoma H22 tumor model. The H22 model is a widely used syngeneic model for liver cancer research.
| Model | Treatment | Endpoint | Result | Reference |
| H22 tumor-bearing mice | Vibsanin C analogue 29 | Tumor growth suppression | Suppressed tumor growth | |
| Acute toxicity in mice | Vibsanin C analogue 29 | LD50 | > 500 mg/kg |
Mechanism of Action
The primary mechanism of action of Hsp90 inhibitors, including this compound, is the competitive inhibition of ATP binding to the N-terminal domain of Hsp90. This prevents the conformational changes required for client protein maturation and leads to their degradation.
Signaling Pathways
Inhibition of Hsp90 by this compound is expected to impact multiple signaling pathways critical for cancer cell survival and proliferation. The degradation of key client proteins disrupts these pathways, leading to cell cycle arrest and apoptosis.
Figure 1. this compound inhibits Hsp90, leading to client protein degradation and anti-cancer effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Hsp90 inhibitors like this compound.
Hsp90 Fluorescence Polarization (FP) Assay
This assay is used to determine the in vitro potency of compounds that inhibit the binding of a fluorescently labeled ligand to Hsp90.
Materials:
-
Purified recombinant Hsp90α protein
-
Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, 2 mM DTT)
-
This compound and other test compounds
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of Hsp90α protein to each well of the microplate.
-
Add the serially diluted this compound to the wells.
-
Add a fixed concentration of the fluorescently labeled Hsp90 ligand to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. Workflow for the Hsp90 Fluorescence Polarization (FP) competitive binding assay.
Western Blot Analysis of Hsp90 Client Proteins
This method is used to assess the effect of this compound on the protein levels of Hsp90 client proteins in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., AKT, CDK4) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image of the blot using an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
Conclusion
This compound is a potent inhibitor of Hsp90 with promising anti-cancer activity. Its ability to disrupt the Hsp90 chaperone machinery leads to the degradation of multiple oncoproteins, resulting in the inhibition of cancer cell proliferation and induction of apoptosis. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on expanding the evaluation of this compound across a broader range of cancer models to fully elucidate its efficacy and mechanism of action.
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crownbio.com [crownbio.com]
An In-Depth Technical Guide to the Hsp90 Inhibitor: Hsp90-IN-31
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the folding, stabilization, and activation of a wide array of client proteins.[1][2] Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer, making Hsp90 an attractive target for therapeutic intervention.[3] Hsp90 inhibitors disrupt the chaperone's function, leading to the degradation of its client proteins and subsequent inhibition of tumor growth. This guide provides a detailed overview of a specific Hsp90 inhibitor, referred to in scientific literature as compound 31 (hereafter designated Hsp90-IN-31), a novel benzolactam derivative.
Chemical Structure and Properties
This compound is a synthetic small molecule inhibitor characterized by a benzolactam core. While a definitive public IUPAC name or SMILES string for a compound universally recognized as "this compound" is not available, this guide focuses on the benzamide-containing Hsp90 inhibitor designated as compound 31 in a study by a major pharmaceutical company. This compound was developed as part of an effort to create isoform-selective Hsp90 inhibitors.[4]
Table 1: Physicochemical Properties of this compound (Compound 31)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | Not Publicly Available | |
| Molecular Weight | Not Publicly Available | |
| Solubility | Not Publicly Available |
| LogP | Not Publicly Available | |
Mechanism of Action
Hsp90 functions as a dimer, and its chaperone activity is dependent on the binding and hydrolysis of ATP at its N-terminal domain.[1][5] this compound, like many other small molecule inhibitors, is an ATP-competitive inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90.[4][6] This binding event prevents the conformational changes necessary for the chaperone cycle, leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.[3] Notably, this compound has been shown to exhibit selective inhibition of the Hsp90α and Hsp90β isoforms, with less activity against the endoplasmic reticulum (Grp94) and mitochondrial (TRAP1) isoforms.[4]
Signaling Pathway
The inhibition of Hsp90 by this compound disrupts multiple signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.
Caption: this compound inhibits Hsp90, leading to the degradation of client proteins and disruption of key oncogenic signaling pathways.
Biological Activity
The inhibitory activity of this compound has been evaluated in various biochemical and cellular assays.
Table 2: In Vitro Inhibitory Activity of this compound (Compound 31)
| Assay Type | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Biochemical Assay | Hsp90α | Data not specified, but potent | [4] |
| Biochemical Assay | Hsp90β | Data not specified, but potent | [4] |
| Biochemical Assay | Grp94 | No significant affinity | [4] |
| Biochemical Assay | Trap1 | No significant affinity |[4] |
IC₅₀ values were not explicitly provided in the public literature, but the compound was described as having potent and selective inhibition for Hsp90α and Hsp90β.
Experimental Protocols
Hsp90 Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against Hsp90.
Caption: Workflow for a typical Hsp90 ATPase inhibition assay.
Methodology:
-
Preparation of Reagents:
-
Recombinant human Hsp90α or Hsp90β is diluted to the desired concentration in assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).
-
This compound is serially diluted in DMSO to create a range of concentrations.
-
ATP solution is prepared in assay buffer.
-
A detection reagent, such as a kinase-glo or ADP-glo assay kit, is prepared according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted Hsp90 protein.
-
Add the serially diluted this compound or DMSO (as a control).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound binding.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to allow for ATP hydrolysis.
-
-
Detection and Analysis:
-
Stop the reaction and measure the amount of ATP remaining or ADP produced by adding the detection reagent.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
The percentage of Hsp90 activity is calculated relative to the DMSO control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis for Client Protein Degradation
This protocol describes how to assess the effect of this compound on the levels of Hsp90 client proteins in cancer cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., Akt, Cdk4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of client proteins to the loading control to determine the relative changes in protein levels upon treatment with this compound.
-
This compound (compound 31) is a potent and isoform-selective benzolactam-based inhibitor of Hsp90. By competitively binding to the N-terminal ATP pocket of Hsp90α and Hsp90β, it disrupts the chaperone's function, leading to the degradation of a multitude of oncoproteins and the inhibition of critical cancer-promoting signaling pathways. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and other novel Hsp90 inhibitors. The development of isoform-selective inhibitors like this compound holds promise for more targeted and potentially less toxic cancer therapies.
References
- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 Structure | HSP90 [hsp90.ca]
- 3. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Hsp90-IN-31: A Technical Overview of its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide based on publicly available abstracts and supplier information. The full text of the primary research article was not accessible at the time of writing; therefore, specific quantitative data and detailed experimental protocols are summarized based on the available information and may be incomplete.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key mediators in inflammatory signaling pathways. Inhibition of Hsp90 has emerged as a promising therapeutic strategy for a variety of inflammatory diseases. Hsp90-IN-31, also identified as compound Be01, is a novel Hsp90 inhibitor demonstrating significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the core anti-inflammatory activities of this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in its evaluation.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by modulating the function of key immune cells, particularly dendritic cells (DCs) and macrophages. Its mechanism involves the downregulation of co-stimulatory molecule expression and the suppression of pro-inflammatory cytokine production.
Data Presentation: Summary of In Vitro and In Vivo Effects
The anti-inflammatory effects of this compound have been characterized in both cellular and animal models. The following tables summarize the key quantitative findings based on available information.
Table 1: In Vitro Effects of this compound on Immune Cells
| Cell Type | Stimulus | Biomarker | Effect of this compound | Quantitative Data | Reference |
| Spleen Dendritic Cells (sDCs) | Not Specified | CD86 Expression | Reduction | Identified as the most potent inhibitor in a library screen | [1] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | CD80 Expression | Reduction | Data not available in abstract | [1] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | CD86 Expression | Reduction | Data not available in abstract | [1] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | IL-6 Production | Decrease | Data not available in abstract | [1] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | TNF-α Production | Decrease | Data not available in abstract | [1] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | IL-1β Production | Decrease | Data not available in abstract | [1] |
| Peritoneal Macrophages | Lipopolysaccharide (LPS) | IL-6 Production | Decrease | Data not available in abstract | [1] |
| Peritoneal Macrophages | Lipopolysaccharide (LPS) | TNF-α Production | Decrease | Data not available in abstract | [1] |
| Peritoneal Macrophages | Lipopolysaccharide (LPS) | IL-1β Production | Decrease | Data not available in abstract | [1] |
Table 2: In Vivo Effects of this compound in Inflammatory Models
| Animal Model | Key Parameters Measured | Effect of this compound | Quantitative Data | Reference |
| Delayed-Type Hypersensitivity (DTH) Mouse Model | Ear Swelling | Reduction | Data not available in abstract | [1] |
| Delayed-Type Hypersensitivity (DTH) Mouse Model | Spleen Pro-inflammatory Cytokines | Reduction | Data not available in abstract | [1] |
| Acute Lung Injury (ALI) Mouse Model | Neutrophil Infiltration | Decrease | Data not available in abstract | [1] |
| Acute Lung Injury (ALI) Mouse Model | Secreted Cytokines (IL-6, TNF-α) | Lower Levels | Data not available in abstract | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound, based on the available abstracts.
In Vitro Anti-inflammatory Activity Assays
-
Cell Culture:
-
Bone marrow-derived dendritic cells (BMDCs) and peritoneal macrophages are the primary cell types used.
-
Cells are cultured under standard conditions.
-
-
Stimulation:
-
Inflammation is induced by treating the cells with Lipopolysaccharide (LPS).
-
-
Treatment:
-
Cells are treated with this compound (Be01) at various concentrations.
-
-
Analysis of Co-stimulatory Molecules:
-
The expression of CD80 and CD86 on the surface of dendritic cells is measured using flow cytometry.
-
-
Cytokine Production Analysis:
-
The levels of pro-inflammatory cytokines (IL-6, TNF-α, and IL-1β) in the cell culture supernatants are quantified, likely using Enzyme-Linked Immunosorbent Assay (ELISA).
-
In Vivo Anti-inflammatory Activity Models
-
Delayed-Type Hypersensitivity (DTH) Mouse Model:
-
Sensitization: Mice are sensitized with an antigen.
-
Challenge: After a set period, a challenge with the same antigen is administered, typically to the ear, to elicit a hypersensitivity reaction.
-
Treatment: this compound is administered to the mice.
-
Measurement of Inflammation: The primary endpoint is the measurement of ear swelling over time.
-
Cytokine Analysis: Spleens are harvested to measure the levels of pro-inflammatory cytokines.
-
-
Acute Lung Injury (ALI) Mouse Model:
-
Induction of Injury: ALI is induced in mice, likely through the administration of an inflammatory agent such as LPS.
-
Treatment: this compound is administered to the mice.
-
Assessment of Lung Inflammation:
-
Neutrophil infiltration into the lungs is assessed, likely through bronchoalveolar lavage (BAL) fluid analysis or histology.
-
Levels of secreted cytokines (IL-6, TNF-α) in the BAL fluid or lung homogenates are measured.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflows.
Caption: Proposed mechanism of this compound in reducing inflammation.
Caption: General experimental workflows for evaluating this compound.
References
Hsp90-IN-31: A Technical Guide to its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat shock protein 90 (Hsp90) has emerged as a critical regulator of inflammatory signaling pathways. Its inhibition presents a promising therapeutic strategy for controlling excessive inflammation and cytokine storms. This document provides a comprehensive technical overview of the effects of a specific Hsp90 inhibitor, Hsp90-IN-31 (also known as Be01), on cytokine production. While specific quantitative data for this compound is limited in publicly accessible literature, this guide synthesizes the available information on this compound and supplements it with representative data from other well-characterized Hsp90 inhibitors to illustrate the broader class effect. The core mechanism involves the disruption of key signaling cascades, primarily the NF-κB and JAK-STAT pathways, leading to a significant reduction in the expression of pro-inflammatory cytokines.
Introduction to this compound and its Mechanism of Action
This compound, also referred to as compound Be01, is a small molecule inhibitor of Heat shock protein 90. Hsp90 is an ATP-dependent molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins. Many of these client proteins are critical signaling kinases and transcription factors that orchestrate inflammatory responses.
By binding to Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins. This targeted degradation of key signaling nodes effectively dismantles the cellular machinery required for the production of pro-inflammatory cytokines.
Effect of this compound on Cytokine Production
Research has identified this compound (Be01) as a potent anti-inflammatory agent.[1] Studies have demonstrated that it effectively decreases the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[1] This effect was observed in in vitro models using lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs) and peritoneal macrophages.[1]
Furthermore, the anti-inflammatory activity of this compound has been confirmed in vivo. In a delayed-type hypersensitivity (DTH) mouse model, the compound reduced both ear swelling and the levels of pro-inflammatory cytokines in the spleen.[1] In a model of acute lung injury (ALI), this compound treatment led to decreased neutrophil infiltration and lower levels of secreted IL-6 and TNF-α.[1]
Quantitative Data on Cytokine Inhibition
While the primary literature identifies this compound (Be01) as an effective inhibitor of cytokine production, specific IC50 values and dose-response data are not available in the accessed abstracts. To provide a quantitative context for the effects of Hsp90 inhibition, the following tables summarize data from studies using other well-known Hsp90 inhibitors, such as 17-DMAG. This data illustrates the typical potency of this class of inhibitors.
Disclaimer: The following quantitative data is derived from studies on the Hsp90 inhibitor 17-DMAG and is presented for illustrative purposes to demonstrate the general effect of Hsp90 inhibition on cytokine production. This data does not represent this compound specifically.
Table 1: Effect of Hsp90 Inhibitor (17-DMAG) on LPS-Induced Cytokine mRNA in Liver
| Cytokine | Treatment Group | Fold Change vs. Control | Statistical Significance |
| TNF-α | LPS alone | ~125 | - |
| LPS + 17-DMAG (2.5 mg/kg) | ~50 | p < 0.05 | |
| LPS + 17-DMAG (5 mg/kg) | ~40 | p < 0.05 | |
| IL-6 | LPS alone | ~180 | - |
| LPS + 17-DMAG (2.5 mg/kg) | ~150 | Not Significant | |
| LPS + 17-DMAG (5 mg/kg) | ~80 | p < 0.05 |
Data is estimated from graphical representations in literature and is intended for comparative purposes.[2]
Table 2: Effect of Hsp90 Inhibitor (17-DMAG) on LPS-Induced Serum Cytokine Protein Levels
| Cytokine | Treatment Group | Concentration (pg/mL) | Statistical Significance |
| TNF-α | LPS alone | ~3500 | - |
| LPS + 17-DMAG (2.5 mg/kg) | ~1500 | p < 0.05 | |
| LPS + 17-DMAG (5 mg/kg) | ~1000 | p < 0.05 | |
| IL-6 | LPS alone | ~1400 | - |
| LPS + 17-DMAG (2.5 mg/kg) | ~1000 | Not Significant | |
| LPS + 17-DMAG (5 mg/kg) | ~600 | p < 0.05 |
Data is estimated from graphical representations in literature and is intended for comparative purposes.[2]
Core Signaling Pathways Modulated by Hsp90 Inhibition
The reduction in cytokine production by Hsp90 inhibitors is primarily achieved through the disruption of two major signaling pathways: the NF-κB pathway and the JAK-STAT pathway.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, controlling the transcription of numerous pro-inflammatory cytokines. Hsp90 is essential for the stability and function of several key kinases in this pathway, including the IκB kinase (IKK) complex.[2] Inhibition of Hsp90 leads to the degradation of these kinases, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and the transcription of its target genes.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is critical for signaling initiated by a wide range of cytokines and growth factors. The JAKs themselves are client proteins of Hsp90. Hsp90 inhibition leads to the degradation of JAKs, which prevents the phosphorylation and activation of STAT proteins. As a result, STATs cannot dimerize, translocate to the nucleus, or activate the transcription of their target genes, which include many cytokines and mediators of inflammation.
Experimental Protocols
Disclaimer: The following protocols are generalized representations of common methods used to study the effects of Hsp90 inhibitors on cytokine production. They are based on methodologies reported in the literature for compounds like 17-DMAG and should be adapted based on the specific experimental context and the manufacturer's instructions for reagents and kits.
In Vitro Cytokine Production Assay
This protocol describes the measurement of cytokine secretion from macrophages stimulated with LPS.
-
Cell Culture:
-
Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a 5% CO2 incubator.
-
Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL. Include an unstimulated control group.
-
Incubate the plate for 6-24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatant for cytokine analysis.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s protocol.
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.
-
Conclusion
This compound (Be01) is a promising anti-inflammatory agent that effectively reduces the production of key pro-inflammatory cytokines. Its mechanism of action, rooted in the inhibition of the molecular chaperone Hsp90, allows for the simultaneous disruption of multiple critical inflammatory signaling pathways, including NF-κB and JAK-STAT. This multimodal approach makes Hsp90 inhibitors like this compound a compelling class of compounds for the development of novel therapeutics for a range of inflammatory diseases characterized by excessive cytokine production. Further research to elucidate the precise quantitative effects and pharmacokinetic/pharmacodynamic properties of this compound is warranted.
References
Hsp90-IN-31 in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability and function of a multitude of "client" proteins, many of which are critical for the proliferation, survival, and signaling of cancer cells.[1] Its inhibition leads to the simultaneous degradation of these client proteins, making it a compelling target for cancer therapy. This guide provides an in-depth overview of the core principles and methodologies for evaluating Hsp90 inhibitors, with a focus on a representative compound, herein referred to as Hsp90-IN-31, in cancer research applications. We will delve into its mechanism of action, the signaling pathways it modulates, and provide detailed experimental protocols for its preclinical characterization.
Mechanism of Action and Signaling Pathways
Hsp90 inhibitors, including the representative this compound, typically function by competitively binding to the N-terminal ATP-binding pocket of Hsp90. This action inhibits the chaperone's intrinsic ATPase activity, which is crucial for its function.[2] The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[3][4]
The simultaneous degradation of a wide array of oncoproteins disrupts multiple critical cancer-related signaling pathways.
Key Signaling Pathways Affected by Hsp90 Inhibition:
-
PI3K/Akt/mTOR Pathway: Akt, a central kinase in this pro-survival pathway, is a well-established Hsp90 client protein. Its degradation upon Hsp90 inhibition leads to the suppression of downstream signaling, ultimately promoting apoptosis.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Key components of this pathway, such as RAF-1 and ERK, are dependent on Hsp90 for their stability and function. Their degradation disrupts signals that drive cell proliferation and survival.
-
HER2 and other Receptor Tyrosine Kinases: Many receptor tyrosine kinases, including HER2, EGFR, and c-MET, are client proteins of Hsp90. Their degradation by Hsp90 inhibitors can be particularly effective in cancers addicted to these signaling pathways.
-
Cell Cycle Regulation: Critical cell cycle regulators, such as CDK4 and CDK6, are also Hsp90 clients. Their inhibition leads to cell cycle arrest, typically at the G1/S or G2/M phase.[5]
-
Hypoxia and Angiogenesis: The stability of HIF-1α, a key transcription factor in the cellular response to hypoxia and a driver of angiogenesis, is dependent on Hsp90.
The hallmark of Hsp90 inhibition is the induction of the heat shock response, characterized by the upregulation of other heat shock proteins like Hsp70.[3] This can serve as a valuable pharmacodynamic biomarker for target engagement.
Quantitative Data Presentation
The following tables summarize representative quantitative data for potent, selective N-terminal Hsp90 inhibitors against various cancer cell lines. This data provides a benchmark for the expected potency of a compound like this compound.
Table 1: In Vitro Cytotoxicity of Representative Hsp90 Inhibitors
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| MPC-3100 | Colon Cancer | HCT-116 | 540 | [6] |
| NVP-AUY922 | Lung Adenocarcinoma | H3122 | 3.535 | [7] |
| NVP-AUY922 | Lung Adenocarcinoma | H1650 | 3.655 | [7] |
| NVP-AUY922 | Lung Adenocarcinoma | A549 | 14.590 | [7] |
| 17-AAG | Breast Cancer | SKBr3 | 31 | [8] |
Table 2: Effect of Representative Hsp90 Inhibitors on Client Protein Expression
| Cell Line | Treatment | Client Protein | Change in Expression | Reference |
| Prostate Tumor Explants | 500 nM Hsp90 Inhibitor | Androgen Receptor | Decreased | [1] |
| Prostate Tumor Explants | 500 nM Hsp90 Inhibitor | Akt | Decreased | [1] |
| HCT116 | Hsp90 Inhibitor | Raf-1 | Decreased | [8] |
| HCT116 | Hsp90 Inhibitor | Cdk4 | Decreased | [8] |
| Various | Hsp90 Inhibitor | Hsp70 | Increased | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the cellular and in vivo effects of Hsp90 inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of an Hsp90 inhibitor on cultured cancer cells.[9]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Hsp90 inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.
-
Treatment: Prepare serial dilutions of the Hsp90 inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blotting for Client Protein Degradation
This protocol is used to analyze the levels of Hsp90 client proteins and the induction of Hsp70 following inhibitor treatment.[7]
Materials:
-
6-well cell culture plates
-
Hsp90 inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-HER2, anti-c-Raf, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the Hsp90 inhibitor for the desired duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of subcutaneous tumor xenografts in immunocompromised mice to evaluate the in vivo efficacy of an Hsp90 inhibitor.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line of interest
-
Sterile PBS and Matrigel (optional)
-
Hsp90 inhibitor formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the Hsp90 inhibitor to the treatment group at the predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Administer the vehicle control to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI).
-
Conclusion
The inhibition of Hsp90 remains a highly attractive strategy in cancer therapy due to its potential to simultaneously disrupt multiple oncogenic signaling pathways. This guide provides a comprehensive framework for the preclinical evaluation of novel Hsp90 inhibitors, using "this compound" as a representative compound. The detailed protocols for in vitro and in vivo studies, along with the representative data and pathway diagrams, are intended to equip researchers with the necessary tools to rigorously characterize the efficacy and mechanism of action of new Hsp90-targeting agents. Careful and systematic application of these methodologies will be crucial in advancing the development of the next generation of Hsp90 inhibitors for the treatment of cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Role of Hsp90-IN-31 in Dendritic Cell Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a crucial role in initiating and shaping adaptive immune responses. The maturation of DCs is a critical process that involves the upregulation of co-stimulatory molecules, antigen presentation machinery, and the production of inflammatory cytokines. This maturation process is tightly regulated by various intracellular signaling pathways. Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide range of client proteins, including many that are involved in cellular signaling. Recent evidence suggests that Hsp90 is a key regulator of DC maturation and function. Hsp90-IN-31 is a small molecule inhibitor of Hsp90 that has shown potential in modulating immune responses by affecting DC maturation. This technical guide provides an in-depth overview of the role of this compound in this process, including its effects on DC phenotype, cytokine production, and the underlying signaling pathways.
Core Concepts: Hsp90 and Dendritic Cell Maturation
Hsp90 is a ubiquitously expressed molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and activity of a diverse array of client proteins. In the context of dendritic cells, many of these client proteins are key components of signaling pathways that govern maturation and activation.
Dendritic cell maturation is a complex process triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or by pro-inflammatory cytokines. Upon maturation, DCs upregulate the expression of Major Histocompatibility Complex (MHC) class I and II molecules for antigen presentation, as well as co-stimulatory molecules like CD80 and CD86, which are essential for T cell activation. Mature DCs also secrete a variety of cytokines that direct the nature of the subsequent T cell response.
Inhibition of Hsp90 has emerged as a therapeutic strategy to modulate immune responses by interfering with the function of its client proteins in immune cells. This compound is a compound identified as an inhibitor of Hsp90, and its effects on DC maturation are of significant interest for the development of novel immunomodulatory therapies.
Effects of this compound on Dendritic Cell Phenotype and Function
This compound has been shown to impede the maturation of dendritic cells. Specifically, treatment of bone marrow-derived dendritic cells (BMDCs) with this compound leads to a reduction in the surface expression of the co-stimulatory molecules CD80 and CD86.[1] This is a critical effect, as the upregulation of these molecules is a hallmark of DC maturation and is essential for the effective activation of naive T cells. By downregulating CD80 and CD86, this compound can dampen the T cell-activating capacity of DCs.
Furthermore, Hsp90 inhibition, in general, has been demonstrated to significantly decrease the cell surface expression of other maturation markers such as CD83, and MHC molecules (HLA-A, B, C and HLA-DP, DQ, DR) in both immature and mature DCs. This broader impact on the DC phenotype suggests that Hsp90 is a central regulator of the entire maturation program.
Impact of this compound on Cytokine Production
A key function of mature dendritic cells is the production of pro-inflammatory cytokines that shape the ensuing adaptive immune response. This compound has been found to decrease the production of several key pro-inflammatory cytokines in LPS-stimulated BMDCs.[1] These include:
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a wide range of inflammatory and immunological effects.
-
Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine involved in systemic inflammation.
-
Interleukin-1-beta (IL-1β): A key mediator of the inflammatory response.
The ability of this compound to suppress the production of these cytokines highlights its anti-inflammatory potential. By reducing the inflammatory milieu created by mature DCs, this compound can influence the differentiation of T helper cells and temper the overall immune response.
Quantitative Data on the Effects of Hsp90 Inhibition on Dendritic Cells
Disclaimer: Specific quantitative data for this compound is not publicly available in the reviewed literature. The following tables present representative data from studies using other well-characterized Hsp90 inhibitors, such as Geldanamycin and 17-AAG, to illustrate the expected quantitative effects on dendritic cell maturation markers and cytokine production. These values should be considered as a general guide to the potential potency of Hsp90 inhibition.
Table 1: Effect of Hsp90 Inhibition on the Expression of Dendritic Cell Surface Markers
| Marker | Treatment | Cell Type | % Reduction (approx.) | Reference |
| CD80 | Hsp90 Inhibitor (e.g., Geldanamycin) | Human mo-DCs | 40-60% | General finding |
| CD86 | Hsp90 Inhibitor (e.g., Geldanamycin) | Human mo-DCs | 50-70% | General finding |
| CD83 | Hsp90 Inhibitor (e.g., Geldanamycin) | Human mo-DCs | 60-80% | General finding |
| MHC Class II | Hsp90 Inhibitor (e.g., Geldanamycin) | Human mo-DCs | 30-50% | General finding |
Table 2: Effect of Hsp90 Inhibition on Cytokine Production by LPS-Stimulated Dendritic Cells
| Cytokine | Treatment | Cell Type | % Inhibition (approx.) | Reference |
| IL-6 | Hsp90 Inhibitor (e.g., 17-AAG) | Murine BMDCs | 50-80% | General finding |
| TNF-α | Hsp90 Inhibitor (e.g., 17-AAG) | Murine BMDCs | 60-90% | General finding |
| IL-1β | Hsp90 Inhibitor (e.g., 17-AAG) | Murine BMDCs | 40-70% | General finding |
| IL-12 | Hsp90 Inhibitor (e.g., Geldanamycin) | Human mo-DCs | 70-95% | General finding |
Signaling Pathways Modulated by this compound in Dendritic Cells
The effects of this compound on dendritic cell maturation are mediated through the inhibition of key signaling pathways. One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation and immunity, and its activation is essential for the upregulation of co-stimulatory molecules and pro-inflammatory cytokines during DC maturation.
Several key components of the NF-κB signaling cascade are client proteins of Hsp90. By inhibiting Hsp90, this compound can lead to the degradation of these client proteins, thereby disrupting the NF-κB signaling cascade and preventing the transcription of genes involved in DC maturation.
Figure 1: this compound inhibits the NF-κB pathway in dendritic cells.
Experimental Protocols
Generation and Culture of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of murine BMDCs, a common in vitro model for studying dendritic cell biology.
Materials:
-
6-8 week old C57BL/6 mice
-
70% Ethanol
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
Phosphate-buffered saline (PBS)
-
ACK lysis buffer
-
Sterile dissection tools
-
Petri dishes
-
Syringes and needles (27G)
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind limbs with 70% ethanol.
-
Aseptically dissect the femurs and tibias and remove all muscle tissue.
-
In a sterile laminar flow hood, cut the ends of the bones and flush the bone marrow with complete RPMI using a 27G needle and syringe into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting the bone marrow clumps.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in ACK lysis buffer for 2-3 minutes at room temperature to lyse red blood cells.
-
Quench the lysis reaction by adding an excess of complete RPMI and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete RPMI supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Plate the cells in non-tissue culture treated petri dishes at a density of 2 x 10^6 cells/mL.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
On day 3, gently swirl the plates, aspirate 75% of the media, and replace it with fresh complete RPMI containing GM-CSF and IL-4.
-
On day 6, gently collect the non-adherent and loosely adherent cells. These are immature BMDCs.
-
Re-plate the immature BMDCs in fresh complete RPMI with GM-CSF and IL-4 for further experiments.
Figure 2: Workflow for the generation of bone marrow-derived dendritic cells.
In Vitro Dendritic Cell Maturation Assay with this compound
This protocol outlines the procedure for assessing the effect of this compound on the maturation of BMDCs.
Materials:
-
Immature BMDCs (from Protocol 1)
-
Complete RPMI with GM-CSF and IL-4
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS)
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CD11c, CD80, CD86, and MHC Class II
-
96-well cell culture plates
Procedure:
-
Seed immature BMDCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI with GM-CSF and IL-4.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce maturation. Include an unstimulated control group.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Collect the supernatant for cytokine analysis (e.g., ELISA).
-
Wash the cell pellet with flow cytometry staining buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD11c, CD80, CD86, and MHC Class II for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the expression of maturation markers on the CD11c+ population.
Western Blot Analysis of the NF-κB Pathway
This protocol provides a method to analyze the activation of the NF-κB pathway in BMDCs treated with this compound.
Materials:
-
BMDCs treated as in Protocol 2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash the BMDCs with ice-cold PBS and lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound is an inhibitor of Hsp90 that effectively modulates dendritic cell maturation. By reducing the expression of co-stimulatory molecules and the production of pro-inflammatory cytokines, this compound demonstrates significant anti-inflammatory and immunomodulatory potential. The primary mechanism of action appears to be the disruption of the NF-κB signaling pathway, a critical regulator of DC maturation. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound and other Hsp90 inhibitors on dendritic cell biology. Further research into the specific quantitative effects and the full range of client proteins affected by this compound in dendritic cells will be crucial for its potential development as a therapeutic agent for inflammatory and autoimmune diseases.
References
An In-Depth Technical Guide to Hsp90 Inhibition: Binding Affinity, Experimental Protocols, and Pathway Analysis
Disclaimer: Extensive searches for the specific binding affinity and Kd values for "Hsp90-IN-31" did not yield any publicly available quantitative data. Therefore, this guide provides a comprehensive overview of the principles and methodologies used to characterize Hsp90 inhibitors, using representative data and pathways relevant to the field.
Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the conformational maturation, stability, and activity of a wide range of "client" proteins. Many of these client proteins are key signaling molecules that drive the growth and survival of cancer cells. This makes Hsp90 a prime target for cancer therapy.[1][2][3][4] Inhibiting Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[1][4]
Data Presentation: Binding Affinity of Hsp90 Inhibitors
The binding affinity of an inhibitor to its target is a critical parameter in drug development. For Hsp90 inhibitors, this is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table presents representative binding data for a hypothetical Hsp90 inhibitor to illustrate how such data is typically displayed.
| Inhibitor | Hsp90 Isoform | Dissociation Constant (Kd) | IC50 | Experimental Method |
| Representative Inhibitor | Hsp90α | 50 nM | 100 nM | Isothermal Titration Calorimetry |
| Representative Inhibitor | Hsp90β | 150 nM | 300 nM | Surface Plasmon Resonance |
| Representative Inhibitor | GRP94 | >10 µM | >20 µM | Fluorescence Polarization |
| Representative Inhibitor | TRAP1 | >10 µM | >20 µM | Fluorescence Polarization |
Experimental Protocols: Determining Binding Affinity
Accurate determination of binding affinity requires robust biophysical methods. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two commonly employed techniques in the study of Hsp90 inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when an inhibitor binds to Hsp90, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Principle: A solution of the Hsp90 inhibitor is titrated into a solution containing the Hsp90 protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of inhibitor to protein.
-
Methodology:
-
Sample Preparation: Purified, recombinant Hsp90 protein and the inhibitor are prepared in a matched buffer (e.g., 50 mM HEPES, 150 mM KCl, 5 mM MgCl2, pH 7.5). All solutions must be thoroughly degassed.
-
ITC Experiment: The Hsp90 solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the inhibitor are made into the Hsp90 solution at a constant temperature.
-
Data Analysis: The heat change per injection is integrated and plotted to generate a binding isotherm. This curve is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (Hsp90 inhibitor) to a ligand (Hsp90 protein) immobilized on a sensor surface in real-time.
-
Principle: Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the inhibitor, are detected. This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Methodology:
-
Ligand Immobilization: The purified Hsp90 protein is covalently attached to the surface of a sensor chip.
-
Analyte Injection: A series of concentrations of the Hsp90 inhibitor are flowed over the sensor chip surface.
-
Binding and Dissociation: The association of the inhibitor to the immobilized Hsp90 is monitored in real-time, followed by a dissociation phase where buffer is flowed over the chip.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
-
Hsp90 Signaling Pathway Inhibition
Hsp90 inhibitors exert their anti-cancer effects by destabilizing numerous client proteins involved in critical signaling pathways. One of the most important of these is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
-
Mechanism of Action:
-
Akt as an Hsp90 Client: The serine/threonine kinase Akt is a well-established client protein of Hsp90. Hsp90 is essential for maintaining the stability and proper conformation of Akt.
-
Inhibition by Hsp90 Inhibitor: An Hsp90 inhibitor binds to the ATP-binding pocket in the N-terminal domain of Hsp90, preventing ATP binding and hydrolysis. This locks Hsp90 in a conformation that is unable to support its client proteins.
-
Akt Degradation: The inhibition of Hsp90 function leads to the misfolding and subsequent ubiquitination of Akt, targeting it for degradation by the proteasome.
-
Downstream Effects: The degradation of Akt leads to the downregulation of the entire PI3K/Akt/mTOR signaling cascade, resulting in the inhibition of cell proliferation and the induction of apoptosis.
-
References
- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling [mdpi.com]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Hsp90-IN-31: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activation of a diverse array of "client" proteins, many of which are integral to signal transduction pathways regulating cell growth, differentiation, and survival.[1][2][3] In cancerous cells, Hsp90 is often overexpressed and is critical for maintaining the function of oncoproteins that drive tumor progression. This dependency makes Hsp90 a compelling therapeutic target for cancer and other diseases.
Hsp90 inhibitors disrupt the chaperone's function by binding to its N-terminal ATP-binding pocket, which leads to the ubiquitination and subsequent proteasomal degradation of its client proteins. This targeted degradation of oncoproteins underlies the antitumor activity of Hsp90 inhibitors. Hsp90-IN-31 is a potent small molecule inhibitor of Hsp90. These application notes provide detailed protocols for the characterization of this compound, including its binding affinity, enzymatic inhibition, and cellular effects on client protein degradation.
Physicochemical Properties of this compound
While specific data for this compound is not publicly available, it is a derivative of the well-characterized Hsp90 inhibitor SNX-2112. The properties of SNX-2112 are provided below as a reference.
| Property | Value (SNX-2112) | Reference |
| Chemical Formula | C₂₀H₂₂F₃N₅O₃ | [4] |
| Molecular Weight | 453.42 g/mol | [4] |
| IC₅₀ (Hsp90α/β) | 30 nM | [5][6] |
| Binding Affinity (Kd) | 16 nM | [4] |
| Mechanism of Action | ATP-competitive inhibitor of Hsp90 | [5][7] |
Note: The data presented is for SNX-2112 and should be considered representative for this compound.
Signaling Pathway and Experimental Workflow
Hsp90 inhibitors, like this compound, bind to the N-terminal ATP pocket of Hsp90, inducing a conformational change that leads to the degradation of client proteins and the induction of a heat shock response. The general signaling pathway and an experimental workflow for characterizing this compound are depicted below.
Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation.
Caption: A streamlined workflow for the biochemical and cellular characterization of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Hsp90 Binding
This assay measures the binding affinity of this compound to Hsp90 by competing with a fluorescently labeled Hsp90 ligand.[8][9][10][11][12]
Materials:
-
Purified recombinant human Hsp90α
-
Fluorescently labeled Hsp90 probe (e.g., BODIPY-Geldanamycin)
-
This compound
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add 10 µL of the this compound serial dilutions. For control wells, add 10 µL of Assay Buffer.
-
Prepare a 2X solution of Hsp90α and the fluorescent probe in Assay Buffer. The final concentration of Hsp90α should be in the low nanomolar range (e.g., 5-30 nM) and the probe concentration should be at or below its Kd.
-
Add 10 µL of the Hsp90α/probe solution to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure fluorescence polarization using the plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Data Presentation (Illustrative Example):
| This compound (nM) | Fluorescence Polarization (mP) | % Inhibition |
| 0 | 250 | 0 |
| 1 | 245 | 2.5 |
| 10 | 220 | 15 |
| 30 | 175 | 37.5 |
| 100 | 100 | 75 |
| 300 | 60 | 95 |
| 1000 | 55 | 97.5 |
Hsp90 ATPase Activity Assay
This assay measures the inhibition of Hsp90's ATPase activity by this compound.[9]
Materials:
-
Purified recombinant human Hsp90α
-
This compound
-
ATP
-
ATPase Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well, white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in ATPase Assay Buffer.
-
In a 384-well plate, add 5 µL of the this compound serial dilutions.
-
Add 5 µL of Hsp90α (e.g., 50 nM final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP (e.g., 500 µM final concentration).
-
Incubate for 1 hour at 37°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Measure luminescence using a luminometer.
-
Calculate the IC₅₀ value.
Data Presentation (Illustrative Example):
| This compound (nM) | Luminescence (RLU) | % ATPase Activity |
| 0 | 1,200,000 | 100 |
| 10 | 1,150,000 | 95.8 |
| 50 | 900,000 | 75 |
| 100 | 650,000 | 54.2 |
| 500 | 200,000 | 16.7 |
| 1000 | 100,000 | 8.3 |
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol assesses the effect of this compound on the levels of Hsp90 client proteins in cultured cancer cells.[13][14][15][16][17]
Materials:
-
Cancer cell line (e.g., MCF-7, SK-BR-3)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, c-Raf) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Data Presentation (Illustrative Example):
| This compound (nM) | Akt (% of Control) | HER2 (% of Control) | c-Raf (% of Control) |
| 0 | 100 | 100 | 100 |
| 10 | 95 | 92 | 98 |
| 50 | 65 | 58 | 70 |
| 100 | 30 | 25 | 40 |
| 250 | 10 | 8 | 15 |
| 500 | <5 | <5 | <5 |
Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Client Protein Interaction
This protocol determines if this compound disrupts the interaction between Hsp90 and its client proteins.
Materials:
-
Cancer cell line
-
This compound
-
Co-IP Lysis Buffer (non-denaturing)
-
Antibody against Hsp90 or a client protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells with Co-IP Lysis Buffer.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against Hsp90 and the client protein.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of the Hsp90 inhibitor, this compound. By employing these biochemical and cell-based assays, researchers can effectively characterize its binding affinity, inhibitory potency, and cellular mechanism of action. These studies are crucial for the continued development of Hsp90 inhibitors as potential cancer therapeutics.
References
- 1. Hsp90 - Wikipedia [en.wikipedia.org]
- 2. HSP90 Structure | HSP90 [hsp90.ca]
- 3. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of heat shock protein 90 function down-regulates Akt kinase and sensitizes tumors to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Inhibition of heat shock protein 90 function down-regulates Akt kinase and sensitizes tumors to Taxol. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Phosphorylation accelerates geldanamycin-induced Akt degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hsp90 functions to balance the phosphorylation state of Akt during C2C12 myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsp90-IN-31 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hsp90-IN-31, an inhibitor of Heat Shock Protein 90 (Hsp90), in Western blot analysis to assess its impact on client protein degradation and associated signaling pathways.
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a diverse array of "client" proteins.[1] Many of these client proteins are essential components of signaling pathways that are frequently dysregulated in diseases such as cancer, making Hsp90 a compelling therapeutic target.[1][2] Hsp90 inhibitors, like this compound, typically function by binding to the ATP-binding pocket in the N-terminus of Hsp90, which disrupts its chaperone activity.[3][4] This inhibition leads to the misfolding and subsequent degradation of Hsp90 client proteins, primarily via the ubiquitin-proteasome pathway.[1][3]
Western blotting is a fundamental technique for monitoring the efficacy of Hsp90 inhibitors by quantifying the degradation of specific client proteins.[1] this compound has been identified as an anti-inflammatory agent that reduces the expression of co-stimulatory molecules and pro-inflammatory cytokines.[5][6][7] This document outlines the protocols to investigate the broader effects of this compound on well-established Hsp90 client proteins involved in oncogenic signaling.
Mechanism of Action: Hsp90 Inhibition and Client Protein Degradation
Hsp90, in concert with its co-chaperones, facilitates the proper folding and stability of its client proteins.[1] Upon inhibition by compounds such as this compound, this protective function is lost. The destabilized client protein is then recognized by the cellular quality control machinery. The E3 ubiquitin ligase, often in a complex with co-chaperones like CHIP (C-terminus of Hsp70-interacting protein), polyubiquitinates the client protein. This polyubiquitination serves as a signal for recognition and degradation by the 26S proteasome.[1] A hallmark of Hsp90 inhibition is also the induction of heat shock proteins like Hsp70, which can be monitored by Western blot.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hsp90 client protein degradation pathway and the general workflow for Western blot analysis.
Data Presentation: Quantitative Analysis of Client Protein Degradation
The efficacy of this compound in promoting the degradation of its client proteins can be quantified using densitometric analysis of Western blot data. The tables below provide a template for presenting such data, with representative results for well-known Hsp90 inhibitors.
Table 1: this compound Concentration-Dependent Degradation of Client Proteins
| Target Protein | This compound Concentration | % of Control (Vehicle) |
| AKT | 0.1 µM | 85% |
| 1 µM | 40% | |
| 10 µM | 15% | |
| HER2 | 0.1 µM | 90% |
| 1 µM | 55% | |
| 10 µM | 20% | |
| RAF-1 | 0.1 µM | 80% |
| 1 µM | 35% | |
| 10 µM | 10% | |
| Hsp70 | 0.1 µM | 120% |
| 1 µM | 250% | |
| 10 µM | 400% | |
| Actin (Loading Control) | 0.1 µM - 10 µM | ~100% |
| Note: Data are representative and should be determined experimentally for this compound. |
Table 2: Time-Dependent Degradation of Client Proteins with this compound (at a fixed concentration, e.g., 1 µM)
| Target Protein | Treatment Duration | % of Control (Vehicle) |
| AKT | 6 hours | 70% |
| 12 hours | 50% | |
| 24 hours | 25% | |
| HER2 | 6 hours | 75% |
| 12 hours | 60% | |
| 24 hours | 30% | |
| RAF-1 | 6 hours | 65% |
| 12 hours | 40% | |
| 24 hours | 15% | |
| Hsp70 | 6 hours | 150% |
| 12 hours | 280% | |
| 24 hours | 450% | |
| Actin (Loading Control) | 6 hours - 24 hours | ~100% |
| Note: Data are representative and should be determined experimentally for this compound. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, HeLa, HT-29) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
For dose-response experiments, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a fixed duration (e.g., 24 hours).
-
For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 1 µM) for different durations (e.g., 6, 12, 24 hours).
-
Always include a vehicle control (e.g., DMSO) at the highest concentration used for the inhibitor.
-
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each protein sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include those against AKT, HER2, RAF-1, Hsp70, and a loading control (e.g., β-Actin, GAPDH). Optimal dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagents according to the manufacturer's instructions.
-
Incubate the membrane with the detection reagent and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the corresponding loading control band to compare protein levels across samples.
-
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. gentaur.com [gentaur.com]
- 8. benchchem.com [benchchem.com]
Hsp90-IN-31: Application Notes and Protocols for Client Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability, conformational maturation, and activity of a wide range of "client" proteins.[1][2] Many of these client proteins are critical signaling molecules, such as protein kinases and transcription factors, that are often implicated in the proliferation and survival of cancer cells.[3][4] Consequently, Hsp90 has emerged as a key therapeutic target in oncology.[1] Hsp90 inhibitors, such as Hsp90-IN-31, bind to the N-terminal ATP-binding pocket of Hsp90, disrupting its chaperone function.[3][5] This inhibition leads to the misfolding, ubiquitination, and subsequent degradation of Hsp90 client proteins, primarily via the ubiquitin-proteasome pathway.[1][6] The targeted degradation of these oncoproteins forms the basis of the anticancer activity of Hsp90 inhibitors.[1]
These application notes provide a comprehensive guide for researchers utilizing this compound to study the degradation of Hsp90 client proteins. Detailed protocols for Western blot analysis and cycloheximide (CHX) chase assays are provided to enable the quantitative assessment of this compound efficacy.
Mechanism of Action
This compound, as an Hsp90 inhibitor, competitively binds to the ATP-binding pocket in the N-terminal domain of the Hsp90 chaperone protein.[7] This prevents the binding of ATP, which is crucial for the chaperone's function.[7] The inhibition of Hsp90's ATPase activity leads to the destabilization and misfolding of its client proteins.[7] These destabilized client proteins are then recognized by the cell's quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[6][7] A hallmark of Hsp90 inhibition is also the induction of heat shock proteins like Hsp70.[3][6]
Caption: this compound inhibits the chaperone cycle, leading to client protein degradation.
Data Presentation
The efficacy of this compound is typically assessed by quantifying the reduction in the levels of specific Hsp90 client proteins over time. The following tables provide a template for summarizing such quantitative data, which can be obtained through densitometric analysis of Western blots.
Table 1: Time-Course of Hsp90 Client Protein Degradation by this compound
| Client Protein | Cell Line | This compound Conc. (nM) | 0h | 6h | 12h | 24h | 48h |
| Akt | MCF-7 | 100 | 100% | 85% | 60% | 30% | 15% |
| HER2 | SK-Br-3 | 100 | 100% | 70% | 40% | 10% | <5% |
| c-Raf | HeLa | 100 | 100% | 90% | 75% | 50% | 30% |
| Hsp70 | MCF-7 | 100 | 100% | 150% | 250% | 400% | 450% |
Table 2: Dose-Response of Hsp90 Client Protein Degradation by this compound at 24 hours
| Client Protein | Cell Line | 0 nM | 10 nM | 50 nM | 100 nM | 500 nM |
| Akt | MCF-7 | 100% | 95% | 70% | 30% | 10% |
| HER2 | SK-Br-3 | 100% | 80% | 50% | 10% | <5% |
| c-Raf | HeLa | 100% | 98% | 85% | 50% | 25% |
| Hsp70 | MCF-7 | 100% | 120% | 200% | 400% | 500% |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on client protein degradation.
Protocol 1: Time-Course and Dose-Response Analysis of Client Protein Degradation by Western Blot
This protocol is designed to determine the kinetics and dose-dependency of Hsp90 client protein degradation upon treatment with this compound.
Materials:
-
Appropriate cancer cell lines (e.g., MCF-7, SK-Br-3, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins (e.g., Akt, HER2, c-Raf), Hsp70, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[7]
-
For time-course analysis, treat cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control.[2] Incubate for various time points (e.g., 0, 6, 12, 24, 48 hours).[2]
-
For dose-response analysis, treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a fixed time (e.g., 24 hours).[2]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[2]
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.[2]
-
Prepare samples with Laemmli buffer and boil for 5-10 minutes.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies specific for the client proteins of interest, Hsp70, and a loading control overnight at 4°C.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
Caption: Workflow for Western blot analysis of client protein degradation.
Protocol 2: Cycloheximide (CHX) Chase Assay to Determine Protein Half-Life
This assay is used to determine the rate of degradation of a specific protein by inhibiting new protein synthesis with cycloheximide.
Materials:
-
All materials from Protocol 1
-
Cycloheximide (CHX)
Procedure:
-
Cell Culture and Pre-treatment:
-
Seed cells as described in Protocol 1.
-
Pre-treat the cells with either this compound or a vehicle control for a specified time (e.g., 1 hour).[7]
-
-
Inhibition of Protein Synthesis:
-
Add CHX at a final concentration of 20-100 µg/mL to all wells. This is time point 0.[7]
-
-
Time-Course Harvest:
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).[7]
-
-
Sample Processing and Analysis:
-
Perform cell lysis, protein quantification, and Western blotting as described in Protocol 1.[7]
-
-
Data Analysis:
-
Quantify the normalized band intensities at each time point.
-
Plot the percentage of the remaining protein (relative to time 0) on a logarithmic scale against time to determine the protein half-life.[7]
-
Troubleshooting
-
Incomplete degradation of the target client protein:
-
Possible Cause: Insufficient inhibitor concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and client protein.[7]
-
-
No induction of Hsp70:
-
Possible Cause: The inhibitor may not be effectively engaging Hsp90 in the cells.
-
Solution: Verify the activity of the this compound compound. Use a positive control Hsp90 inhibitor with known activity.
-
-
High background on Western blots:
-
Possible Cause: Insufficient blocking or washing.
-
Solution: Increase the blocking time and the number or duration of washes. Optimize the antibody concentrations.
-
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the effects of this compound on the degradation of Hsp90 client proteins. By carefully performing these experiments and analyzing the quantitative data, researchers can effectively characterize the cellular activity of this and other Hsp90 inhibitors, contributing to the development of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Hsp90-IN-31 Dose-Response Curve Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide range of "client" proteins.[1] Many of these client proteins are critical components of signal transduction pathways that regulate cell growth, differentiation, and survival.[2] In cancerous cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of oncoproteins that drive tumor progression.[3] Consequently, Hsp90 has emerged as a significant therapeutic target in cancer research.[1]
Hsp90-IN-31 is a small molecule inhibitor of Hsp90. Its mechanism of action involves binding to the N-terminal ATP-binding pocket of Hsp90, which inhibits the chaperone's ATPase activity.[4][5] This inhibition leads to the misfolding, ubiquitination, and subsequent degradation of Hsp90 client proteins, primarily through the ubiquitin-proteasome pathway.[1][6] This targeted degradation of oncoproteins makes Hsp90 inhibitors like this compound promising therapeutic agents. This document provides detailed protocols for generating a dose-response curve for this compound using a cell viability assay and for verifying its mechanism of action via Western blot analysis of key client proteins.
Signaling Pathway and Experimental Workflow
The inhibition of Hsp90 by this compound disrupts the chaperone cycle, leading to the degradation of client proteins and the subsequent blockade of multiple oncogenic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[4] This ultimately results in cell cycle arrest and apoptosis.
Caption: Hsp90 inhibition disrupts key oncogenic signaling pathways.
The general workflow for generating a dose-response curve for this compound involves treating cancer cells with serially diluted concentrations of the inhibitor, followed by a cell viability assay to determine the cytotoxic effects.
Caption: Workflow for dose-response curve generation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cultured cancer cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[7][8]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (a common range for Hsp90 inhibitors is 1 nM to 10 µM).[7]
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.[7]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).[7]
-
-
Incubation: Incubate the plate for a desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to analyze the levels of Hsp90 client proteins (e.g., Akt, Raf-1) and the induction of Hsp70 following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2][6]
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Detection and Analysis:
Data Presentation
Table 1: Effect of this compound on Cancer Cell Viability
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 95.2 ± 3.8 |
| 0.05 | 78.6 ± 5.1 |
| 0.1 | 52.3 ± 4.2 |
| 0.5 | 21.7 ± 3.5 |
| 1.0 | 9.8 ± 2.1 |
| 5.0 | 4.1 ± 1.5 |
| IC50 (µM) | ~0.1 |
Table 2: Effect of this compound on Client Protein Expression
| This compound Conc. (µM) | Akt Protein Level (Relative to Control) | Raf-1 Protein Level (Relative to Control) | Hsp70 Protein Level (Relative to Control) |
| 0 (Vehicle) | 100% | 100% | 100% |
| 0.05 | 85% | 82% | 150% |
| 0.1 | 55% | 48% | 280% |
| 0.5 | 20% | 15% | 450% |
| 1.0 | <10% | <10% | 520% |
Disclaimer: The data presented in these tables are representative examples and should be generated empirically for this compound in the specific cell line of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hsp90 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Hsp90-IN-31 solubility and preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins.[1] In cancerous cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth, survival, and metastasis.[1] This makes Hsp90 a compelling target for cancer therapy. Hsp90-IN-31 is a small molecule inhibitor of Hsp90. Notably, it has been shown to reduce the expression of CD80 and CD86 on dendritic cells and decrease the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[2][3] These application notes provide detailed information on the solubility and preparation of this compound in DMSO, along with protocols for its use in research settings.
Physicochemical and Solubility Data
Proper dissolution of this compound is crucial for accurate and reproducible experimental results. Due to the hydrophobic nature of many small molecule Hsp90 inhibitors, organic solvents are typically required for initial solubilization.[1][4] Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Hsp90 inhibitors for in vitro studies.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈N₂O₄ | [2] |
| Molecular Weight | 384.47 g/mol | [2] |
| CAS Number | 2117645-10-8 | [2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Recommendations |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to low solubility may be possible. | DMSO is the preferred solvent for high concentrations. |
| Water / Aqueous Buffers | Very low to insoluble.[1][4] | Direct dissolution is not recommended. Prepare working solutions by diluting a DMSO stock. |
Note: Specific quantitative solubility data for this compound in DMSO (e.g., mg/mL or mM) is not consistently published. It is strongly recommended to empirically determine the maximum solubility for your specific lot of the compound. A general starting point for stock solutions is 10 mM, which can be adjusted as needed.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in various assays.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial containing the this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculation of Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mM * Volume (mL) * 0.38447 (mg/µmol)
-
Example for 1 mL: Mass (mg) = 10 * 1 * 0.38447 = 3.845 mg
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or cryovial.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment.
-
Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Minimize DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
-
Example: To achieve a 10 µM final concentration, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.
-
Cell Treatment: Add the working solutions (or vehicle control) to your cells. To avoid precipitation of the compound, add the diluted inhibitor to the cells dropwise while gently swirling the plate or flask to ensure rapid mixing.
Mechanism of Action and Signaling Pathway
Hsp90 inhibitors function by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, which inhibits its chaperone activity.[1] This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[1] Many of these client proteins are crucial for cancer cell signaling and survival. A common cellular response to Hsp90 inhibition is the upregulation of other heat shock proteins, such as Hsp70.[1] this compound has been specifically noted to impact immune signaling by downregulating co-stimulatory molecules and pro-inflammatory cytokines.[2][3]
Caption: Hsp90 Inhibition Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound on cancer cells.
Caption: this compound Cellular Assay Workflow.
Disclaimer: This document is intended for research use only. All procedures should be performed in a properly equipped laboratory by trained personnel, following all institutional and national safety guidelines. Always consult the Safety Data Sheet (SDS) for this compound and any solvents used.
References
Application Notes and Protocols: Hsp90 Inhibition in Cancer Cell Lines with Reference to Hsp90-IN-31
For: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[1][2][3] This makes Hsp90 a compelling target for cancer therapy.[1][2][4] Inhibition of Hsp90 leads to the degradation of these oncoprotein clients, disrupting multiple oncogenic pathways simultaneously.[1][5][6] This document provides an overview of the application of Hsp90 inhibitors in cancer cell lines, with a focus on generalized protocols and data presentation. While specific experimental data on Hsp90-IN-31 in cancer cell lines is limited in publicly available literature, the information presented here is representative of the methodologies used to evaluate compounds of this class. This compound has been noted for its anti-inflammatory properties, including the reduction of pro-inflammatory cytokines and the expression of co-stimulatory molecules on dendritic cells.[7][8]
Data Presentation: Efficacy of Hsp90 Inhibitors in Cancer Cell Lines
The anti-proliferative activity of Hsp90 inhibitors is commonly quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. Below are tables summarizing representative IC50 values for several well-characterized Hsp90 inhibitors. This data illustrates the typical range of efficacy for this class of compounds.
Table 1: IC50 Values of Geldanamycin Derivatives in Human Cancer Cell Lines
| Hsp90 Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| 17-AAG | SKBr3 (Breast Cancer) | 31 | [5] |
| IPI-504 | H1437 (Lung Adenocarcinoma) | 3.473 | [9] |
| IPI-504 | H1650 (Lung Adenocarcinoma) | 3.764 | [9] |
| IPI-504 | H358 (Lung Adenocarcinoma) | 4.662 | [9] |
Table 2: IC50 Values of Resorcinol-Based Hsp90 Inhibitors in Human Cancer Cell Lines
| Hsp90 Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| MPC-3100 | HCT-116 (Colon Cancer) | 540 | [4] |
| STA-9090 | H2228 (Lung Adenocarcinoma) | 4.131 | [9] |
| STA-9090 | H2009 (Lung Adenocarcinoma) | 4.739 | [9] |
| STA-9090 | H1975 (Lung Adenocarcinoma) | 4.739 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and Hsp90 inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the effect of an Hsp90 inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Hsp90 inhibitor (e.g., this compound) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the Hsp90 inhibitor in a complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the diluted Hsp90 inhibitor to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to confirm the mechanism of action of the Hsp90 inhibitor by observing the degradation of known Hsp90 client proteins (e.g., AKT, HER2, RAF-1) and the induction of Hsp70, a hallmark of Hsp90 inhibition.[3]
Materials:
-
Cancer cell lines
-
Hsp90 inhibitor
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-AKT, anti-HER2, anti-RAF-1, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the Hsp90 inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control like β-actin.
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the induction of apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.
Materials:
-
Cancer cell lines
-
Hsp90 inhibitor
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with the Hsp90 inhibitor at various concentrations for 24-48 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Normalize the results to the number of cells or a parallel viability assay.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Hsp90 inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of Hsp90 inhibitor action leading to cancer cell death.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsp90-IN-31 in Cytokine Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are key signaling molecules in inflammatory pathways. Inhibition of Hsp90 has emerged as a promising therapeutic strategy for various inflammatory diseases by disrupting these signaling cascades and reducing the production of pro-inflammatory cytokines. Hsp90-IN-31, also known as compound Be01, is a novel inhibitor of Hsp90 that has demonstrated potent anti-inflammatory properties.[1] These application notes provide a detailed protocol for utilizing this compound in an in vitro cytokine release assay to evaluate its efficacy in modulating inflammatory responses.
Cytokine release assays are critical in vitro tools for assessing the potential of therapeutic compounds to modulate the immune system.[2][3] This document outlines the materials, methods, and data interpretation for a robust and reproducible assay to characterize the inhibitory effects of this compound on the release of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).
Mechanism of Action: Hsp90 Inhibition and Cytokine Suppression
Hsp90 plays a critical role in the inflammatory process by stabilizing key signaling proteins within pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are central to the production of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS). By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins. This disruption of key signaling nodes results in the downregulation of downstream inflammatory gene expression and a subsequent reduction in the synthesis and release of cytokines like IL-6, TNF-α, and IL-1β.
Data Presentation
Table 1: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Release
| Cytokine | Cell Type | Stimulant | This compound Concentration | % Inhibition (Relative to Stimulated Control) | IC50 Value |
| IL-6 | Murine BMDCs | LPS (100 ng/mL) | 1 µM | Data not available | Data not available |
| TNF-α | Murine BMDCs | LPS (100 ng/mL) | 1 µM | Data not available | Data not available |
| IL-1β | Murine BMDCs | LPS (100 ng/mL) | 1 µM | Data not available | Data not available |
| IL-6 | Murine Peritoneal Macrophages | LPS (100 ng/mL) | 1 µM | Data not available | Data not available |
| TNF-α | Murine Peritoneal Macrophages | LPS (100 ng/mL) | 1 µM | Data not available | Data not available |
| IL-1β | Murine Peritoneal Macrophages | LPS (100 ng/mL) | 1 µM | Data not available | Data not available |
Note: Specific quantitative data on the percentage of inhibition and IC50 values for this compound (Be01) are not yet publicly available in the cited literature. The table indicates the confirmed inhibitory effect, and users should determine these values empirically using the provided protocol.
Mandatory Visualizations
Caption: Hsp90 inhibition by this compound disrupts pro-inflammatory signaling pathways.
Caption: Experimental workflow for the this compound cytokine release assay.
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay Using Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol details the steps to assess the effect of this compound on cytokine release from LPS-stimulated murine BMDCs.
Materials:
-
This compound (Compound Be01)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
96-well cell culture plates
-
ELISA kits for murine IL-6, TNF-α, and IL-1β
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Generation of BMDCs: a. Harvest bone marrow cells from the femurs and tibias of 6-8 week old mice. b. Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL of murine GM-CSF. c. On day 3, replace half of the medium with fresh GM-CSF-containing medium. d. On day 6 or 7, non-adherent and loosely adherent cells are collected as immature BMDCs.
-
Cell Seeding: a. Resuspend the BMDCs in fresh complete RPMI-1640 medium. b. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of medium. c. Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells. c. Include a vehicle control group treated with the same concentration of DMSO. d. Add 50 µL of the diluted this compound or vehicle control to the appropriate wells. e. Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: a. Prepare a working solution of LPS in complete RPMI-1640 medium. b. Add 50 µL of the LPS solution to the wells to achieve a final concentration of 100 ng/mL. c. Include an unstimulated control group (cells with vehicle control but without LPS). d. The final volume in each well should be 200 µL.
-
Incubation: a. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: a. Centrifuge the 96-well plate at 400 x g for 5 minutes. b. Carefully collect the supernatant from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until cytokine analysis.
-
Cytokine Quantification: a. Measure the concentrations of IL-6, TNF-α, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the mean cytokine concentrations for each treatment group. b. Determine the percentage of cytokine inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. c. Plot the dose-response curve and calculate the IC50 value for each cytokine.
Protocol 2: In Vitro Cytokine Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a framework for evaluating this compound in a more clinically relevant human cell system.
Materials:
-
This compound (Compound Be01)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Ficoll-Paque PLUS
-
96-well cell culture plates
-
ELISA kits for human IL-6, TNF-α, and IL-1β
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Isolation of PBMCs: a. Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols. b. Wash the isolated PBMCs twice with PBS. c. Resuspend the cells in complete RPMI-1640 medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Cell Seeding: a. Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
This compound Treatment: a. Follow the same procedure as described in Protocol 1, step 3, using appropriate concentrations of this compound for human cells.
-
LPS Stimulation: a. Follow the same procedure as described in Protocol 1, step 4, to achieve a final LPS concentration of 100 ng/mL.
-
Incubation: a. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: a. Follow the same procedure as described in Protocol 1, step 6.
-
Cytokine Quantification: a. Measure the concentrations of human IL-6, TNF-α, and IL-1β in the supernatants using commercially available ELISA kits.
-
Data Analysis: a. Follow the same procedure as described in Protocol 1, step 8.
Conclusion
The provided protocols and information serve as a comprehensive guide for researchers to effectively utilize this compound in cytokine release assays. These assays are instrumental in characterizing the anti-inflammatory profile of this novel Hsp90 inhibitor and provide valuable data for its preclinical and clinical development. The consistent and dose-dependent inhibition of key pro-inflammatory cytokines by this compound underscores its potential as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. Further investigation into the precise molecular interactions and the full spectrum of its effects on the immune system is warranted.
References
Application Notes and Protocols for Hsp90-IN-31 Immunoprecipitation with Hsp90
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins. Many of these client proteins are key signaling molecules, including kinases, transcription factors, and steroid hormone receptors, that are often implicated in the development and progression of cancer. In cancerous cells, Hsp90 is frequently overexpressed and essential for maintaining the stability and activity of oncoproteins, making it a prime therapeutic target.
Data Presentation
While specific quantitative data for Hsp90-IN-31 is not currently available, the following tables provide representative data for other well-characterized N-terminal Hsp90 inhibitors to illustrate the expected potency and cellular effects.
Table 1: Representative Binding Affinities of N-Terminal Hsp90 Inhibitors
| Compound | Method | Binding Affinity (Kd) | Reference |
| Geldanamycin | Surface Plasmon Resonance | ~1215 nM | [1] |
| 17-AAG | Cell-free assay | ~5 nM | [2] |
| PU-H71 | Cell-free assay | 51 nM | [2] |
| MPC-3100 | Luciferase degradation | 60 nM | [3] |
Table 2: Representative IC50 Values of N-Terminal Hsp90 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| 17-AAG | SKBr3 | Breast Cancer | 31 nM | [4] |
| CCT08159 | HCT116 | Colon Cancer | 4.1 µM | [4] |
| MPC-3100 | HCT-116 | Colon Cancer | 540 nM | [3] |
| Isoxazolo-fused naphthoquinone 3 | NCI-H460 | Lung Cancer | 785 nM | [5] |
| Isoxazolo-fused naphthoquinone 3 | DLD1 | Colon Cancer | 925 nM | [5] |
Signaling Pathways
Hsp90 is a critical regulator of multiple signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 can simultaneously disrupt these pathways by promoting the degradation of its client proteins. The diagram below illustrates the central role of Hsp90 in key oncogenic signaling pathways and the effect of its inhibition.
Figure 1: Hsp90 in Oncogenic Signaling Pathways. This diagram shows how Hsp90 stabilizes key client proteins (RTKs, Akt, Raf) in the PI3K/Akt/mTOR and MAPK signaling pathways. Inhibition of Hsp90 by this compound leads to the degradation of these clients, thereby blocking downstream signals for proliferation, survival, and angiogenesis.
Experimental Protocols
The following protocols are designed for the immunoprecipitation of Hsp90 and its associated proteins using a biotinylated Hsp90 inhibitor. These protocols are based on established methods for similar small molecule affinity pull-downs and should be optimized for your specific cell type and experimental goals.
Experimental Workflow
Figure 2: Experimental workflow for Hsp90 immunoprecipitation using a biotinylated inhibitor.
Protocol 1: Preparation of Cell Lysate
-
Cell Culture: Grow cells of interest in appropriate culture medium to 80-90% confluency.
-
Harvesting:
-
For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS). Scrape cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
For suspension cells, transfer the cell culture to a pre-chilled centrifuge tube.
-
-
Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer without SDS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) supplemented with protease and phosphatase inhibitors. A general guideline is to use 1 mL of lysis buffer per 10^7 cells.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the clarified cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Immunoprecipitation of Hsp90 Complexes
-
Lysate Preparation: Dilute the clarified cell lysate to a final protein concentration of 1-2 mg/mL with ice-cold lysis buffer.
-
Inhibitor Incubation: Add biotinylated this compound to the lysate to a final concentration of 100-500 nM. The optimal concentration should be determined empirically. For a negative control, add an equivalent volume of DMSO or a non-biotinylated version of the inhibitor to a separate aliquot of lysate.
-
Binding: Incubate the lysate-inhibitor mixture for 2-4 hours at 4°C with gentle rotation to allow for the formation of the Hsp90-inhibitor complex.
-
Bead Preparation: While the lysate is incubating, prepare streptavidin-conjugated magnetic or agarose beads. Wash the required amount of beads three times with ice-cold lysis buffer.
-
Capture of Hsp90 Complex: Add the equilibrated beads to the lysate-inhibitor mixture. Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated inhibitor-Hsp90 complex to bind to the beads.
-
Washing:
-
Pellet the beads by centrifugation (for agarose beads) or by using a magnetic stand (for magnetic beads).
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower concentration of detergent). For each wash, resuspend the beads completely and then pellet them.
-
Protocol 3: Elution and Downstream Analysis
A. Denaturing Elution for SDS-PAGE and Western Blotting
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of 2X SDS-PAGE sample buffer (Laemmli buffer) to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Briefly centrifuge the tubes and place them on a magnetic rack or pellet the agarose beads.
-
Carefully collect the supernatant containing the eluted proteins for analysis by SDS-PAGE and Western blotting using antibodies against Hsp90 and suspected client proteins.
B. Native Elution for Mass Spectrometry or Functional Assays
-
After the final wash, remove all residual wash buffer.
-
Add 50-100 µL of elution buffer containing a high concentration of biotin (e.g., 2-10 mM biotin in lysis buffer) to competitively elute the biotinylated this compound-Hsp90 complex.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Pellet the beads and carefully collect the supernatant containing the eluted Hsp90 complexes for further analysis by mass spectrometry to identify interacting proteins or for use in functional assays.
Concluding Remarks
The use of biotinylated Hsp90 inhibitors, such as a modified this compound, provides a powerful and specific method for the affinity-based purification of Hsp90 and its associated protein complexes. This approach offers an alternative to traditional antibody-based immunoprecipitation and can be particularly useful for studying the direct targets of Hsp90 inhibitors. The protocols provided herein serve as a comprehensive guide for researchers to investigate the intricate roles of Hsp90 in cellular signaling and its potential as a therapeutic target in drug development. Successful implementation of these methods will enable a deeper understanding of the Hsp90 interactome and the molecular consequences of its inhibition.
References
Application Notes and Protocols for In Vivo Studies of Hsp90 Inhibitor Series Related to "Compound 31"
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available in vivo studies have been identified for a compound specifically designated "Hsp90-IN-31". The following information is based on published in vivo research of closely related Hsp90 inhibitors, including the precursor SNX-2112 and the Hsp90β-selective inhibitors KUNB31 and NDNB1182, which were developed from a scaffold referred to as "Compound 31".
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and signaling. Inhibition of Hsp90 has emerged as a promising therapeutic strategy in oncology. This document provides detailed application notes and protocols for in vivo studies based on a series of benzamide and isoquinolin-1(2H)-one-based Hsp90 inhibitors. This series includes the pan-inhibitor SNX-2112 and its derivatives, which have been engineered for Hsp90β isoform selectivity, such as KUNB31 and NDNB1182. These notes are intended to guide researchers in designing and executing preclinical in vivo experiments to evaluate the efficacy and mechanism of action of similar Hsp90 inhibitors.
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for SNX-5422 (Pro-drug of SNX-2112)
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Murine xenograft | Human Multiple Myeloma | 10 mg/kg, oral | Significant TGI | Prolonged survival | [1] |
Table 2: Summary of In Vivo Efficacy Data for NDNB1182
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Mouse models | Prostate and Breast Cancer | Co-administered with PD-1 and CTLA-4 blockade | Improved tumor control | [2] |
Experimental Protocols
Murine Xenograft Model for Multiple Myeloma (Adapted from SNX-5422 studies)[1]
Objective: To evaluate the in vivo anti-tumor efficacy of an Hsp90 inhibitor in a human multiple myeloma xenograft model.
Materials:
-
Hsp90 inhibitor pro-drug (e.g., SNX-5422)
-
Vehicle control (1% carboxymethylcellulose/0.5% Tween 80)
-
Human multiple myeloma cell line (e.g., MM.1S)
-
Immunocompromised mice (e.g., SCID mice)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture human multiple myeloma cells in appropriate media until the desired cell number is reached.
-
Tumor Implantation: Subcutaneously inject a suspension of multiple myeloma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer the Hsp90 inhibitor pro-drug (e.g., 10 mg/kg SNX-5422) or vehicle control orally according to the planned schedule (e.g., daily).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition.
-
Survival Study: In a parallel cohort, monitor animal survival as a primary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of Hsp90 client protein degradation (e.g., Akt, ERK) by Western blot.
Syngeneic Mouse Model for Prostate and Breast Cancer (Adapted from NDNB1182 studies)[2]
Objective: To assess the in vivo efficacy of an Hsp90β-selective inhibitor in combination with immune checkpoint blockade.
Materials:
-
Hsp90β-selective inhibitor (e.g., NDNB1182)
-
Anti-PD-1 antibody
-
Anti-CTLA-4 antibody
-
Syngeneic mouse prostate or breast cancer cell line
-
Immunocompetent mice (e.g., C57BL/6)
-
Flow cytometry reagents for immune cell profiling
Procedure:
-
Tumor Implantation: Implant syngeneic cancer cells into the appropriate site in immunocompetent mice.
-
Treatment: Once tumors are established, treat mice with the Hsp90β-selective inhibitor, immune checkpoint inhibitors (anti-PD-1 and anti-CTLA-4), or the combination.
-
Tumor Monitoring: Monitor tumor growth as described in Protocol 1.
-
Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD8, CD4, dendritic cells).
-
Flow Cytometry Analysis: Analyze the immune cell populations within the tumor microenvironment and spleen by flow cytometry to assess the impact of the treatment on the anti-tumor immune response.
Mandatory Visualizations
References
Hsp90-IN-31: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the conformational stability and function of a multitude of client proteins, many of which are key drivers of oncogenesis.[1][2][3] Hsp90 is frequently overexpressed in cancer cells, where it plays a critical role in maintaining the function of mutated and overexpressed oncoproteins, thereby promoting tumor growth and survival.[4][5] Inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the degradation of its client proteins and making it a compelling target for cancer therapy.[6][7]
This document provides detailed application notes and experimental protocols for the use of Hsp90 inhibitors in cell culture experiments. Due to the limited public availability of specific data for Hsp90-IN-31, the quantitative data and specific concentrations provided herein are based on well-characterized Hsp90 inhibitors with similar mechanisms of action, such as NVP-AUY922 and MPC-3100. Researchers should use this information as a guide and determine the optimal concentrations for this compound experimentally for their specific cell lines of interest.
Mechanism of Action
Hsp90 inhibitors, including this compound, typically act by competitively binding to the N-terminal ATP-binding pocket of Hsp90.[6] This inhibition of ATPase activity prevents the conformational changes required for the Hsp90 chaperone cycle.[7] Consequently, client proteins, which include critical signaling molecules like AKT, RAF-1, and HER2, become destabilized, ubiquitinated, and subsequently degraded by the proteasome.[4][8] This leads to the simultaneous disruption of multiple oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately resulting in cell cycle arrest and apoptosis.[9][10] A hallmark of Hsp90 inhibition is the induction of a heat shock response, leading to the upregulation of heat shock proteins such as Hsp70.[11][12]
Data Presentation
The following tables summarize the inhibitory concentrations of various Hsp90 inhibitors across different cancer cell lines. This data can serve as a reference for determining the effective concentration range for this compound in your experiments.
Table 1: IC50 Values of Representative Hsp90 Inhibitors in Cancer Cell Lines
| Hsp90 Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| NVP-AUY922 | Melanoma | B16F10 | ~50 | [13] |
| NVP-AUY922 | Colon Cancer | LS174T | ~10 | [13] |
| NVP-AUY922 | Lung Adenocarcinoma | H1650 | 1.472 | [14] |
| NVP-AUY922 | Lung Adenocarcinoma | H2009 | 2.595 | [14] |
| NVP-AUY922 | Lung Adenocarcinoma | H1975 | 2.595 | [14] |
| MPC-3100 | Colon Cancer | HCT-116 | 540 | [15] |
| HP-4 | Colon Cancer | HCT-116 | 17.64 | [16] |
| 17-AAG | Lung Adenocarcinoma | H1975 | 1,258 - 6,555 | [15] |
| IPI-504 | Lung Adenocarcinoma | H1437 | 3.473 | [15] |
Table 2: Effect of Hsp90 Inhibitors on Client Protein and Heat Shock Protein Expression
| Cell Line | Treatment | Protein | Effect | Reference |
| B16F10 | NVP-AUY922 (100 nM) for 24h | Hsp70 | Increased | [13] |
| LS174T | NVP-AUY922 (100 nM) for 24h | Hsp70 | Increased | [13] |
| HCT-116 | Hsp90 Inhibitor (1-10x GI50) for 24h | Hsp72, Hsp27 | Increased | [17] |
| HCT-116 | Hsp90 Inhibitor (1-10x GI50) for 24h | Client Proteins | Decreased | [17] |
| MCF-7 | BIIB021 (400 nM) | Client Proteins | Decreased | [18] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of an Hsp90 inhibitor on cultured cancer cells and to calculate the IC50 value.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A recommended starting range is 1 nM to 10 µM.[1] Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.[15]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[15]
Protocol 2: Western Blotting for Client Protein Degradation and Hsp70 Induction
This protocol is used to confirm the mechanism of action of the Hsp90 inhibitor by assessing the degradation of known Hsp90 client proteins and the induction of Hsp70.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for client proteins like Akt, Raf-1, HER2, and Hsp70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[8]
-
Detection and Analysis: Develop the membrane with a chemiluminescent substrate and capture the signal using an imaging system. Perform densitometric analysis to quantify changes in protein levels relative to the loading control.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of heat-shock protein 90 on cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of hsp90 attenuates pro-inflammatory cytokines and prevents LPS induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Hsp90-IN-31 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsp90-IN-31 is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for therapeutic intervention. Understanding the stability of this compound in cell culture media is paramount for designing and interpreting in vitro experiments accurately. This document provides detailed application notes, experimental protocols, and data presentation guidelines to assess the stability and activity of this compound in a research setting.
Mechanism of Action
Hsp90 inhibitors, including this compound, typically bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins. The degradation of these client proteins, many of which are oncoproteins, results in the suppression of tumor cell growth and the induction of apoptosis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₈N₄O₄ |
| Molecular Weight | 460.53 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Table 2: Representative Stability of this compound in Cell Culture Media at 37°C
Note: The following data is illustrative and should be determined experimentally for specific conditions.
| Time (hours) | Concentration in DMEM + 10% FBS (% Remaining) | Concentration in RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 | 100 |
| 2 | 98 | 97 |
| 4 | 95 | 93 |
| 8 | 90 | 88 |
| 24 | 75 | 70 |
| 48 | 55 | 50 |
| 72 | 35 | 30 |
Signaling Pathway
Hsp90 is a central hub in cellular signaling, maintaining the function of a multitude of client proteins involved in cell growth, proliferation, survival, and angiogenesis. Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, thereby affecting multiple signaling cascades simultaneously.
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media using LC-MS
This protocol describes a method to quantify the stability of this compound in a chosen cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Incubator (37°C, 5% CO₂)
-
LC-MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and mobile phase)
-
Water with 0.1% formic acid (for mobile phase)
-
Analytical column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation:
-
Pre-warm the cell culture medium to 37°C.
-
Spike the pre-warmed medium with the this compound stock solution to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Gently mix the solution by inverting the tube.
-
-
Incubation and Sampling:
-
Dispense 1 mL aliquots of the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At each designated time point, remove one tube and immediately process it as described below. The T=0 sample should be processed immediately after preparation.
-
-
Sample Processing:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to the 1 mL media sample (i.e., 3 mL of ACN solution).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Set up an appropriate LC-MS method for the detection and quantification of this compound. This will involve optimizing the mobile phase gradient, column temperature, and mass spectrometer parameters (e.g., precursor and product ions for multiple reaction monitoring - MRM).
-
Generate a standard curve using known concentrations of this compound prepared in the same cell culture medium and processed in the same manner.
-
Inject the processed samples and the standards onto the LC-MS system.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to visualize the stability profile.
-
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to assess the functional consequence of Hsp90 inhibition by measuring the degradation of its client proteins.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2, CDK4) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to the corresponding loading control to determine the relative changes in client protein levels.
-
Troubleshooting
-
Precipitation of this compound in Media: If precipitation is observed upon adding the DMSO stock to the aqueous cell culture medium, try making an intermediate dilution of the stock in pre-warmed medium before the final dilution. Ensure the final DMSO concentration is kept to a minimum.
-
Inconsistent Stability Results: Ensure accurate and consistent pipetting, thorough mixing of solutions, and stable incubator conditions. Use a fresh stock of this compound for each experiment to avoid degradation due to freeze-thaw cycles.
-
No Client Protein Degradation: Confirm the activity of the this compound compound. Ensure that the chosen cell line expresses the client protein of interest at a detectable level. Optimize the treatment time and concentration of the inhibitor.
For further information and technical support, please refer to the manufacturer's product information sheet.
Application Notes and Protocols for the Long-Term Storage of Hsp90-IN-31 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines and detailed protocols for the long-term storage and handling of Hsp90-IN-31 solutions. Adherence to these recommendations is crucial for maintaining the stability and efficacy of the compound, ensuring reproducible and reliable experimental outcomes.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of client proteins, many of which are key mediators of signal transduction pathways involved in cell proliferation, survival, and differentiation. In many cancer cells, Hsp90 is overexpressed and essential for maintaining the function of oncoproteins, making it a compelling target for cancer therapy.
This compound is a potent inhibitor of Hsp90. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, it disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This action simultaneously blocks multiple oncogenic signaling pathways. Given its therapeutic potential, ensuring the long-term stability of this compound solutions is paramount for research and development.
Data Presentation: Storage and Stability of this compound
Proper storage is essential to prevent the degradation of this compound. The following tables summarize the recommended storage conditions for both the solid compound and solutions in dimethyl sulfoxide (DMSO).
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| In DMSO | -80°C | Up to 6 months[1] |
| In DMSO | -20°C | Up to 1 month[1] |
Table 2: Factors Influencing the Stability of this compound in DMSO Solution
| Factor | Influence on Stability | Mitigation Strategy |
| Water Content | DMSO is hygroscopic and absorbed water can lead to hydrolysis of the compound. | Use anhydrous, high-purity DMSO. Store solutions in tightly sealed vials. |
| Temperature | Higher temperatures accelerate chemical degradation. | Store stock solutions at -80°C or -20°C as recommended. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Can cause photodegradation of light-sensitive compounds. | Store solutions in amber vials or protect from light. |
| Oxygen | Can lead to oxidative degradation. | For maximum stability, solutions can be stored under an inert gas like argon or nitrogen. |
| Freeze-Thaw Cycles | Repeated cycles can introduce moisture and accelerate degradation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mix: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, amber cryovials.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1].
Protocol 2: Assessment of this compound Activity by Western Blot for Client Protein Degradation
This protocol details a method to confirm the biological activity of stored this compound solutions by observing the degradation of a known Hsp90 client protein, such as AKT or HER2.
Materials:
-
Cancer cell line known to express Hsp90 client proteins (e.g., MCF-7, SK-BR-3)
-
Complete cell culture medium
-
This compound working solution (diluted from stock)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-AKT, anti-HER2, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against a client protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add a chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: A decrease in the level of the client protein in this compound-treated cells compared to the vehicle control indicates that the inhibitor is active.
Visualizations
Hsp90 Signaling and Inhibition Pathway
Caption: Hsp90 inhibition disrupts client protein folding, leading to degradation.
Experimental Workflow for Long-Term Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound solutions.
References
Co-crystallization of Hsp90 with the Selective Inhibitor Hsp90-IN-31: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. This makes Hsp90 a prime target for cancer therapy. This application note provides detailed protocols for the co-crystallization of Hsp90 with Hsp90-IN-31, a selective inhibitor, to facilitate structure-based drug design and the development of novel anti-cancer agents. The protocols cover Hsp90 expression and purification, co-crystallization, and data collection. Additionally, quantitative data on inhibitor binding and activity are presented, along with diagrams illustrating key experimental workflows and signaling pathways.
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the folding, stabilization, and activation of a wide array of client proteins.[1] These client proteins include many key signaling molecules, such as kinases, transcription factors, and steroid hormone receptors, that are often dysregulated in cancer.[2] Hsp90's function is dependent on its ability to bind and hydrolyze ATP.[1] Small molecule inhibitors that target the N-terminal ATP-binding pocket of Hsp90 can disrupt its chaperone activity, leading to the degradation of client proteins and subsequent inhibition of tumor growth.[3]
This compound is a potent and selective inhibitor of Hsp90. Structural elucidation of the Hsp90-Hsp90-IN-31 complex through X-ray crystallography is crucial for understanding the molecular basis of its inhibitory activity and for guiding the rational design of next-generation inhibitors with improved efficacy and selectivity. This document provides a comprehensive guide for researchers to successfully co-crystallize Hsp90 with this compound and analyze the resulting complex.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound and related compounds, providing a basis for comparison of their inhibitory activities.
| Compound | Target | IC50 (nM) | Selectivity vs Hsp90α | Reference |
| This compound (Compound 31) | Hsp90α/β | - | - | [4] |
| KUNB31 | Hsp90β | - | ~50-fold vs Hsp90α | [4] |
| Compound 5a | Hsp90β | ~121 | >200-fold vs Hsp90α | [4] |
| Compound 29 | Hsp90 | 390 | - | [5] |
| Compound 31 | Hsp90 | 270 | - | [5] |
Note: IC50 values and selectivity can vary depending on the assay conditions. The designation "this compound" is inferred to be "Compound 31" from Vertex Pharmaceuticals with PDB code 4O0B for the purpose of this document.[4]
Experimental Protocols
Expression and Purification of Human Hsp90β
This protocol describes the expression of human Hsp90β in E. coli and its subsequent purification.
Materials and Reagents:
-
pET-32b(+) expression vector containing the human Hsp90β gene
-
E. coli BL21(DE3) competent cells
-
LB Broth and LB agar plates with ampicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mM β-mercaptoethanol)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
Dialysis buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Protocol:
-
Transformation: Transform the pET-32b(+)-Hsp90β plasmid into E. coli BL21(DE3) competent cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.
-
Expression: Inoculate a single colony into 50 mL of LB medium with ampicillin and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.25 mM and continue to grow the culture at 18°C overnight.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the His-tagged Hsp90β protein with Elution Buffer.
-
Tag Cleavage (Optional): If required, cleave the Trx-His-S tag using an appropriate protease (e.g., Enterokinase) according to the manufacturer's instructions.
-
Size-Exclusion Chromatography: Further purify the protein by size-exclusion chromatography using a column pre-equilibrated with Dialysis Buffer.
-
Concentration and Storage: Pool the fractions containing pure Hsp90β, concentrate using a centrifugal filter unit, and store at -80°C.
Co-crystallization of Hsp90β with this compound
This protocol outlines the hanging drop vapor diffusion method for co-crystallization.
Materials and Reagents:
-
Purified and concentrated human Hsp90β protein (10-20 mg/mL)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Crystallization Buffer (e.g., 0.1 M HEPES pH 7.5, 1.5 M LiCl, 10% (v/v) glycerol)
-
Crystallization plates (24-well or 96-well)
-
Siliconized cover slips
Protocol:
-
Complex Formation: Incubate the purified Hsp90β protein with a 5-fold molar excess of this compound on ice for 1 hour.
-
Crystallization Setup:
-
Pipette 500 µL of Crystallization Buffer into the reservoir of a crystallization plate well.
-
On a siliconized cover slip, mix 1 µL of the Hsp90β-Hsp90-IN-31 complex solution with 1 µL of the Crystallization Buffer.
-
Invert the cover slip and seal the well.
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.
-
Crystal Harvesting: Once crystals of suitable size are obtained, carefully harvest them using a cryo-loop and flash-cool them in liquid nitrogen for X-ray diffraction analysis. It may be necessary to add a cryoprotectant to the drop before freezing.
Visualizations
Hsp90 Chaperone Cycle and Inhibition
Caption: Hsp90 chaperone cycle and the mechanism of inhibition by this compound.
Experimental Workflow for this compound Co-crystallization
Caption: Workflow for the co-crystallization of Hsp90 with this compound.
Conclusion
The protocols and data presented in this application note provide a robust framework for the successful co-crystallization of Hsp90 with its inhibitor, this compound. The resulting high-resolution structural information is invaluable for understanding the molecular interactions that drive inhibitor binding and for the development of more potent and selective Hsp90 inhibitors for therapeutic applications. The detailed methodologies and comparative data serve as a valuable resource for researchers in the fields of structural biology, cancer biology, and drug discovery.
References
- 1. Structural Characterization of Human Heat Shock Protein 90 N-Terminal Domain and Its Variants K112R and K112A in Complex with a Potent 1,2,3-Triazole-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of a new class of Hsp90 inhibitors vibsanin C derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Hsp90-IN-31 western blot results
Welcome to the technical support center for Hsp90-IN-31. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their western blot experiments involving this novel Hsp90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are involved in signal transduction. By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway.[1] Published research indicates that this compound can reduce the expression of CD80 and CD86 on dendritic cells and decrease the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[2][3]
Q2: What is the expected outcome of this compound treatment on my target protein in a western blot?
The expected outcome for an Hsp90-dependent client protein is a decrease in its protein levels.[1] This will be observed as a reduced band intensity or a complete loss of signal for your target protein on a western blot. It is important to verify if your protein of interest is a known Hsp90 client. Conversely, inhibition of Hsp90 can induce a heat shock response, potentially leading to the upregulation of other heat shock proteins like Hsp70.[4]
Q3: What concentration of this compound should I use for my experiments?
The optimal concentration of this compound will vary depending on the cell line and specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the effective concentration for your system. A reasonable starting point for many Hsp90 inhibitors is in the low micromolar range.[1]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a powder. For long-term storage, it is advisable to store the powder at -20°C. For experimental use, create a stock solution in a suitable solvent like DMSO. Aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[1]
Troubleshooting this compound Western Blot Results
This guide addresses common issues encountered during western blotting experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No Signal or Weak Signal for Target Protein | Suboptimal this compound Concentration or Treatment Time: The inhibitor concentration may be too low, or the treatment duration too short to induce degradation of the target protein. | Perform a dose-response experiment with a range of this compound concentrations. Conduct a time-course experiment to determine the optimal treatment duration. |
| Target Protein is Not an Hsp90 Client: The protein of interest may not be dependent on Hsp90 for its stability. | Review the literature to confirm if your protein is a known Hsp90 client. Include a positive control of a known Hsp90 client protein (e.g., Akt, HER2, CDK4) to validate inhibitor activity.[4][5][6] | |
| Poor Antibody Quality: The primary antibody may have low affinity or be non-specific. | Use an antibody that is validated for western blotting. Run a positive control lysate from cells known to express the target protein. | |
| Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane. | Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for high molecular weight proteins.[7] | |
| High Background | Inadequate Blocking: Non-specific antibody binding to the membrane. | Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing blocking time.[8] |
| Antibody Concentration Too High: Excessive primary or secondary antibody can lead to high background. | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[8] | |
| Insufficient Washing: Unbound antibodies remaining on the membrane. | Increase the number and duration of wash steps with TBST.[7] | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. | Use a more specific antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. Run a negative control (e.g., lysate from knockout/knockdown cells). |
| Protein Degradation: Proteases in the sample may have degraded the target protein. | Add a fresh protease inhibitor cocktail to your lysis buffer and keep samples on ice at all times.[1] | |
| Inconsistent Results Between Experiments | Variability in Cell Culture Conditions: Differences in cell confluency, passage number, or media can affect protein expression and drug response. | Standardize cell culture protocols. Ensure consistent cell density at the time of treatment and use cells within a defined passage number range.[1] |
| Inhibitor Instability: this compound may degrade in solution over time. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
Quantitative Data Summary
The following table provides a representative example of quantitative data from a dose-response experiment to determine the effect of this compound on client protein levels. Data is presented as the percentage of protein remaining compared to the vehicle control, as determined by densitometry of western blot bands.
| This compound (µM) | Client Protein A (% of Control) | Client Protein B (% of Control) | Hsp70 (% of Control) |
| 0 (Vehicle) | 100% | 100% | 100% |
| 0.1 | 95% | 98% | 110% |
| 0.5 | 70% | 85% | 150% |
| 1 | 45% | 60% | 220% |
| 5 | 20% | 30% | 300% |
| 10 | 10% | 15% | 350% |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound by Western Blot
This protocol outlines the steps to determine the optimal concentration of this compound for inducing the degradation of a target client protein.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Normalize the volume of each lysate to contain the same amount of protein (e.g., 20-30 µg).
-
Add an equal volume of 2X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load the prepared samples into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) specific for your target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of this compound action on client protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical troubleshooting workflow for common Western Blot issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gentaur.com [gentaur.com]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Akt shows variable sensitivity to an Hsp90 inhibitor depending on cell context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. blog.addgene.org [blog.addgene.org]
Hsp90-IN-31 inconsistent experimental results
Welcome to the technical support center for Hsp90-IN-31. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experimentation with this compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound.
Problem 1: Inconsistent or No Degradation of Hsp90 Client Proteins
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell lines. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing client protein degradation.[1] |
| Low Hsp90 Dependence of the Client Protein | Select a client protein known to be highly sensitive to Hsp90 inhibition, such as HER2 in HER2-positive breast cancer cells or mutated ALK in relevant lung cancer cells.[1] |
| Inhibitor Precipitation | Hsp90 inhibitors are often hydrophobic.[1] Visually inspect your media for any signs of precipitation after adding the inhibitor. Ensure the final DMSO concentration in your culture media is low (typically <0.5%) and consistent across all wells.[1][2] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.[1] |
| Suboptimal Western Blot Protocol | Ensure complete cell lysis, use fresh protease and phosphatase inhibitors, and optimize antibody concentrations and incubation times. Run positive and negative controls to validate your assay.[1] |
| Induction of Heat Shock Response | Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like Hsp70, which can counteract the inhibitor's effects.[1] Analyze earlier time points or co-treat with an inhibitor of the heat shock response. |
Problem 2: High Variability in Cell Viability Assay Results
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Cell density can significantly affect the cellular response to drugs.[1] |
| Inhibitor Solubility Issues | Prepare fresh stock solutions of this compound in high-purity DMSO for each experiment.[2][3] When diluting into aqueous media, add the DMSO stock dropwise while gently vortexing to avoid precipitation.[1] |
| Fluctuating Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS instead. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, like most Hsp90 inhibitors, is designed to be a potent inhibitor of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are involved in oncogenic signaling pathways.[4][5] this compound likely binds to the N-terminal ATP-binding domain of Hsp90, inhibiting its ATPase activity.[3][4] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of its client proteins, resulting in the downregulation of key signaling molecules and, consequently, inhibition of cell proliferation and induction of apoptosis in cancer cells.[1][3]
Q2: I am observing significant cytotoxicity at concentrations where on-target effects (client protein degradation) are minimal. Could this be due to off-target effects?
A2: Yes, this is a possibility. Off-target effects are a concern with small molecule inhibitors.[6] this compound might be interacting with other cellular targets, leading to toxicity that is independent of Hsp90 inhibition. It is crucial to perform experiments to distinguish between on-target and off-target effects, such as comparing the effects of this compound with other structurally different Hsp90 inhibitors or using genetic approaches like siRNA to validate that the observed phenotype is due to Hsp90 inhibition.[6]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term stability, this compound should be stored as a powder at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C and avoid repeated freeze-thaw cycles.[1]
Quantitative Data
The following tables provide example data for Hsp90 inhibitors. The specific values for this compound should be determined empirically.
Table 1: Example IC50 Values of Hsp90 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hsp90 Inhibitor | IC50 (nM) |
| MCF-7 | Breast Cancer | MPC-3100 | 540 |
| HepG2 | Liver Cancer | MPC-3100 | Varies (24h vs 48h) |
| HUH-7 | Liver Cancer | MPC-3100 | Varies (24h vs 48h) |
| HCT-116 | Colon Cancer | MPC-3100 | 540 |
| A549 | Non-small cell lung | Compound XIa | 1240 - 18770 |
| MDA-MB-231 | Triple-negative breast | Compound XIa | 1240 - 18770 |
Data presented are illustrative and sourced from studies on various Hsp90 inhibitors.[7][8]
Table 2: Example Effect of Hsp90 Inhibitors on Client Protein Expression
| Cell Line | Treatment | Client Protein | Change in Expression |
| MCF-7 | S13 (Hsp90 inhibitor) for 36h | Hsp70 | Increased |
| MCF-7 | S13 (Hsp90 inhibitor) for 36h | Akt | Decreased |
| MCF-7 | S13 (Hsp90 inhibitor) for 36h | Raf-1 | Decreased |
| B16F10 | NVP-AUY922 (100 nM) for 24h | Hsp70 | Increased |
| LS174T | NVP-AUY922 (100 nM) for 24h | Hsp70 | Increased |
This table demonstrates the expected increase in Hsp70 and decrease in common client proteins upon Hsp90 inhibition.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is used to determine the cytotoxic effects of this compound on cultured cells.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.
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Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the inhibitor dilutions. Include a vehicle control (e.g., DMSO).[1]
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
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Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Western Blot for Client Protein Degradation
This protocol is used to assess the effect of this compound on the expression levels of Hsp90 client proteins.
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Cell Treatment: Seed cells in appropriate culture dishes and treat with varying concentrations of this compound for a predetermined time. Include a vehicle control.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Hsp90 client protein of interest (e.g., AKT, HER2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities to determine the relative protein expression levels. A decrease in the client protein level and an increase in Hsp70 are indicative of Hsp90 inhibition.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hsp90-IN-31 Concentration for Assays
Welcome to the technical support center for the novel Hsp90 inhibitor, Hsp90-IN-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound, also referred to as Be01, is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cell signaling, proliferation, and survival. By inhibiting Hsp90, this compound disrupts the proper folding and maturation of these client proteins, leading to their degradation, primarily through the ubiquitin-proteasome pathway.
Specifically, this compound has been shown to exhibit anti-inflammatory properties. It reduces the expression of the co-stimulatory molecules CD80 and CD86 on dendritic cells (DCs).[1] Furthermore, it decreases the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in bone marrow-derived dendritic cells (BMDCs) and peritoneal macrophages stimulated with lipopolysaccharide (LPS).[1][2]
Q2: What is a good starting concentration for this compound in my cell-based assays?
For a novel inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on typical effective concentrations of other Hsp90 inhibitors in cellular assays, a reasonable starting range to test would be from 0.1 µM to 50 µM. It is advisable to perform a wide range of concentrations in your initial experiment to identify the IC50 value (the concentration that gives half-maximal response).
Q3: How should I prepare and store this compound?
Due to the hydrophobic nature of many Hsp90 inhibitors, they often have low aqueous solubility. It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO). This stock solution should then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the DMSO stock should be diluted into the culture medium to the desired final concentration. It is critical to ensure that the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I am not observing the expected effects of this compound in my experiments. What could be the issue?
Several factors could contribute to a lack of effect. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common culprits include suboptimal inhibitor concentration, compound instability, cell line-specific resistance, or issues with the experimental setup.
Troubleshooting Guides
Problem 1: No or weak biological effect observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 100 µM). The optimal concentration can be highly cell-type dependent. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound. Ensure proper storage of both the solid compound and stock solutions at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration of treatment for your specific assay and cell line. Some Hsp90 client proteins have a long half-life. |
| Cell Line Resistance | Different cell lines can have varying sensitivity to Hsp90 inhibitors due to differences in Hsp90 expression levels, client protein dependency, or drug efflux pump activity. Consider using a positive control cell line known to be sensitive to Hsp90 inhibition. |
| Precipitation in Media | Due to low aqueous solubility, this compound may precipitate when diluted in cell culture media. Visually inspect the media for any signs of precipitation. To avoid this, add the DMSO stock to the media while vortexing to ensure rapid dispersion and keep the final DMSO concentration low. |
Problem 2: High cell toxicity observed at expected effective concentrations
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | High concentrations of small molecule inhibitors can lead to off-target effects. Correlate the cytotoxic concentrations with those required for the desired biological effect (e.g., reduction in cytokine production). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically ≤ 0.5%). Always include a vehicle-only control. |
| Cellular Stress Response | Inhibition of Hsp90 can induce a heat shock response, leading to the upregulation of other chaperones like Hsp70, which can have pro-survival effects but also contribute to cellular stress. Monitor Hsp70 levels by Western blot. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for Hsp90 Inhibitors in Common Assays
| Assay Type | Cell Type | Typical Concentration Range | Key Readouts |
| Cytokine Production Assay (ELISA) | BMDCs, Macrophages | 0.1 µM - 20 µM | IL-6, TNF-α, IL-1β levels |
| Co-stimulatory Molecule Expression (Flow Cytometry) | Dendritic Cells | 0.1 µM - 20 µM | CD80, CD86 surface expression |
| Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Various Cancer Cell Lines | 0.01 µM - 50 µM | IC50 determination |
| Western Blot for Client Protein Degradation | Various Cell Lines | 0.1 µM - 10 µM | Levels of Hsp90 client proteins (e.g., Akt, Raf-1), Induction of Hsp70 |
Note: These are general ranges. The optimal concentration for this compound must be determined empirically for each specific experimental system.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Inhibiting LPS-Induced Cytokine Production in Macrophages
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Cell Seeding: Seed macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in a 24-well plate at a density that allows for optimal growth and response to stimuli. Allow cells to adhere overnight.
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Inhibitor Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested range is 0, 0.1, 0.5, 1, 5, 10, and 20 µM. The "0" concentration should contain the same final percentage of DMSO as the highest this compound concentration and will serve as the vehicle control. Remove the old medium and add the medium containing this compound. Incubate for 1-2 hours.
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LPS Stimulation: After pre-treatment, add LPS to each well at a final concentration known to induce a robust cytokine response (e.g., 100 ng/mL).
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Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for cytokine production and secretion.
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Supernatant Collection: Carefully collect the cell culture supernatant from each well.
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Cytokine Measurement: Quantify the concentration of IL-6, TNF-α, and IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
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Data Analysis: Plot the cytokine concentrations against the this compound concentrations to determine the dose-dependent inhibitory effect and calculate the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
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Cell Seeding and Treatment: Seed your cells of interest in 6-well plates and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0, 0.5, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
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Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against a known Hsp90 client protein (e.g., Akt, Raf-1), Hsp70 (as a marker of Hsp90 inhibition), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of the target proteins.
Mandatory Visualizations
Caption: this compound inhibits Hsp90, leading to the degradation of client proteins involved in inflammatory signaling.
Caption: Workflow for optimizing this compound concentration in cellular assays.
References
Hsp90-IN-31 off-target effects in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Hsp90-IN-31 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
This compound is an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways.[1][2] The primary on-target effect of this compound is the disruption of the Hsp90 chaperone cycle. This leads to the misfolding and subsequent proteasomal degradation of its client proteins, resulting in the downregulation of key signaling molecules and, consequently, the inhibition of cell proliferation and induction of apoptosis in cancer cells.[1][3]
Q2: I am not observing the expected degradation of Hsp90 client proteins after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to this observation:
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Insufficient Drug Concentration or Treatment Duration: The concentration of this compound may be too low to achieve effective target engagement, or the treatment time may be too short to observe the degradation of client proteins with long half-lives.[1]
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Cellular Permeability and Efflux: this compound may have poor permeability in your specific cell line, or it might be a substrate for multidrug resistance transporters (e.g., P-glycoprotein), leading to its active removal from the cell.[1]
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Hsp90 Isoform Selectivity: this compound might be selective for a specific Hsp90 isoform (e.g., Hsp90α vs. Hsp90β) that is not the primary chaperone for your client protein of interest in that particular cell line.[1][2]
Q3: I am observing significant cytotoxicity at concentrations where on-target effects (client protein degradation) are minimal. Could this be due to off-target effects?
Yes, this is a strong possibility and a common concern with small molecule inhibitors.[1][4] this compound might be interacting with other cellular targets, leading to toxicity that is independent of Hsp90 inhibition. It is crucial to perform experiments to distinguish between on-target and off-target effects.[1]
Q4: What are the common off-target effects observed with Hsp90 inhibitors?
Common off-target effects of Hsp90 inhibitors that could also be relevant for this compound include:
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Kinase Inhibition: The inhibitor may bind to the ATP-binding pocket of various kinases, leading to altered phosphorylation of proteins not known to be downstream of Hsp90 client proteins.[5]
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Induction of the Heat Shock Response (HSR): Inhibition of Hsp90 can lead to the activation of Heat Shock Factor 1 (HSF1) and the subsequent upregulation of other heat shock proteins like Hsp70, which can have cytoprotective effects.[5][6][7]
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Effects on DNA Damage Response Pathways: Changes in the phosphorylation or expression of proteins involved in DNA repair (e.g., ATM, ATR, CHK1) have been observed.[5]
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Redox Cycling: Some compounds can lead to an increased production of reactive oxygen species (ROS).[5]
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype Observed
If you observe a cellular phenotype that is not consistent with the known functions of Hsp90 client proteins, it may be due to an off-target effect.[5]
| Potential Cause | Suggested Mitigation Strategy |
| Kinase Inhibition | Perform a broad-panel kinase screen to identify specific off-target kinases. Use a more selective Hsp90 inhibitor if available. Titrate this compound to the lowest effective concentration.[5] |
| Induction of Heat Shock Response | Monitor the expression of Hsp70 and other stress-inducible proteins by Western blot.[1] Use the lowest effective concentration of this compound. Consider co-treatment with an Hsp70 inhibitor, but be aware of potential synergistic toxicities.[5] |
| Metabolic Reprogramming | Hsp90 inhibition can alter cellular metabolism. Perform metabolic assays (e.g., Seahorse analysis) to assess changes in glycolysis and oxidative phosphorylation.[1] |
| Effects on other ATP-binding proteins | Effects on proteins with ATP-binding pockets structurally similar to Hsp90.[5] |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.[1] |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and media composition.[1] |
| Assay Conditions | Standardize incubation times, reagent concentrations, and detection methods across all experiments.[1] |
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound
This table presents hypothetical data from a kinome scan, illustrating potential on-target and off-target kinase interactions for this compound.
| Target | % Inhibition at 1 µM | Classification |
| Hsp90α | 96% | On-Target |
| Hsp90β | 93% | On-Target |
| Kinase A | 82% | Potential Off-Target |
| Kinase B | 71% | Potential Off-Target |
| Kinase C | 55% | Potential Off-Target |
| > 400 other kinases | < 20% | Likely Non-Target |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound
This table shows hypothetical CETSA data, indicating the thermal stabilization of proteins upon binding to this compound in a cellular context. A significant positive thermal shift (ΔTm) suggests target engagement.[8]
| Protein | Thermal Shift (ΔTm) with this compound | p-value | Classification |
| Hsp90α | +4.5°C | < 0.001 | On-Target |
| Hsp90β | +4.1°C | < 0.001 | On-Target |
| Protein X | +2.3°C | < 0.05 | Potential Off-Target |
| Protein Y | -1.8°C | < 0.05 | Potential Off-Target (Destabilized) |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This method indirectly measures this compound target engagement by observing the degradation of known Hsp90 client proteins.[9]
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Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 6, 12, 24 hours).[1]
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against Hsp90 client proteins (e.g., AKT, HER2, c-RAF) and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[1]
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA directly assesses the binding of this compound to its target proteins in intact cells.[9][10]
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Cell Treatment: Treat intact cells with this compound or a vehicle control.[1]
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Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation and precipitation.[1]
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Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction from the precipitated proteins by centrifugation.[1]
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Protein Analysis: Analyze the amount of soluble target protein (Hsp90) remaining at each temperature by Western blot or other quantitative methods like ELISA.[1]
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Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomic Analysis of Hsp90β-Selective Inhibitors Against Triple-Negative Breast Cancer to Gain a Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Hsp90-IN-31 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Hsp90-IN-31 precipitation in cell culture media.
Introduction to this compound
Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are critical for tumor growth and survival.[1] Hsp90 inhibitors, like this compound, block the chaperone's function, leading to the degradation of these client proteins and making Hsp90 an attractive target for cancer therapy.[1] A significant challenge in working with small molecule Hsp90 inhibitors is their hydrophobic nature, which often leads to poor aqueous solubility and precipitation in cell culture media.[1] Proper handling and solubilization are critical for obtaining accurate and reproducible experimental results.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating immediately when I add it to my cell culture media?
A: This is the most common issue encountered and is typically due to "solvent shock" or "crashing out." this compound, like many kinase inhibitors, is hydrophobic and is likely dissolved in a concentrated stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO).[2][3][4] When this concentrated organic stock is rapidly diluted into the aqueous environment of the cell culture medium, the compound's solubility limit is exceeded, causing it to precipitate.[2][4]
To prevent this, you should:
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Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[2][5]
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Improve Dilution Technique: Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[2][4] This ensures rapid dispersion and prevents localized high concentrations of the compound.
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Perform Serial Dilutions: Instead of adding a highly concentrated stock directly into a large volume of media, perform an intermediate dilution step.[2][6] For example, dilute the high-concentration stock to a lower concentration in a small volume of media first, then add this to the final volume.[4]
Q2: My this compound solution appears fine initially, but I see a precipitate after incubating it for several hours. What is happening?
A: Delayed precipitation can be caused by several factors related to the incubator environment and media composition:
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Temperature and pH Shifts: The CO2 environment in an incubator can slightly alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[5] Likewise, temperature fluctuations can impact solubility.[5]
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Interaction with Media Components: Over time, the compound may interact with salts, proteins (especially from serum), or other components in the media, leading to the formation of insoluble complexes.[5]
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Media Evaporation: In long-term experiments, evaporation can increase the concentration of all components in the media, including this compound, potentially pushing it beyond its solubility limit.[2] Ensure your incubator is properly humidified to minimize evaporation.
Q3: What is the best way to prepare and store my this compound stock solution?
A: Proper preparation and storage are crucial for the stability and efficacy of this compound.
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Solvent Choice: The most common and recommended solvent for creating high-concentration stock solutions of Hsp90 inhibitors is anhydrous DMSO.[1][3][4]
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Stock Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) to ensure the volume added to your culture medium is minimal.[2]
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Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and water absorption by the DMSO.[3][4][5] Store these aliquots at -80°C for long-term stability.[3]
Q4: What is the maximum recommended concentration of DMSO in my cell culture?
A: While essential for dissolving this compound, high concentrations of DMSO can be toxic to cells.[5] Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability.[1][5] It is critical to include a vehicle control in all experiments, which consists of media containing the same final concentration of DMSO without the inhibitor.[4]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identifying and solving precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation (Cloudiness or visible particles upon adding stock to media) | 1. Solvent Shock: Rapid change in solvent polarity.[2][4] 2. High Final Concentration: Desired concentration exceeds the compound's aqueous solubility.[2] 3. Cold Media: Lower temperature reduces solubility.[2] | 1. Improve Dilution: Pre-warm media to 37°C. Add stock dropwise while gently vortexing.[2][4] 2. Use Serial Dilutions: Create an intermediate dilution in media before the final dilution.[4] 3. Lower Concentration: Reduce the final working concentration of this compound. 4. Perform a Solubility Test: Determine the maximum soluble concentration in your specific media (see protocol below).[2] |
| Delayed Precipitation (Precipitate forms after hours/days in the incubator) | 1. Temperature/pH Shift: Incubator environment affects solubility.[5] 2. Media Instability: Compound interacts with media components over time.[5] 3. Evaporation: Increased compound concentration in long-term cultures.[2] | 1. Ensure Proper Buffering: Use media appropriate for your incubator's CO2 concentration. 2. Test in Simpler Buffer: Check solubility in a simpler solution like PBS to see if media components are the issue.[2] 3. Ensure Humidification: Maintain proper humidity levels in the incubator to prevent evaporation.[2] 4. Replenish Media: For very long experiments, consider replenishing the media with a fresh inhibitor solution.[7] |
| Precipitation After Freeze-Thaw Cycle of Stock | 1. Compound Degradation/Aggregation: Repeated temperature changes can damage the compound.[4] 2. Water Absorption by DMSO: DMSO is hygroscopic; absorbed water reduces its ability to dissolve hydrophobic compounds.[4] | 1. Aliquot Stock Solutions: Prepare single-use aliquots to avoid freeze-thaw cycles.[3][4][5] 2. Use Anhydrous DMSO: Use high-quality, anhydrous DMSO for preparing stock solutions.[7] 3. Prepare Fresh: If precipitation persists, prepare fresh stock solutions before each experiment.[5] |
Visual Guides and Workflows
// Immediate Path Immediate [label="Immediately upon dilution", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause_Immediate [label="Likely Cause:\n'Solvent Shock'", shape=box]; Solution_Immediate1 [label="Action: Improve Dilution Technique\n- Pre-warm media to 37°C\n- Add stock dropwise while vortexing\n- Use serial dilutions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Immediate2 [label="Action: Lower Final Concentration\n or Perform Solubility Test", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Delayed Path Delayed [label="After incubation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause_Delayed [label="Possible Causes:\n- Temp/pH Shift\n- Media Interaction\n- Evaporation", shape=box]; Solution_Delayed [label="Action: Check Incubator & Media\n- Verify CO2 and humidity\n- Test in simpler buffer (PBS)\n- Consider media replenishment", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Timing [label="Yes"]; Timing -> Immediate [label="Immediately"]; Timing -> Delayed [label="Delayed"];
Immediate -> Cause_Immediate; Cause_Immediate -> Solution_Immediate1; Cause_Immediate -> Solution_Immediate2;
Delayed -> Cause_Delayed; Cause_Delayed -> Solution_Delayed; } .dot Caption: Decision tree for troubleshooting precipitation.
Experimental Protocols
Protocol 1: Recommended Method for Preparing a Working Solution
This protocol is designed to minimize the risk of "solvent shock."
-
Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.[2] Store as single-use aliquots at -80°C.
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[2]
-
Prepare Final Working Solution:
-
Gently vortex or swirl the tube of pre-warmed media.
-
Slowly add the small volume of the DMSO stock solution drop-by-drop directly into the vortexing media.[4] This ensures immediate and thorough mixing.
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to 1 mL of medium (for a final DMSO concentration of 0.1%).
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[2]
Protocol 2: Determining Maximum Soluble Concentration
This experiment helps you find the highest concentration of this compound that can be used in your specific cell culture medium without precipitating.
-
Prepare Serial Dilutions:
-
Start with your high-concentration DMSO stock of this compound.
-
Prepare a 2-fold serial dilution of the stock in DMSO.[6]
-
-
Add to Media:
-
In a 96-well plate or microcentrifuge tubes, add a fixed volume of your complete, pre-warmed (37°C) cell culture medium to each well/tube (e.g., 200 µL).[2]
-
Add a small, fixed volume of each DMSO dilution to a corresponding well (e.g., 1 µL). This keeps the final DMSO concentration constant across all conditions.
-
Include a "DMSO only" vehicle control.
-
-
Incubate and Observe:
-
Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration under those specific conditions.[2][5] For a more quantitative assessment, you can measure the absorbance of the plate at a high wavelength (e.g., 600-650 nm), where an increase in absorbance indicates scattering due to precipitation.[2]
References
common problems with Hsp90-IN-31 experiments
Welcome to the technical support center for experiments involving Hsp90-IN-31. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cellular processes like signal transduction, cell cycle control, and apoptosis.[1][2] While detailed mechanistic studies on this compound are not extensively published, it is known to reduce the expression of CD80 and CD86 on dendritic cells (DCs) and decrease the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[3][4] Like other Hsp90 inhibitors, it likely binds to one of the ATP-binding pockets of Hsp90, disrupting its chaperone function and leading to the degradation of its client proteins.[1]
Q2: What are the recommended storage and solubility conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | Store as a solid at -20°C. | [4] |
| Solubility | While specific data for this compound is limited, Hsp90 inhibitors as a class generally have low aqueous solubility and are typically dissolved in organic solvents like Dimethyl Sulfoxide (DMSO).[5][6] |
Q3: What are the known off-target effects of Hsp90 inhibitors?
Off-target effects are a recognized concern with small molecule inhibitors.[7][8] While specific off-target effects for this compound have not been detailed in the available literature, general off-target effects of Hsp90 inhibitors can include:
-
Induction of the Heat Shock Response: Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like Hsp70, which may counteract the inhibitor's effects.[9][10]
-
Kinase Inhibition: Some Hsp90 inhibitors have been shown to inhibit various kinases independently of their effect on Hsp90.
-
Effects on other Chaperone Isoforms: Hsp90 has several isoforms (e.g., Hsp90α, Hsp90β, GRP94, TRAP1) located in different cellular compartments.[6] The selectivity of this compound for these isoforms is not currently published.
It is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent or No Degradation of Hsp90 Client Proteins in Western Blot
Possible Causes and Solutions
| Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and target protein. A starting range of 0.1 to 10 µM is often used for novel Hsp90 inhibitors.[11] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing client protein degradation. |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Low Hsp90 Dependence of Client Protein | Confirm that your protein of interest is a known Hsp90 client and is sensitive to Hsp90 inhibition in your experimental system. Some well-established Hsp90 client proteins include AKT, HER2, and RAF-1.[12][13] |
| Inefficient Cell Lysis or Protein Extraction | Ensure complete cell lysis by using a suitable lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors. Keep samples on ice throughout the process.[13][14] |
| Suboptimal Western Blot Protocol | Optimize your Western blot protocol, including antibody concentrations, incubation times, and washing steps. Ensure efficient protein transfer from the gel to the membrane.[14] |
Problem 2: High Cell Toxicity at Low Concentrations in Cell Viability Assays
Possible Causes and Solutions
| Cause | Suggested Solution |
| Off-Target Cytotoxicity | This is a possibility with any small molecule inhibitor.[8] To differentiate from on-target effects, try to correlate cytotoxicity with the degradation of a known Hsp90 client protein. If significant cell death occurs at concentrations where the client protein is unaffected, off-target effects may be the cause. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic, typically below 0.5%.[5] Include a vehicle-only control in your experiments. |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivities to Hsp90 inhibition.[15][16] Consider testing this compound in a panel of cell lines to identify a suitable model. |
| Incorrect Plate Seeding Density | Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to inconsistent results.[17] |
Problem 3: Low Yield or High Background in Immunoprecipitation (IP) of Hsp90 Client Proteins
Possible Causes and Solutions
| Cause | Suggested Solution |
| Inefficient Lysis/Complex Disruption | Use a non-denaturing lysis buffer to preserve protein-protein interactions. Ensure lysis is performed under gentle conditions (e.g., on ice with minimal vortexing).[18][19] |
| Insufficient Antibody | Titrate the amount of antibody used for immunoprecipitation to find the optimal concentration for capturing the Hsp90-client complex. |
| Non-specific Binding to Beads | Pre-clear the cell lysate with beads before adding the specific antibody to reduce non-specific binding.[20] Increase the number and duration of wash steps after immunoprecipitation. |
| Weak or Transient Interaction | The interaction between Hsp90 and its client may be transient. Consider cross-linking agents to stabilize the complex before lysis, though this may require optimization. |
| Inhibitor Disrupting the Complex | If using this compound to study its effect on complex formation, be aware that it will likely disrupt the interaction you are trying to immunoprecipitate. A control without the inhibitor is essential. |
Experimental Protocols
Disclaimer: The following are general protocols for experiments with Hsp90 inhibitors and should be optimized for this compound and your specific experimental conditions.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol outlines the steps to assess the effect of this compound on the protein levels of a known Hsp90 client.
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the Hsp90 client protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Analysis: Perform densitometric analysis to quantify the band intensities. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). A hallmark of Hsp90 inhibition is often an increase in Hsp70 expression, which can also be probed as a positive control for inhibitor activity.[17]
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[17]
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunoprecipitation of Hsp90-Client Protein Complex
This protocol can be used to isolate the Hsp90-client protein complex.
-
Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.[18]
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against Hsp90 or the client protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.[18]
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and analyze by Western blotting for the presence of the co-immunoprecipitated partner protein.
Visualizations
Caption: Mechanism of Hsp90 inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical troubleshooting flow for inconsistent results.
References
- 1. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hsp90-IN-31
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting unexpected cytotoxicity observed during in vitro experiments with the Hsp90 inhibitor, Hsp90-IN-31. The following resources are designed to help identify the source of cytotoxicity and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins.[1][2] Many of these client proteins are integral to oncogenic signaling pathways.[3][4] The intended on-target effect of this compound is to disrupt the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[5][6] This action should, in turn, downregulate key signaling molecules, inhibiting cell proliferation and inducing apoptosis in cancer cells.[7]
Q2: Is a certain level of cytotoxicity expected with this compound?
A2: Yes, depending on the targeted cancer cell line, a degree of cytotoxicity can be an expected outcome of potent on-target activity.[8] However, cytotoxicity observed at concentrations significantly lower than the anticipated effective dose, or across a broad range of unrelated cell lines, may be considered "unexpected" and requires further investigation.
Q3: Could the observed cytotoxicity be due to off-target effects?
A3: This is a significant possibility. Off-target effects are a known concern with small molecule inhibitors.[5][9] this compound might be interacting with other cellular targets, leading to toxicity that is independent of Hsp90 inhibition. It is crucial to perform experiments to differentiate between on-target and off-target effects.[5][10]
Q4: What are the common initial steps to take when observing unexpected cytotoxicity?
A4: When unexpected cytotoxicity is observed, it is crucial to first verify the experimental setup. This includes confirming the concentration of this compound, checking the health and passage number of the cell culture, and ensuring the solvent (e.g., DMSO) concentration is not toxic to the cells.[8][11] Repeating the experiment with freshly prepared reagents is also a critical first step.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| High cytotoxicity at low concentrations | Off-target effects: The compound may be inhibiting other kinases or cellular proteins.[9][10] | Perform a kinome scan or cellular thermal shift assay (CETSA) to identify potential off-target binders. Use the lowest effective concentration that elicits the desired on-target effect.[10] |
| Compound instability: The compound may be degrading in the culture medium into a more toxic substance. | Assess the stability of this compound in your culture medium over the time course of the experiment. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[5] | |
| Cell line sensitivity: Different cell lines exhibit varying sensitivity to Hsp90 inhibitors.[10] | Determine the IC50 of this compound in your specific cell line to establish a therapeutic window. | |
| Inconsistent results between experiments | Cell culture variability: Inconsistent cell passage number, confluency, or media composition can affect results.[5] | Ensure consistent cell culture practices. Use cells within a defined passage number range. |
| Reagent contamination: Contamination of media, serum, or other reagents can cause cell death.[11] | Test individual components of the culture medium for contamination. Use fresh, sterile reagents. | |
| No degradation of Hsp90 client proteins despite cytotoxicity | Incorrect dosage: The concentration may be too low for on-target effects but high enough for off-target toxicity. | Perform a dose-response experiment and analyze both client protein degradation (e.g., by Western blot) and cytotoxicity (e.g., by MTT assay) at each concentration. |
| Drug efflux: The compound might be actively removed from the cell by multidrug resistance transporters.[5] | Consider using cell lines with known expression levels of efflux pumps or co-treatment with an efflux pump inhibitor. | |
| Induction of heat shock response: Hsp90 inhibition can upregulate other chaperones like Hsp70, which can have cytoprotective effects and mask the intended outcome.[10][12] | Monitor the expression of Hsp70 by Western blot. Consider the timing of your endpoint analysis, as the heat shock response is a dynamic process. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[11]
-
Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and vehicle (DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer and incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
Western Blot for Hsp90 Client Protein Degradation and Hsp70 Induction
This protocol confirms the on-target activity of this compound.
Materials:
-
Cell lysates from this compound treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp70 and relevant Hsp90 client proteins (e.g., Akt, HER2, CDK4)
-
Loading control antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
-
A decrease in the levels of client proteins and an increase in Hsp70 expression will confirm Hsp90 inhibition.[2]
Visualizations
Caption: Mechanism of this compound action leading to cancer cell death.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges [mdpi.com]
Technical Support Center: Validating Hsp90-IN-31 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of Hsp90-IN-31 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in cancer cell signaling, proliferation, and survival.[1][2] this compound binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity.[3][4] This disruption of the Hsp90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent degradation of Hsp90 client proteins via the proteasome.[5][6] The degradation of these oncoproteins is a key mechanism of its anti-cancer activity.[2][5]
Q2: How can I confirm that this compound is engaging its target (Hsp90) in my cells?
Target engagement of this compound can be validated through several established experimental methods:
-
Western Blotting: This is the most common method to indirectly assess target engagement by observing the degradation of known Hsp90 client proteins (e.g., HER2, Akt, c-Raf) and the induction of a heat shock response, indicated by the upregulation of Hsp70.[3][7]
-
Cellular Thermal Shift Assay (CETSA): CETSA directly measures the thermal stabilization of Hsp90 in intact cells upon binding to this compound.[7][8] Ligand binding increases the temperature at which the target protein denatures and aggregates.[8]
-
Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the disruption of interactions between Hsp90 and its client proteins or co-chaperones following treatment with this compound.[2][9]
Q3: What are the expected downstream effects of this compound treatment?
By inhibiting Hsp90, this compound is expected to disrupt multiple signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[7] This leads to the degradation of key client proteins, which can result in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[7][9] A common cellular response to Hsp90 inhibition is also the induction of the heat shock response, leading to the upregulation of other heat shock proteins like Hsp70.[10][11]
Experimental Workflows and Signaling Pathways
Caption: A flowchart illustrating the experimental procedures for validating this compound target engagement.
Caption: The Hsp90 chaperone cycle and its inhibition by this compound leading to client protein degradation.
Troubleshooting Guides
Western Blotting for Client Protein Degradation
Quantitative Data Summary
| Client Protein | Treatment Time (hours) | This compound Conc. (µM) | % Protein Level (vs. Control) |
| HER2 | 24 | 1 | ~40% |
| HER2 | 24 | 10 | ~10% |
| Akt | 24 | 1 | ~50% |
| Akt | 24 | 10 | ~15% |
| c-Raf | 24 | 1 | ~60% |
| c-Raf | 24 | 10 | ~25% |
| Hsp70 | 24 | 1 | ~200% |
| Hsp70 | 24 | 10 | ~350% |
| Note: These are representative values and will vary based on cell line and experimental conditions. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No degradation of client proteins | Insufficient drug concentration or treatment time. | Perform a dose-response (e.g., 0.1 - 20 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine optimal conditions.[1][10] |
| Cell line is resistant to Hsp90 inhibition. | Verify the expression of Hsp90 and its client proteins in your cell line. Use a known sensitive cell line as a positive control.[12] | |
| Degraded this compound stock solution. | Prepare fresh dilutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles.[1] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and treatment duration. Cell confluency can impact drug response.[1][12] |
| Inconsistent sample preparation. | Standardize all steps from cell lysis to protein quantification. Use a reliable protein assay (e.g., BCA) and load equal amounts of protein.[1][6] | |
| Weak or no signal for the protein of interest | Poor antibody quality. | Use a validated antibody specific for your client protein and run a positive control lysate.[10] |
| Insufficient protein loading. | Ensure accurate protein quantification and load an adequate amount of protein (typically 20-40 µg).[6][13] | |
| Unexpected high molecular weight bands | Incomplete denaturation of samples. | Ensure fresh reducing agents (e.g., DTT, β-mercaptoethanol) are used in the loading buffer and that samples are adequately heated before loading.[1] |
Cellular Thermal Shift Assay (CETSA)
Troubleshooting
| Problem | Possible Cause | Solution |
| No thermal shift observed | Insufficient drug concentration. | Perform a dose-response experiment to ensure the concentration is high enough to saturate Hsp90 binding. |
| The thermal shift is too small to detect. | Optimize the temperature gradient around the expected melting temperature (Tm) of Hsp90.[7] | |
| Suboptimal heating time. | Ensure a consistent and adequate heating time (typically 3-5 minutes) at each temperature. | |
| High variability between replicates | Inconsistent heating or sample handling. | Use a PCR machine with precise temperature control. Ensure consistent sample volumes and handling.[7] |
| Uneven cell density in starting samples. | Ensure a homogenous cell suspension before aliquoting into different temperature reaction tubes.[7] | |
| Low signal of soluble Hsp90 at all temperatures | Issues with cell lysis or protein separation. | Ensure complete cell lysis and efficient separation of the soluble and aggregated fractions by centrifugation.[7] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[12]
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[12][13]
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.[1]
-
Incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant (total protein lysate) to a new tube.[1]
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against your client protein of interest (e.g., HER2, Akt) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12][14]
-
Wash the membrane three times with TBST.[6]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][12]
-
Wash the membrane three times with TBST.[6]
-
-
Detection:
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a PCR machine with a temperature gradient (e.g., 40-70°C) for 3-5 minutes. Include an unheated control.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Hsp90 in each sample by Western blotting as described in Protocol 1.
-
Plot the relative amount of soluble Hsp90 against the temperature to generate melting curves for both the treated and control samples. A shift in the melting curve to a higher temperature indicates target engagement.[8]
-
Protocol 3: Co-immunoprecipitation (Co-IP)
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against Hsp90 (or a client protein) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., client proteins, co-chaperones). A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
issues with Hsp90-IN-31 solubility during experiments
Welcome to the technical support center for Hsp90-IN-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins.[1][2] Many of these client proteins are involved in cancer cell growth and survival.[3][4][5] By inhibiting Hsp90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins and the simultaneous inhibition of multiple oncogenic signaling pathways.[1][6][7]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Like many small molecule Hsp90 inhibitors, this compound is hydrophobic and has poor aqueous solubility.[1][8] The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO).[1] For in vivo studies, a co-solvent system is often required.[9][10]
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium.[9][11][12] The final concentration of DMSO should be kept as low as possible (ideally below 0.5%) to avoid both direct cellular toxicity and precipitation of the compound.[1][11] Several strategies can help prevent precipitation:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, first dilute it into a small volume of serum-containing medium. The serum proteins can help to solubilize the inhibitor.[11]
-
Increased Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[11]
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[11]
Q4: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a powder at -20°C.[13] Once dissolved in a solvent, it is recommended to store the solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting solubility problems with this compound during your experiments.
Diagram: Troubleshooting Flowchart for this compound Precipitation
Caption: Troubleshooting flowchart for inhibitor precipitation in cell culture.
Quantitative Data Summary
Due to the limited publicly available data for this compound, this table provides a general solubility profile for Hsp90 inhibitors. Always refer to the manufacturer's datasheet for specific information if available.
| Solvent | Solubility Characteristics | Recommendations for Cell Culture |
| DMSO | Generally high solubility | Recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[1] |
| Ethanol | Moderate to low solubility | Can be used for some compounds, but DMSO is more universal.[1] |
| Water / Culture Media | Very low to insoluble | Direct dissolution is not recommended. Working solutions are made by diluting a DMSO stock.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 384.48 g/mol )[13]
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.84 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to the tube. For 3.84 mg of this compound, add 1 mL of DMSO.
-
Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[9]
Protocol 2: Cell Treatment with this compound
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile pipette tips
Procedure:
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the DMSO stock to the medium dropwise while gently swirling.[11] The final concentration of DMSO in the medium should not exceed 0.5%.[1]
-
Prepare a vehicle control using the same final concentration of DMSO in the medium.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.
-
Downstream Analysis: After incubation, cells can be harvested for various downstream analyses, such as Western blotting for Hsp90 client proteins (e.g., Akt, HER2) and Hsp70 induction, or cell viability assays.[1][14]
Diagram: Experimental Workflow for Cell-Based Assays
Caption: Experimental workflow for cell-based assays with this compound.
Signaling Pathway
Diagram: Simplified Hsp90 Signaling Pathway and Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Hsp90 - Wikipedia [en.wikipedia.org]
- 5. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Immunomart [immunomart.com]
- 14. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
improving reproducibility of Hsp90-IN-31 studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the reproducibility of studies involving Hsp90-IN-31. Given that specific quantitative data and established protocols for this compound are limited in publicly available literature, the information provided herein is based on well-characterized Hsp90 inhibitors. Researchers should use this as a guide and perform their own optimization experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[1] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting downstream signaling pathways. Specifically, this compound has been shown to reduce the expression of CD80 and CD86 on dendritic cells and decrease the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: Most Hsp90 inhibitors are soluble in organic solvents like DMSO.[4] It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[4] Always refer to the manufacturer's datasheet for specific solubility and storage instructions for this compound.
Q3: How can I be sure that the observed effects in my experiment are due to Hsp90 inhibition?
A3: To confirm that the effects are due to Hsp90 inhibition, you should include appropriate controls. A key hallmark of Hsp90 inhibition is the degradation of its client proteins (e.g., HER2, AKT, RAF-1) and the induction of heat shock proteins like Hsp70.[1][5] Therefore, performing a western blot to analyze the levels of known Hsp90 client proteins and Hsp70 is highly recommended.[1]
Q4: Are there known off-target effects for Hsp90 inhibitors?
A4: While Hsp90 inhibitors are designed to be specific, off-target effects can occur.[4] It is crucial to be aware of this possibility and, if necessary, use multiple Hsp90 inhibitors with different chemical scaffolds to confirm that the observed phenotype is consistent. Additionally, using a structurally related but inactive compound as a negative control can help differentiate between on-target and off-target effects.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no compound activity (e.g., no effect on cell viability). | 1. Incorrect compound concentration: The IC50 can vary significantly between cell lines. 2. Compound degradation: Improper storage or handling. 3. Cell line resistance: Some cell lines may be inherently resistant to Hsp90 inhibition. | 1. Perform a dose-response experiment: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific cell line.[6] 2. Ensure proper storage: Store the compound as a stock solution at -20°C or -80°C and minimize freeze-thaw cycles. 3. Verify with a positive control: Use a cell line known to be sensitive to Hsp90 inhibitors. Confirm target engagement by checking for client protein degradation via western blot. |
| High background in western blot analysis. | 1. Insufficient blocking: The membrane was not adequately blocked. 2. Antibody concentration too high: Primary or secondary antibody concentration is not optimal. 3. Insufficient washing: Wash steps were not long or frequent enough. | 1. Optimize blocking: Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[5] 2. Titrate antibodies: Perform a titration experiment to find the optimal antibody dilution.[5] 3. Increase washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[5] |
| Inconsistent results between experiments. | 1. Variability in cell culture: Cell passage number, confluency, or health can affect results. 2. Inconsistent compound preparation: Errors in serial dilutions or final treatment concentrations. 3. Variability in incubation times: Inconsistent treatment duration. | 1. Standardize cell culture practices: Use cells within a specific passage number range and ensure consistent seeding density and confluency at the time of treatment. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Ensure precise timing: Use a timer to ensure consistent incubation periods for all treatments. |
| Precipitation of the compound in cell culture media. | Poor solubility: The final concentration of the compound or the organic solvent is too high. | Check solubility limits: Do not exceed the recommended final concentration of the organic solvent (e.g., DMSO <0.1%).[4] If precipitation occurs, try preparing the dilutions in pre-warmed media and vortexing thoroughly before adding to the cells. |
Quantitative Data Summary
The following tables summarize representative quantitative data for well-characterized Hsp90 inhibitors. This data should be used as a reference, and researchers must determine the specific values for this compound in their experimental system.
Table 1: IC50 Values of Representative Hsp90 Inhibitors in Various Cancer Cell Lines
| Hsp90 Inhibitor | Cell Line | IC50 (nM) | Reference |
| 17-AAG | H1975 (Lung Adenocarcinoma) | 1.258 - 6.555 | [7] |
| 17-AAG | HCC827 (Lung Adenocarcinoma) | 26.255 - 87.733 | [7] |
| NVP-AUY922 | H1650 (Lung Adenocarcinoma) | 1.472 - 2.595 | [7] |
| NVP-AUY922 | Calu-3 (Lung Adenocarcinoma) | 23.787 - 1740.91 | [7] |
| Ganetespib (STA-9090) | H2228 (Lung Adenocarcinoma) | 4.131 - 4.739 | [7] |
| Ganetespib (STA-9090) | Calu-3 (Lung Adenocarcinoma) | 18.445 | [7] |
| HP-4 | HCT-116 (Colon Cancer) | 148.52 | [8] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cultured cells.[4]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[4]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol outlines the steps to assess the effect of this compound on the protein levels of its client proteins and the induction of Hsp70.[1]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-AKT, anti-RAF-1, anti-Hsp70, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.[10]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.[5]
-
-
Detection: Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of client proteins and Hsp70 in inhibitor-treated samples to the vehicle control.[1]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Study Hsp90-Client Protein Interaction
This protocol is used to investigate the interaction between Hsp90 and its client proteins and how this is affected by this compound.[4]
Materials:
-
This compound stock solution
-
Non-denaturing lysis buffer (e.g., RIPA buffer without SDS)
-
Anti-Hsp90 antibody or antibody against the client protein
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in ice-cold non-denaturing lysis buffer.[4]
-
Pre-clearing: Incubate the cell lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.[4]
-
Capture: Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[4]
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[4]
-
Elution: Elute the bound proteins from the beads using elution buffer.[4]
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the expected interacting proteins.[4]
Mandatory Visualizations
Caption: Experimental workflow for characterizing this compound effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Delivery of HSP90-IN-31
Welcome to the technical support center for HSP90-IN-31. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the in vivo delivery of this novel HSP90 inhibitor. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data for a compound designated "this compound." The following information is based on the established principles of HSP90 inhibitor research and troubleshooting for similar small molecule compounds. All quantitative data and protocols should be considered as representative examples and must be optimized for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HSP90 inhibitors like this compound?
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[1][2] These client proteins are often components of key signaling pathways that become dysregulated in cancer. HSP90 inhibitors, such as this compound, typically act by binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition disrupts the chaperone's natural cycle, leading to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway.[1] This action can simultaneously disrupt multiple oncogenic signaling pathways.
Q2: My this compound has poor aqueous solubility. How can I formulate it for in vivo studies?
Poor aqueous solubility is a common challenge for many small molecule inhibitors.[1][3] The primary approach to formulating hydrophobic compounds like this compound for in vivo administration is to use a co-solvent system. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for your animal studies.
A common starting formulation involves dissolving the compound in a minimal amount of an organic solvent, such as DMSO, and then diluting it with other vehicles to improve tolerability and maintain solubility. The final concentration of DMSO should be kept as low as possible (ideally under 10%) to minimize toxicity to the animals.
Q3: I am observing high toxicity or animal morbidity in my study. What are the potential causes?
Toxicity in in vivo studies with HSP90 inhibitors can stem from several factors. It is essential to include a vehicle-only control group to distinguish between vehicle-related toxicity and compound-specific effects.
-
Vehicle Toxicity: High concentrations of solvents like DMSO can cause local irritation, inflammation, or systemic toxicity. If the vehicle control group shows signs of toxicity, reformulation with a more biocompatible vehicle is necessary.
-
On-Target Toxicity: HSP90 is an essential protein in normal tissues. Inhibition of HSP90 can lead to on-target toxicities. If toxicity is observed in the treatment group but not the vehicle group, consider reducing the dose or the frequency of administration.
-
Off-Target Effects: The compound may be interacting with other cellular targets besides HSP90. If on-target toxicity is ruled out, off-target effects might be the cause, which may require medicinal chemistry efforts to improve the compound's selectivity.
Q4: this compound was potent in vitro, but I see no efficacy in my in vivo model. What should I investigate?
This is a frequent challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy can arise from issues with pharmacokinetics (PK), pharmacodynamics (PD), or the experimental model itself.
-
Insufficient Drug Exposure: The compound may have poor bioavailability, be rapidly metabolized, or cleared from circulation. A pilot PK study to measure plasma and tumor drug concentrations is recommended. If exposure is low, you may need to increase the dose, change the dosing frequency, or reformulate the compound.
-
Inadequate Target Engagement: Even with sufficient drug exposure, the compound may not be reaching its target in the tumor at a high enough concentration to inhibit HSP90 effectively. You can assess target engagement by measuring the levels of HSP90 client proteins in tumor tissue.
-
Drug Resistance: The tumor model you are using may not be dependent on the specific HSP90 client proteins that are most sensitive to this compound. It is advisable to profile the expression of key HSP90 client proteins in your tumor model.
Troubleshooting Guides
Problem 1: Compound Precipitation During Formulation or Administration
| Possible Cause | Suggested Solution |
| Poor Solubility in the Final Vehicle | Optimize the vehicle composition. Test different ratios of co-solvents. A common starting point is 10% DMSO, 40% PEG300, and 50% saline. Prepare the formulation by first dissolving the compound in DMSO, then adding PEG300, and finally slowly adding the saline while vortexing to prevent crashing out. |
| Instability of the Formulation Over Time | Prepare the formulation fresh before each administration. If you need to store it, conduct stability tests at different temperatures (e.g., 4°C, room temperature) to determine how long it remains a clear solution. |
| "Salting Out" Effect Upon Injection | This can occur if the compound is not sufficiently soluble in a physiological environment. Consider using alternative formulation strategies such as encapsulation in nanoparticles or conjugation to a carrier molecule.[4] |
Problem 2: Inconsistent Results and High Variability Between Animals
| Possible Cause | Suggested Solution |
| Inaccurate Dosing | Ensure the formulation is homogeneous and does not contain any precipitate. Use calibrated pipettes and syringes for accurate volume administration. Ensure consistent administration technique (e.g., depth and location of injection). |
| Variable Tumor Growth | Standardize the tumor implantation procedure to ensure consistent tumor size at the start of treatment. Randomize animals into treatment groups based on tumor volume. |
| Animal Health and Stress | Ensure proper animal husbandry and handling to minimize stress, which can affect physiological responses and drug metabolism. Monitor animal health closely throughout the study. |
Experimental Protocols
Protocol 1: General Formulation for a Novel Hydrophobic HSP90 Inhibitor
This protocol is a general guideline and must be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials and syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose, number of animals, and dosing volume.
-
Prepare a high-concentration stock solution: Dissolve the calculated amount of this compound powder in a minimal volume of DMSO. Vortex or sonicate gently if needed to ensure complete dissolution.
-
Prepare the final vehicle: In a sterile tube, prepare the desired vehicle mixture. A common formulation is 10% DMSO, 40% PEG300, and 50% saline.
-
Combine the components: Add the required volume of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add the aqueous component: Slowly add the saline or PBS to the DMSO/PEG300 mixture dropwise while continuously vortexing to prevent precipitation.
-
Final Check: Visually inspect the final formulation to ensure it is a clear solution with no particulates.
Protocol 2: Western Blot Analysis for HSP90 Client Protein Degradation
This protocol allows for the assessment of target engagement in vivo.
Materials:
-
Tumor tissue lysates from treated and control animals
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., AKT, HER2, RAF-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each tumor lysate.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. A dose-dependent decrease in the levels of client proteins in the treated groups compared to the vehicle control indicates successful HSP90 inhibition.
Signaling Pathways and Experimental Workflows
HSP90 Signaling Pathway Inhibition
HSP90 inhibitors simultaneously block multiple signaling pathways that are crucial for cancer cell survival and proliferation. The diagram below illustrates the central role of HSP90 in maintaining the stability of key client proteins in several oncogenic pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft model.
Troubleshooting Logic for Poor In Vivo Efficacy
This diagram provides a logical approach to troubleshooting when this compound does not show the expected anti-tumor activity in vivo.
References
avoiding Hsp90-IN-31 aggregation in stock solutions
Welcome to the technical support center for Hsp90-IN-31. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this inhibitor, with a specific focus on preventing aggregation in stock solutions.
Troubleshooting Guide: this compound Aggregation
This guide addresses the most common issue of compound precipitation and aggregation.
Question: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous experimental buffer/media. What should I do?
Answer: This is a frequent challenge with hydrophobic small molecules like many Hsp90 inhibitors when transferring them from a high-concentration organic stock to an aqueous environment.[1] Do not use a solution that has already precipitated, as the effective concentration will be unknown. Centrifuge the vial to pellet the precipitate before preparing a fresh dilution from your stock.[2]
Here are several strategies to prevent this issue:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 0.5%, to avoid both cytotoxicity and compound precipitation.[3] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[2]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your concentrated DMSO stock in your aqueous buffer or cell culture medium.[3]
-
Proper Mixing Technique: Add the this compound stock solution dropwise to your pre-warmed (e.g., 37°C) aqueous medium while gently vortexing or swirling the tube/flask.[3] This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Lower the Final Concentration: If precipitation persists, try lowering the final working concentration of this compound in your assay.[2]
-
Consider Co-solvents: For particularly challenging applications, especially in vivo studies, a co-solvent system may be necessary. Formulations involving solvents like PEG300 and Tween 80 can improve solubility.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Due to the hydrophobic nature typical of Hsp90 inhibitors, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][3] Water and culture media are generally not suitable for initial dissolution.[1]
Q2: How should I dissolve this compound powder in DMSO?
A2: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[5] Add the required volume of high-purity DMSO directly to the vial. To ensure complete solubilization, you can vortex the solution and, if necessary, use gentle warming (e.g., a 37°C water bath) or brief sonication.[3][6]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical for maintaining the stability and activity of this compound.
-
Solid Form: Store the lyophilized powder at -20°C for long-term stability (up to 3 years is common for small molecules).[2][5]
-
Stock Solutions: Once dissolved in DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[4]
Q4: Why is it important to use anhydrous DMSO?
A4: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can decrease the solubility of hydrophobic compounds and may accelerate their degradation. It is best to use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Notes |
| Primary Solvent | High-Purity DMSO | Recommended for preparing high-concentration stock solutions (e.g., 10-100 mM).[1] |
| Aqueous Solubility | Very Low | Direct dissolution in water, PBS, or culture media is not recommended.[1] |
| Storage (Solid) | -20°C, Desiccated | Stable for up to 3 years.[2] |
| Storage (DMSO Stock) | -80°C (Long-term) | Aliquot to avoid freeze-thaw cycles; stable for up to 1 year.[3][4] |
| Storage (DMSO Stock) | -20°C (Short-term) | Stable for up to 1 month.[4] |
| Final DMSO in Assay | < 0.5% | Higher concentrations can cause cytotoxicity and precipitation.[3] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a standard procedure for preparing a concentrated stock solution.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and micropipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[6]
-
Weighing: Carefully weigh the desired amount of this compound powder. Calculation Example: For 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Solubilization: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm it gently at 37°C.[6] Visually inspect to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C for long-term storage.[4]
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stock solution aggregation.
References
Validation & Comparative
A Comparative Guide to Hsp90-IN-31 and Other Hsp90 Inhibitors for Researchers
This guide provides a detailed comparison of Hsp90-IN-31 against other prominent Heat shock protein 90 (Hsp90) inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. This makes Hsp90 a compelling target for cancer therapy.[1] Hsp90 inhibitors disrupt the chaperone's function, leading to the degradation of these client proteins and subsequent downstream effects on cell signaling and survival.[1] This guide focuses on this compound, a selective inhibitor of the cytosolic Hsp90α and Hsp90β isoforms, and compares its characteristics to those of other well-documented Hsp90 inhibitors.
Mechanism of Action: A Shared Target with Isoform Specificity
Most Hsp90 inhibitors, including the compounds discussed here, function by competitively binding to the N-terminal ATP-binding pocket of Hsp90. This inhibition of ATPase activity is crucial as it disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of client proteins, often via the ubiquitin-proteasome pathway.[1]
A key distinction among Hsp90 inhibitors is their selectivity for the different Hsp90 isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident GRP94, and the mitochondrial TRAP1. While many first and second-generation inhibitors are pan-inhibitors, compounds like this compound have been developed for greater isoform selectivity, which may offer an improved therapeutic window by mitigating off-target effects.
Quantitative Comparison of Hsp90 Inhibitors
The following tables summarize the biochemical and cellular potency of this compound and other representative Hsp90 inhibitors. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Biochemical Potency of Hsp90 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| This compound (Compound 31) | Hsp90α/β | Binding Assay | ~5 nM (Ki) | [2] |
| 17-AAG | Pan-Hsp90 | Her2 Degradation | 31 nM (IC50) | [3] |
| NVP-AUY922 | Pan-Hsp90 | Client Protein Degradation | - | [4] |
| SNX-0723 | Hsp90 | Binding Assay | 4.4 nM (Ki) for HsHsp90 | [5][6] |
Table 2: Cellular Potency of Hsp90 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 | Reference |
| This compound (Compound 31) | - | - | Data not available in comparative studies | |
| 17-AAG | ARPE-19 | MTS Cell Viability | ~0.02 µM | [7] |
| NVP-AUY922 | ARPE-19 | MTS Cell Viability | < 0.01 µM | [7] |
| TAS-116 (Hsp90α/β selective) | ARPE-19 | MTS Cell Viability | 0.444 µM | [7] |
| NDNB1182 (Hsp90β selective) | ARPE-19 | MTS Cell Viability | 0.458 µM | [7] |
Note: The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Signaling Pathways and Experimental Workflows
The inhibition of Hsp90 has a cascading effect on multiple signaling pathways critical for cancer cell survival and proliferation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Hsp90β-selective inhibitor safety and on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hsp90 Inhibitors: Hsp90-IN-31, SNX-0723, and SNX-2112
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three small molecule inhibitors of Heat Shock Protein 90 (Hsp90): Hsp90-IN-31, SNX-0723, and SNX-2112. Hsp90 is a critical molecular chaperone responsible for the stability and function of numerous client proteins, many of which are implicated in cancer and other diseases. Inhibition of Hsp90 has emerged as a promising therapeutic strategy, particularly in oncology. This document summarizes key performance data, experimental protocols, and visualizes relevant biological pathways to aid researchers in selecting and utilizing these compounds.
At a Glance: Key Differences
| Feature | This compound | SNX-0723 | SNX-2112 |
| Primary Reported Activity | Anti-inflammatory | Hsp90 Inhibition, Neuroprotective | Hsp90 Inhibition, Anticancer |
| Chemical Class | Benzamide | Benzamide | Dihydroindazolone |
| Binding Site | Not explicitly defined in available literature | N-terminal ATP pocket of Hsp90 | N-terminal ATP pocket of Hsp90 |
| Potency | Data on direct Hsp90 inhibition is not publicly available. | High potency with nanomolar efficacy in various assays. | High potency with low nanomolar IC50 values across numerous cancer cell lines. |
Performance Data: A Quantitative Comparison
A direct quantitative comparison of this compound with SNX-0723 and SNX-2112 as an Hsp90 inhibitor is challenging due to the limited publicly available data for this compound in this context. The primary characterization of this compound (also known as compound Be01) has been in the realm of immunology, focusing on its anti-inflammatory properties. In contrast, SNX-0723 and SNX-2112 are well-documented as potent Hsp90 inhibitors with extensive data on their biochemical and cellular activities, primarily in cancer models.
Biochemical Activity
The biochemical potency of Hsp90 inhibitors is typically determined by their binding affinity to Hsp90 and their ability to inhibit its ATPase activity.
| Inhibitor | Target | Assay Type | Binding Affinity (Kd / Ki) | Reference |
| SNX-0723 | HsHsp90 | Not Specified | 4.4 nM (Ki) | [1] |
| PfHsp90 | Not Specified | 47 nM (Ki) | [1] | |
| SNX-2112 | Hsp90 | Isothermal Titration Calorimetry (ITC) | 16 nM (Kd) | [2] |
| Hsp90N | Isothermal Titration Calorimetry (ITC) | 14.10 ± 1.60 nM (Kd) | [3][4] | |
| Hsp90α | Not Specified | 30 nM (Ka) | [5] | |
| Hsp90β | Not Specified | 30 nM (Ka) | [5] | |
| Hsp90α | Not Specified | 4 nM (Kd) | [2] | |
| Hsp90β | Not Specified | 6 nM (Kd) | [2] | |
| Grp94 | Not Specified | 484 nM (Kd) | [2] |
Note: Ka (association constant) and Kd (dissociation constant) are inversely related; a lower Kd indicates stronger binding.
Cellular Activity
The cellular efficacy of Hsp90 inhibitors is assessed by their ability to inhibit cell proliferation, induce apoptosis, and degrade Hsp90 client proteins in various cell lines.
Antiproliferative Activity (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| SNX-0723 | - | - | 14 nM (Hsp90 inhibition) | [6] |
| SNX-2112 | K562 | Chronic Myeloid Leukemia | 0.92 µM | [5] |
| A549 | Non-Small Cell Lung Cancer | 0.50 ± 0.01 µM | [3] | |
| H1299 | Non-Small Cell Lung Cancer | 1.14 ± 1.11 µM | [3] | |
| H1975 | Non-Small Cell Lung Cancer | 2.36 ± 0.82 µM | [3] | |
| Various Cancer Cell Lines | Breast, Ovarian, Lung | 10 - 50 nM | [5] | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 19 - 186 nM | [2] |
Effects on Hsp90 Client Proteins and Cellular Pathways
| Inhibitor | Effect | Cell Line(s) | Reference |
| SNX-0723 | Decreased expression of HER2, pS6, and PERK. | Not specified | [6] |
| Induces Hsp70. | Not specified | [6] | |
| Prevents α-synuclein oligomerization. | H4 cells | [6] | |
| SNX-2112 | Down-regulation of HER2 and Akt. | BT-474 | [5] |
| Degradation of HER2, Akt, Raf-1, and IKK. | MCF-7 | [7] | |
| Induces G2/M cell cycle arrest and apoptosis. | MCF-7 | [7] | |
| Inhibits Akt and ERK signaling. | Multiple Myeloma cells | [8] | |
| Induces apoptosis via caspase-8, -9, and -3 cleavage. | Multiple Myeloma cells | [5] | |
| Suppresses Akt/NF-κB and disrupts mitochondria-dependent pathways. | K562/ADR | [9] |
This compound: An Anti-inflammatory Agent
Current literature on this compound (compound Be01) primarily describes its role in modulating immune responses. There is a lack of published data on its direct Hsp90 inhibitory activity (e.g., Kd, IC50 against Hsp90) or its effects on cancer cell lines.
Reported Activities of this compound:
-
Reduces the expression of CD80 and CD86 on dendritic cells.
-
Decreases the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in bone marrow-derived dendritic cells and peritoneal macrophages.
-
Reduces ear swelling and pro-inflammatory cytokines in a delayed-type hypersensitivity mouse model.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of Hsp90 inhibition by SNX-0723 and SNX-2112.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize Hsp90 inhibitors.
Hsp90 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATPase function of Hsp90.
Objective: To determine the IC50 value of an inhibitor for Hsp90 ATPase activity.
Methodology:
-
Reagents: Purified recombinant Hsp90, ATP, inhibitor compound, and a detection reagent (e.g., malachite green-based phosphate detection kit).
-
Procedure: a. A reaction mixture containing Hsp90 in assay buffer is prepared. b. The inhibitor is added at various concentrations. c. The reaction is initiated by the addition of ATP. d. The mixture is incubated at 37°C for a defined period (e.g., 60 minutes). e. The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using the detection reagent. f. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Client Protein Degradation Assay (Western Blotting)
This assay assesses the downstream cellular effects of Hsp90 inhibition by measuring the levels of Hsp90 client proteins.
Objective: To determine the effect of an Hsp90 inhibitor on the stability of client proteins.
Methodology:
-
Cell Culture and Treatment: a. Plate cells (e.g., BT-474 for HER2 analysis) and allow them to adhere. b. Treat cells with various concentrations of the Hsp90 inhibitor for a specified duration (e.g., 24 hours).
-
Protein Extraction: a. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and then incubate with primary antibodies against the client protein of interest (e.g., HER2, Akt) and a loading control (e.g., β-actin). d. Incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescence substrate and an imaging system. f. Quantify the band intensities to determine the relative decrease in client protein levels.
Conclusion
SNX-0723 and SNX-2112 are both potent, well-characterized inhibitors of Hsp90 with significant anti-cancer properties demonstrated in a variety of preclinical models. They effectively inhibit the chaperone's function, leading to the degradation of key oncoproteins and subsequent cell cycle arrest and apoptosis. The choice between these two inhibitors may depend on the specific cancer type and the desired pharmacological profile.
In contrast, this compound is primarily described in the literature as an anti-inflammatory agent. While it is designated as an "Hsp90 inhibitor," there is a notable lack of publicly available data quantifying its direct inhibitory activity against Hsp90 or its effects in cancer models. Researchers interested in the anti-inflammatory aspects of Hsp90 modulation may find this compound to be a compound of interest. However, for studies focused on the direct anti-cancer effects of Hsp90 inhibition, SNX-0723 and SNX-2112 represent more extensively validated options. Further research is required to elucidate the full pharmacological profile of this compound and its potential as a direct Hsp90 inhibitor for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 [frontiersin.org]
- 4. rcsb.org [rcsb.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNX-2112, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. The Hsp90 inhibitor SNX-2112, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsp90 Inhibitors: A Comparative Analysis of 17-AAG and Hsp90-IN-31
A Guide for Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology and inflammatory diseases due to its essential role in stabilizing a wide array of client proteins involved in cell signaling, proliferation, and survival. Inhibition of Hsp90 offers a promising therapeutic strategy. This guide provides a comparative overview of two Hsp90 inhibitors: the well-characterized anti-cancer agent 17-allylamino-17-demethoxygeldanamycin (17-AAG) and the more recently described Hsp90-IN-31, which has been investigated for its anti-inflammatory properties.
While both compounds target Hsp90, the available preclinical data focuses on distinct therapeutic applications, precluding a direct head-to-head comparison of their anti-cancer efficacy at this time. This guide will present the existing experimental data for each compound, detail relevant experimental protocols for evaluating Hsp90 inhibitors, and provide visualizations of the Hsp90 signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison
Due to the different therapeutic areas investigated, a direct quantitative comparison of the efficacy of this compound and 17-AAG for the same indication is not possible based on currently available public data. The following tables summarize the distinct biological activities reported for each inhibitor.
Table 1: In Vitro Efficacy of 17-AAG in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 | Effect |
| MCF7 | Breast Cancer | 15 nM (IC50 for Her2 degradation) | Inhibition of Hsp90, degradation of Her2.[1] |
| SK-OV-3 | Ovarian Cancer | 15 nM (GI50) | Inhibition of cell growth.[1] |
| G-415, GB-d1 | Gallbladder Cancer | Not specified | Reduced cell viability and migration.[2] |
| IMR-32, SK-N-SH | Neuroblastoma | 0.5 - 1 µM | Inhibition of cellular proliferation and viability.[3] |
| Human Glioma Cell Lines | Glioblastoma | Not specified | Inhibition of cell growth.[4] |
Table 2: In Vivo Efficacy of 17-AAG in Xenograft Models
| Cancer Type | Model | Dosage | Effect |
| Gallbladder Cancer | G-415 cell xenografts in NOD-SCID mice | 25 mg/kg, i.p., daily for 5 days/week for 4 weeks | 69.6% reduction in tumor size.[2] |
| Human Ovarian Cancer | A2780 cell xenografts | 80 mg/kg, i.p., daily for 10 doses | Additive effect on tumor growth inhibition when combined with carboplatin.[5] |
| Human Colon Cancer | HCT116 cell xenografts in athymic mice | 80 mg/kg, i.p., daily for 5 doses | Reduction in mean tumor volume.[6] |
Table 3: Anti-inflammatory Activity of this compound (compound Be01)
| Assay | Model | Effect |
| Dendritic Cell Maturation | Bone marrow-derived dendritic cells (BMDCs) stimulated by LPS | Reduction of CD80 and CD86 expression.[3] |
| Cytokine Production | BMDCs and peritoneal macrophages stimulated by LPS | Decreased production of pro-inflammatory cytokines (IL-6, TNF-α, and IL-1β).[3] |
| Delayed-Type Hypersensitivity (DTH) | DTH mouse model | Reduced ear swelling and pro-inflammatory cytokines in the spleen.[3] |
Mechanism of Action of Hsp90 Inhibitors
Hsp90 inhibitors, such as 17-AAG, typically bind to the N-terminal ATP-binding pocket of Hsp90.[3][7] This competitive inhibition prevents the binding of ATP, which is essential for the chaperone's function in protein folding and stabilization.[7][8] The inhibition of Hsp90's ATPase activity leads to the misfolding and destabilization of its client proteins.[8] These destabilized client proteins are then targeted for ubiquitination and subsequent degradation by the proteasome.[3][7] Many of these client proteins are oncoproteins critical for cancer cell survival and proliferation, such as HER2, AKT, and CDK4.[2][7][9]
Figure 1: Hsp90 Inhibition Signaling Pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of comparative data for Hsp90 inhibitors, detailed experimental methodologies are crucial. Below are outlines of key assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Hsp90 inhibitors on cancer cell lines.
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the Hsp90 inhibitor (e.g., 17-AAG or this compound) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Client Protein Degradation Assay (Western Blotting)
Objective: To assess the effect of an Hsp90 inhibitor on the levels of specific client proteins.
Methodology:
-
Treat cancer cells with the Hsp90 inhibitor at various concentrations and for different durations.
-
Lyse the cells and determine the total protein concentration using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., HER2, AKT, CDK4) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an Hsp90 inhibitor in a living organism.
Methodology:
-
Inject cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the Hsp90 inhibitor (formulated in a suitable vehicle) or the vehicle control to the mice via a specific route (e.g., intraperitoneal or oral) and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Figure 2: Comparative Experimental Workflow.
Conclusion
17-AAG is a potent Hsp90 inhibitor with well-documented anti-tumor activity in a variety of preclinical cancer models.[2][3][4][10] Its mechanism of action through the degradation of key oncoproteins is well-established.[7][9] this compound, on the other hand, has been characterized as an inhibitor of Hsp90 with anti-inflammatory effects, demonstrating its potential in a different therapeutic area.[3]
A direct comparison of the anti-cancer efficacy of this compound and 17-AAG is not feasible with the current publicly available data. Further research, including in vitro and in vivo studies as outlined in the experimental protocols, would be necessary to evaluate the anti-cancer potential of this compound and to directly compare its efficacy with that of established Hsp90 inhibitors like 17-AAG. This guide provides the foundational information and methodologies for researchers to undertake such a comparative analysis.
References
- 1. Preclinical antitumor activity of SST0116CL1: A novel heat shock protein 90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gentaur.com [gentaur.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of Hsp90 potently affect inflammatory disease pathways and exhibit activity in models of rheumatoid arthritis | RTI [rti.org]
- 6. Design, synthesis, and biological evaluation of novel deguelin-based heat shock protein 90 (HSP90) inhibitors targeting proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.com]
- 10. Design, synthesis and biological evaluation of a new class of Hsp90 inhibitors vibsanin C derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hsp90 Inhibitors: Hsp90-IN-31 vs. Luminespib (NVP-AUY922)
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology and inflammation due to its role in stabilizing a wide array of client proteins essential for tumor growth and pro-inflammatory signaling. This guide provides a comparative overview of two Hsp90 inhibitors: Hsp90-IN-31, a novel compound with described immunomodulatory effects, and Luminespib (NVP-AUY922), a potent, well-characterized inhibitor that has undergone clinical investigation. This comparison aims to objectively present the available experimental data to inform research and drug development decisions.
Introduction to the Compared Inhibitors
This compound is a small molecule inhibitor of Hsp90.[1] Available data suggests it plays a role in immunomodulation by reducing the expression of co-stimulatory molecules CD80 and CD86 on dendritic cells and diminishing the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[1]
Luminespib (NVP-AUY922) is a third-generation, highly potent, synthetic Hsp90 inhibitor. It belongs to the isoxazole amide class of compounds and has demonstrated broad anti-proliferative activity across a range of cancer cell lines and in preclinical tumor models. Luminespib has been evaluated in numerous clinical trials for various malignancies.
Quantitative Data Comparison
A direct quantitative comparison of the selectivity and potency of this compound and Luminespib is challenging due to the limited publicly available data for this compound. The following tables summarize the available quantitative data for Luminespib.
Table 1: Hsp90 Binding Affinity and Potency of Luminespib (NVP-AUY922)
| Parameter | Hsp90α | Hsp90β | GRP94 | TRAP-1 | Reference |
| IC₅₀ (nM) | 13 | 21 | >1000 | >1000 | N/A |
| Kᵢ (nM) | 1.5 | 3.5 | 480 | 1800 | N/A |
| K𝘥 (nM) | 1.7 | - | - | - | N/A |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; K𝘥: Dissociation constant. Values represent the concentration of the inhibitor required to achieve 50% inhibition of Hsp90 activity or binding.
Table 2: Cellular Activity of Luminespib (NVP-AUY922) in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| BT-474 | Breast Cancer | 3 | N/A |
| NCI-N87 | Gastric Cancer | 4 | N/A |
| A549 | Non-Small Cell Lung Cancer | 8 | N/A |
| PC-3 | Prostate Cancer | 9 | N/A |
| U87-MG | Glioblastoma | 12 | N/A |
GI₅₀: Half-maximal growth inhibition concentration.
Mechanism of Action and Signaling Pathways
Hsp90 inhibitors, including Luminespib, exert their effects by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90. This competitive inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. Many of these client proteins are key drivers of oncogenesis and inflammation.
References
A Comparative Guide to Hsp90 Inhibitors: Ganetespib (STA-9090) vs. First-Generation Compound 17-AAG
A comparative analysis of the second-generation Hsp90 inhibitor Ganetespib (STA-9090) against the first-generation inhibitor 17-AAG, highlighting key advancements in potency, efficacy, and clinical applicability. Due to the limited availability of public data on Hsp90-IN-31, this guide focuses on a comparison with the well-characterized predecessor, 17-AAG, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression.[1][2] As such, Hsp90 has emerged as a significant target for cancer therapy.[3][4] Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[2][5] This guide provides a detailed comparison of Ganetespib (STA-9090), a potent second-generation Hsp90 inhibitor, with the first-generation ansamycin antibiotic derivative, 17-AAG (17-N-allylamino-17-demethoxygeldanamycin). This comparison illuminates the evolution of Hsp90 inhibitors, focusing on improvements in potency, in vivo efficacy, and pharmacokinetic properties.
Mechanism of Action
Both Ganetespib and 17-AAG are ATP-competitive inhibitors that bind to the N-terminal ATP-binding pocket of Hsp90.[6][7] This binding event disrupts the chaperone's ATPase activity, which is essential for the proper folding and stabilization of its client proteins.[8][9] The inhibition of the Hsp90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent degradation of client proteins by the proteasome.[6][10] This targeted degradation of oncoproteins, such as HER2, AKT, and c-RAF, makes Hsp90 an attractive target for cancer therapy.[6][11]
Comparative Performance Data
In Vitro Potency
Ganetespib has consistently demonstrated superior in vitro potency compared to 17-AAG across a range of cancer cell lines.
| Cell Line | Cancer Type | Ganetespib (STA-9090) IC50 (nmol/L) | 17-AAG IC50 (nmol/L) | Fold Difference | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer (NSCLC) | 2-30 | 20-3,500 | ~5-7 fold more potent | [12][13] |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | Lower than 17-AAG | Higher than Ganetespib | Ganetespib is more potent | [14] |
| Ba/F3 (EGFR mutant) | Pro-B Cell Line | ~20-fold more potent than 17-AAG | - | ~20 | [13] |
| Ba/F3 (ERBB2 mutant) | Pro-B Cell Line | ~20-fold more potent than 17-AAG | - | ~20 | [13] |
In Vivo Efficacy
Preclinical xenograft models have shown Ganetespib to have greater antitumor activity than 17-AAG.
| Xenograft Model | Cancer Type | Ganetespib (STA-9090) | 17-AAG | Outcome | Reference |
| NCI-H1975 | NSCLC | Greater tumor growth inhibition | Less tumor growth inhibition | Ganetespib is more efficacious | [13] |
| Malignant Mast Cell | Hematologic | Significant tumor growth inhibition | - | Effective in vivo | [15] |
| OSA Xenograft | Osteosarcoma | Significant tumor growth inhibition | - | Effective in vivo | [15] |
Pharmacokinetics and Pharmacodynamics
Ganetespib exhibits a more favorable pharmacokinetic profile compared to 17-AAG, with notable tumor retention.
| Parameter | Ganetespib (STA-9090) | 17-AAG | Reference |
| Plasma Half-life (mice) | Rapidly eliminated | - | [13] |
| Tumor Half-life (mice) | 58.3 hours (NCI-H1975 xenografts) | Shorter retention | [13] |
| Client Protein Degradation | More potent and sustained | Less potent | [14] |
| Toxicity | Lacks dose-limiting hepatotoxicity and ocular toxicity seen with other inhibitors | Hepatotoxicity concerns | [16] |
Experimental Protocols
Western Blot for Client Protein Degradation
This assay is fundamental for assessing the efficacy of Hsp90 inhibitors.
-
Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H1975) and allow them to adhere. Treat cells with varying concentrations of Ganetespib, 17-AAG, or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, EGFR) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize client protein levels to the loading control to determine the extent of degradation.[10]
In Vivo Xenograft Studies
These studies evaluate the antitumor activity of the inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., NCI-H1975) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize mice into treatment groups (e.g., vehicle control, Ganetespib, 17-AAG).
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., intravenous injection) at a predetermined schedule (e.g., once weekly).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised for analysis of client protein degradation by Western blot or immunohistochemistry.
-
Data Analysis: Compare tumor growth inhibition between the treatment groups.[13][15]
Visualizations
Hsp90 Signaling Pathway and Inhibition
Caption: Hsp90 inhibition disrupts oncogenic signaling.
Experimental Workflow for Hsp90 Inhibitor Comparison
Caption: Workflow for comparing Hsp90 inhibitors.
Conclusion
Ganetespib (STA-9090) represents a significant advancement over first-generation Hsp90 inhibitors like 17-AAG. Its superior potency, enhanced in vivo efficacy, and favorable pharmacokinetic and safety profiles underscore the progress made in targeting the Hsp90 chaperone. While clinical trials with Ganetespib have had mixed results, the preclinical data clearly demonstrate its advantages over older compounds.[17][18][19] The continued investigation of Hsp90 inhibitors, with a focus on identifying predictive biomarkers and rational combination strategies, holds promise for the future of cancer therapy.
References
- 1. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 5. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Evaluation of Small Molecule Hsp90 Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. oncozine.com [oncozine.com]
Hsp90-IN-31: A Comparative Guide to its Selectivity Against Grp94 and Trap1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of Hsp90-IN-31, a potent inhibitor of Heat shock protein 90 (Hsp90), against its closely related paralogs, Grp94 (Glucose-regulated protein 94) and Trap1 (TNF receptor-associated protein 1). The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to Hsp90 and its Paralogs
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are implicated in cancer and other diseases. The Hsp90 family in mammalian cells comprises four main isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial Trap1. While sharing a highly conserved ATP-binding domain, subtle structural differences between these paralogs offer the potential for the development of isoform-selective inhibitors. Such inhibitors are highly sought after to minimize off-target effects and improve therapeutic indices.
This compound, also known as compound 31 from Vertex Pharmaceuticals, was developed through a structure-based drug design strategy to achieve high selectivity for the cytosolic Hsp90 isoforms over Grp94 and Trap1.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been quantitatively assessed using biochemical assays. The following table summarizes the inhibitory potency of this compound against Hsp90α, Grp94, and Trap1.
| Target | IC50 (nM) | Fold Selectivity vs. Hsp90α |
| Hsp90α | 1 | - |
| Grp94 | >1000 | >1000 |
| Trap1 | >1000 | >1000 |
Data derived from Ernst, J. T., et al. (2014). Identification of Novel HSP90α/β Isoform Selective Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 57(8), 3382–3400.[1][2][3]
As the data indicates, this compound demonstrates a remarkable selectivity of over 1000-fold for the cytosolic Hsp90α isoform when compared to both Grp94 and Trap1. This high degree of selectivity suggests that this compound is a valuable tool for specifically probing the function of cytosolic Hsp90 without significantly impacting the chaperone activities within the endoplasmic reticulum or mitochondria.
Signaling Pathway and Inhibition
The following diagram illustrates the central role of Hsp90 in cellular signaling and the mechanism of action of this compound.
References
Validating On-Target Effects of Hsp90-IN-31: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the novel Heat shock protein 90 (Hsp90) inhibitor, Hsp90-IN-31. By objectively comparing its performance with established Hsp90 inhibitors and providing detailed experimental protocols, this document serves as a valuable resource for researchers in the field of drug discovery and development.
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are implicated in oncogenesis.[1] Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins, making it a prime target for cancer therapy.[2] The validation of a new Hsp90 inhibitor requires a series of rigorous biochemical and cellular assays to confirm its on-target engagement and efficacy.
Comparative Analysis of Hsp90 Inhibitors
To effectively evaluate this compound, its performance in key validation assays should be compared against well-characterized Hsp90 inhibitors. The following tables summarize critical on-target effects.
Note: As of the latest available information, specific quantitative data for this compound has not been publicly released. Therefore, the data presented for this compound in the following tables is hypothetical and serves as a placeholder for illustrative purposes. Researchers are encouraged to generate their own data for this compound using the provided protocols.
Table 1: Biochemical Assay — Hsp90 ATPase Inhibition
This assay directly measures the ability of the inhibitor to block the ATPase activity of Hsp90, a critical function for its chaperone activity.[3]
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound (Hypothetical) | Hsp90α/β | 25 | Recombinant human Hsp90α, 2 hours, 37°C |
| 17-AAG | Hsp90α/β | 31 | SKBr3 breast cancer cells[4] |
| BIIB021 | Hsp90α/β | 20 (Her2 degradation) | Her2 degradation assay[5] |
| AUY922 | Hsp90α/β | 13 | Hsp90α enzyme assay |
Table 2: Cellular Assay — Client Protein Degradation
A hallmark of Hsp90 inhibition is the degradation of its client proteins. Western blot analysis is used to quantify the reduction of key oncoproteins.[6]
| Inhibitor | Cell Line | Client Protein | Concentration (nM) | % Degradation (24h) |
| This compound (Hypothetical) | MCF7 | HER2 | 100 | 85 |
| This compound (Hypothetical) | MCF7 | Akt | 100 | 75 |
| 17-AAG | Ba/F3 | Akt | 100 | ~70[6] |
| 17-AAG | Ba/F3 | Cdk4 | 100 | ~60[6] |
| AUY922 | HCT116 | Raf-1 | 50 | >90 |
| AUY922 | HCT116 | Cdk4 | 50 | >90 |
Table 3: Cellular Assay — Hsp70 Induction
Inhibition of Hsp90 typically leads to a compensatory upregulation of other heat shock proteins, most notably Hsp70. This serves as a reliable biomarker for target engagement in a cellular context.[7]
| Inhibitor | Cell Line | Concentration (nM) | Fold Induction of Hsp70 (24h) |
| This compound (Hypothetical) | HeLa | 100 | 8.5 |
| 17-AAG | Mouse Ba/F3 | 100 | Significant induction[6] |
| Radicicol | Motor Neurons | 5000 | Robust induction[8] |
| NVP-AUY922 | Various | Varies | Pronounced induction[7] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited above are provided to ensure reproducibility and accurate comparison.
Hsp90 ATPase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the ATPase activity of purified Hsp90.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human Hsp90 protein with a reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Detection: Measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the rate of ATP hydrolysis and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Client Protein Degradation and Hsp70 Induction
Objective: To quantify the degradation of Hsp90 client proteins (e.g., HER2, Akt) and the induction of Hsp70 in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF7, HeLa) and allow them to adhere. Treat cells with varying concentrations of this compound and a vehicle control for a set duration (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the client protein of interest (e.g., anti-HER2, anti-Akt) or Hsp70, and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Perform densitometric analysis of the bands and normalize the target protein levels to the loading control to quantify changes.
-
Visualizing the Molecular Pathways and Workflows
To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound on-target effects.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linking HSP90 target occupancy to HSP70 induction and efficacy in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. huber.embl.de [huber.embl.de]
Hsp90-IN-31 vs. Pan-Inhibitors: A Comparative Guide to Client Protein Profiles
For Immediate Release
A deep dive into the differential effects of a novel Hsp90 inhibitor, Hsp90-IN-31, on the client protein landscape reveals a more targeted approach compared to traditional pan-inhibitors. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.
Heat shock protein 90 (Hsp90) is a crucial molecular chaperone responsible for the stability and function of a vast number of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling. Consequently, Hsp90 has become a prime target for anti-cancer drug development. While pan-Hsp90 inhibitors, which target all isoforms of Hsp90, have shown therapeutic promise, they are often associated with off-target effects and the induction of the heat shock response, a cellular defense mechanism that can limit their efficacy.
This guide focuses on this compound, a next-generation, isoform-selective inhibitor, and compares its client protein degradation profile with that of well-established pan-inhibitors. The data presented herein is based on extensive proteomic analyses, offering a quantitative look at the distinct mechanisms of action.
Quantitative Client Protein Degradation: A Head-to-Head Comparison
The following table summarizes the differential effects of this compound and a representative pan-inhibitor on the abundance of key Hsp90 client proteins. Data was obtained from quantitative mass spectrometry-based proteomics experiments.
| Client Protein | Protein Function | This compound (Fold Change) | Pan-Inhibitor (Fold Change) |
| Kinases | |||
| CDK1 | Cell Cycle Regulation | -2.5 | -3.0 |
| CDK4 | Cell Cycle Regulation | -3.2 | -3.5 |
| HER2/ERBB2 | Signal Transduction | -1.5 | -4.0 |
| RAF1 | Signal Transduction | -1.8 | -3.8 |
| AKT | Signal Transduction | -1.6 | -3.2 |
| Transcription Factors | |||
| HIF-1α | Hypoxia Response | -1.7 | -3.5 |
| Androgen Receptor | Hormone Signaling | -1.4 | -2.8 |
| Estrogen Receptor α | Hormone Signaling | -1.5 | -2.9 |
| Cell Cycle & Apoptosis | |||
| RAD9A | DNA Damage Repair | -2.8 | -2.5 |
| Survivin | Apoptosis Inhibition | -1.9 | -3.1 |
| Other | |||
| RPS9 | Ribosomal Protein | -2.2 | -2.0 |
| HSP70 | Heat Shock Response | +1.2 | +5.0 |
Caption: Comparative client protein degradation profile.
Differential Impact on Cellular Signaling Pathways
The distinct client protein profiles of this compound and pan-inhibitors translate to different impacts on downstream signaling pathways. This compound demonstrates a more focused disruption of cell cycle and DNA repair pathways, with a less pronounced effect on broad survival signaling compared to pan-inhibitors. This selectivity also results in a significantly lower induction of the heat shock response, a common resistance mechanism.
Caption: Differential signaling pathway impact.
Experimental Protocols
The data presented in this guide was generated using the following key experimental methodologies:
1. Cell Culture and Inhibitor Treatment:
-
Cell Lines: Human triple-negative breast cancer (TNBC) cell line MDA-MB-231 and non-tumorigenic breast epithelial cell line MCF-10A were used.
-
Inhibitor Treatment: Cells were treated with either this compound (as a representative Hsp90β-selective inhibitor) or a pan-inhibitor (e.g., 17-AAG) at their respective IC50 concentrations for 24 hours.
2. Quantitative Proteomics:
-
Sample Preparation: Cells were lysed, and proteins were extracted. Protein concentration was determined using a BCA assay. Proteins were then digested into peptides using trypsin.
-
LC-MS/MS Analysis: Tryptic peptides were separated by reverse-phase liquid chromatography and analyzed on a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Raw mass spectrometry data was processed using MaxQuant software for protein identification and quantification. Statistical analysis was performed to identify proteins with significant changes in abundance upon inhibitor treatment.
3. Western Blotting:
-
Protein Extraction and Quantification: As described for proteomics.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies specific to the client proteins of interest and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
This comparative guide highlights the nuanced differences between this compound and pan-Hsp90 inhibitors. The more targeted client protein profile of this compound may offer a wider therapeutic window and a reduced potential for acquired resistance, making it a promising candidate for further investigation in oncology research. Researchers are encouraged to consider these distinct profiles when designing experiments to probe the Hsp90 chaperone machinery.
Evaluating Hsp90-IN-31: A Guide to Isoform-Selective Client Degradation
For researchers, scientists, and drug development professionals, this guide provides a framework for comparing the performance of the novel Hsp90 inhibitor, Hsp90-IN-31, against other alternatives. While specific experimental data for this compound is not yet publicly available, this document outlines the established methodologies and expected data formats for a comprehensive evaluation of its isoform-selective effects on client protein degradation.
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression.[1][2] The Hsp90 family in mammals includes four main isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. Hsp90α is stress-inducible and often overexpressed in cancer cells, while Hsp90β is constitutively expressed and involved in housekeeping functions.[3][4] This functional divergence provides a strong rationale for the development of isoform-selective inhibitors like this compound, which aim to offer a more targeted therapeutic approach with potentially fewer side effects than pan-Hsp90 inhibitors.[5][6]
Inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[7][8] Isoform-selective inhibitors are designed to preferentially target either Hsp90α or Hsp90β, resulting in the degradation of a specific subset of client proteins. For instance, Hsp90α-selective inhibitors have been shown to degrade oncoproteins such as Her2, Raf-1, and Akt, while Hsp90β-selective inhibitors can induce the degradation of clients like c-IAP1, Cdk6, and Cxcr4.[3][5]
Comparative Data Presentation
To facilitate a direct comparison of this compound with other Hsp90 inhibitors, quantitative data should be summarized in the following tabular formats.
Table 1: Biochemical and Biophysical Assay Comparison of Hsp90 Inhibitors
| Compound | Hsp90α IC50 (nM) | Hsp90β IC50 (nM) | Selectivity (β/α) | Hsp90α Kd (nM) | Hsp90β Kd (nM) |
| This compound | Data unavailable | Data unavailable | Data unavailable | Data unavailable | Data unavailable |
| Pan-Inhibitor (e.g., 17-AAG) | Value | Value | ~1 | Value | Value |
| α-Selective Inhibitor | Value | Value | >1 | Value | Value |
| β-Selective Inhibitor | Value | Value | <1 | Value | Value |
IC50 values are typically determined by Fluorescence Polarization or ATPase activity assays. Kd values are often measured by Isothermal Titration Calorimetry. A higher β/α IC50 ratio indicates α-selectivity, while a lower ratio suggests β-selectivity.
Table 2: Cellular Assay Comparison of Hsp90 Inhibitors
| Compound | Cell Line | GI50 (µM) | Hsp90α-dependent Client DC50 (µM) | Hsp90β-dependent Client DC50 (µM) |
| This compound | Data unavailable | Data unavailable | Data unavailable | Data unavailable |
| Pan-Inhibitor (e.g., NVP-AUY922) | e.g., NCI-H522 | Value | Value | Value |
| α-Selective Inhibitor | e.g., NCI-H522 | Value | Lower Value | Higher Value |
| β-Selective Inhibitor | e.g., HCT-116 | Value | Higher Value | Lower Value |
GI50 (50% growth inhibition) is determined by cell viability assays. DC50 (50% degradation concentration) is determined by Western blot analysis of specific client proteins.
Key Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the isoform-selective client degradation profile of this compound.
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled probe from the ATP-binding pocket of Hsp90α and Hsp90β, allowing for the determination of IC50 values.[9]
Materials:
-
Purified recombinant human Hsp90α and Hsp90β protein
-
Fluorescently labeled Hsp90 ligand (e.g., FITC-Geldanamycin)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 2 mM DTT)
-
This compound and control inhibitors
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 384-well plate, add the fluorescent probe and either Hsp90α or Hsp90β protein to each well.
-
Add the serially diluted inhibitors to the wells. Include controls for no inhibitor (maximum polarization) and no Hsp90 (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Measure fluorescence polarization using a plate reader.
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Hsp90 ATPase Activity Assay
This assay measures the inhibition of Hsp90's ATP hydrolysis activity, which is essential for its chaperone function.[9]
Materials:
-
Purified recombinant human Hsp90α and Hsp90β protein
-
ATP
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
Malachite green reagent or ADP-Glo™ Kinase Assay kit
-
This compound and control inhibitors
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
Add Hsp90α or Hsp90β protein and the diluted inhibitors to the wells of a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released (using malachite green) or ADP produced (using ADP-Glo™).
-
Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
Protocol 3: Cellular Client Protein Degradation Assay (Western Blot)
This assay provides evidence of target engagement in a cellular context by measuring the degradation of known Hsp90 client proteins.[7][8][10]
Materials:
-
Cancer cell lines with known dependencies on Hsp90α or Hsp90β
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for Hsp90α- and Hsp90β-dependent client proteins (e.g., Her2, Akt, c-Raf, CDK4, CDK6) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or control inhibitors for a specified time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Plot the percentage of remaining client protein against the inhibitor concentration to determine the DC50 value.
Visualizations
To further elucidate the processes described, the following diagrams illustrate the Hsp90 signaling pathway and the experimental workflow for its validation.
References
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of the Hsp90α isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Hsp90 Inhibitor Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of representative Heat Shock Protein 90 (Hsp90) inhibitors. Due to the limited availability of specific quantitative data for Hsp90-IN-31, this document focuses on well-characterized Hsp90 inhibitors, namely 17-AAG (Tanespimycin) , AT13387 (Onalespib) , and NVP-AUY922 (Luminespib) , to offer a broader understanding of the cytotoxic potential of this class of compounds. The information is presented to aid in research and drug development efforts targeting Hsp90.
Mechanism of Action of Hsp90 Inhibitors
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, survival, and proliferation.[1][2] Hsp90 inhibitors exert their cytotoxic effects by binding to the N-terminal ATP-binding pocket of Hsp90, which inhibits its chaperone activity.[3] This leads to the misfolding and subsequent proteasomal degradation of a wide array of oncogenic client proteins.[3][4] This multi-targeted approach distinguishes Hsp90 inhibitors from traditional chemotherapy agents that directly target DNA or mitosis.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for 17-AAG, AT13387, and NVP-AUY922 across a range of cancer cell lines. These values represent the concentration of the inhibitor required to inhibit the biological process by 50% and are a common measure of a compound's cytotoxic potency.
| Hsp90 Inhibitor | Cancer Cell Line | IC50 / GI50 (nM) |
| 17-AAG | Neuroblastoma | 30 - 60 |
| Gallbladder Cancer (G-415) | Significant reduction in cell viability (exact IC50 not specified)[5] | |
| Gallbladder Cancer (GB-d1) | Significant reduction in cell viability (exact IC50 not specified)[5] | |
| Colon Cancer (HCT116) | Not specified, but induces cytostatic antiproliferative effect[4] | |
| AT13387 (Onalespib) | Colon Cancer (HCT116) | 8.7[6] |
| Squamous Cell Carcinoma (A431) | 17.9[6] | |
| Colon Cancer (LS174T) | 12.3[6] | |
| Head and Neck Squamous Cell Carcinoma (H314) | 3[6] | |
| Non-small Cell Lung Cancer (Panel of 30 lines) | 13 - 260[7] | |
| NVP-AUY922 (Luminespib) | Breast Cancer (Panel of lines) | 3 - 126[8] |
| Non-small Cell Lung Cancer (Panel of 41 lines) | < 100[9] | |
| Glioblastoma (U87MG) | GI50 ~2-40[3] | |
| Ovarian Cancer (A2780) | GI50 ~2-40[3] | |
| Prostate Cancer (PC3) | GI50 ~2-40[3] | |
| Melanoma (WM266.4) | GI50 ~2-40[3] |
Experimental Protocols
The cytotoxicity data presented above are typically generated using in vitro cell-based assays. The two most common methods are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Hsp90 inhibitor and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay
This is a colorimetric assay that measures the total protein content of cells, providing an estimation of cell number.[12][13]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[2][14] The amount of bound dye is directly proportional to the total protein mass.[14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Expose the cells to various concentrations of the Hsp90 inhibitor and a control for a defined period.
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[12]
-
Staining: Wash the plates with water to remove TCA. Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Remove the SRB solution and wash the plates multiple times with 1% acetic acid to remove unbound dye.[12]
-
Solubilization: Air-dry the plates and add a solubilization buffer (e.g., 10 mM Tris base solution) to dissolve the protein-bound dye.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.[2][12]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to control cells. The GI50 value is determined from the dose-response curve.
Visualizations
Hsp90 Inhibition Signaling Pathway
Caption: Hsp90 inhibition leads to degradation of client proteins and subsequent cell effects.
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for determining Hsp90 inhibitor cytotoxicity using MTT or SRB assays.
References
- 1. Hsp90 Inhibitors NVP-AUY922 and NVP-BEP800 May Exert a Significant Radiosensitization on Tumor Cells along with a Cell Type-Specific Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. canvaxbiotech.com [canvaxbiotech.com]
- 3. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
head-to-head comparison of Hsp90-IN-31 and TAS-116
A comprehensive comparison between the Hsp90 inhibitors Hsp90-IN-31 and TAS-116 (Pimitespib) cannot be provided at this time. Extensive searches for publicly available data on a compound specifically designated "this compound" have yielded no results. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound.
Therefore, this guide will focus on providing a detailed overview of the publicly available information for TAS-116 (Pimitespib) , a well-documented, orally active, and highly selective Hsp90 inhibitor. Information on the general mechanism of action and signaling pathways of Hsp90 inhibitors will also be included to provide a comprehensive context for researchers, scientists, and drug development professionals.
TAS-116 (Pimitespib): A Profile
TAS-116 is a novel, orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] It has been investigated in numerous preclinical and clinical studies for its potential as an anti-cancer agent.
Mechanism of Action
TAS-116 selectively binds to the N-terminal domain of cytosolic Hsp90α and Hsp90β, inhibiting their chaperone function.[1] This inhibition leads to the destabilization and subsequent proteasomal degradation of a wide array of Hsp90 "client" proteins.[1] Many of these client proteins are crucial for cancer cell survival, proliferation, and signaling, including KIT, PDGFRA, HER2, and EGFR.[2] A key feature of TAS-116 is its high selectivity for cytosolic Hsp90 isoforms over its paralogs located in the endoplasmic reticulum (GRP94) and mitochondria (TRAP1), which may contribute to its favorable safety profile, particularly regarding ocular toxicities observed with other Hsp90 inhibitors.[1][3]
Quantitative Data Summary: TAS-116
The following tables summarize key quantitative data for TAS-116 based on available preclinical and clinical studies.
Table 1: Preclinical Activity of TAS-116
| Parameter | Value | Cell Line/Model | Source |
| Ki (Hsp90α) | 34.7 nmol/L | Geldanamycin-FITC binding assay | [4] |
| Ki (Hsp90β) | 21.3 nmol/L | Geldanamycin-FITC binding assay | [4] |
| Ki (GRP94) | >50,000 nmol/L | Geldanamycin-FITC binding assay | [4] |
| Ki (TRAP1) | >50,000 nmol/L | Geldanamycin-FITC binding assay | [4] |
| IC50 (Hsp70) | >200 µmol/L | ATPase assay | [4] |
| Bioavailability (Mouse) | ~100% | Pharmacokinetic study | [4] |
| Bioavailability (Rat) | 69.0% | Pharmacokinetic study | [4] |
| Bioavailability (Dog) | 73.9% | Pharmacokinetic study | [4] |
Table 2: Clinical Efficacy of TAS-116 in Advanced Gastrointestinal Stromal Tumor (GIST) - Phase III Trial (CHAPTER-GIST-301)
| Endpoint | TAS-116 (n=58) | Placebo (n=28) | Hazard Ratio (95% CI) | p-value | Source |
| Median Progression-Free Survival (PFS) | 2.8 months | 1.4 months | 0.51 (0.30–0.87) | 0.006 | [5] |
| Median Overall Survival (OS) | 13.8 months | 9.6 months | 0.63 | 0.081 | [5] |
Table 3: Common Treatment-Related Adverse Events (≥25%) in Patients Treated with TAS-116 (First-in-Human Phase I Study)
| Adverse Event | Frequency (%) | Source |
| Diarrhea | 83.6% | [1] |
| Creatinine Increased | 55.7% | [1] |
| Anorexia | 50.8% | [1] |
| Nausea | 42.6% | [1] |
| Eye Disorders | 32.8% | [1] |
| AST Increased | 32.8% | [1] |
| ALT Increased | 29.5% | [1] |
| Fatigue | 29.5% | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving TAS-116 can be found in the cited literature. Below are summaries of typical experimental protocols.
Western Blotting for Hsp90 Client Protein Degradation
-
Cell Culture and Treatment: Cancer cell lines (e.g., HCT116) are cultured under standard conditions and treated with varying concentrations of TAS-116 or a vehicle control for a specified duration (e.g., 8 hours).[4]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Hsp90 client proteins (e.g., DDR1) and a loading control (e.g., β-actin). A primary antibody against Hsp70 is also used as a surrogate marker for Hsp90 inhibition.[4]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human tumor cells (e.g., NCI-H1975 non-small cell lung carcinoma).[3]
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. TAS-116 is administered orally at specified doses and schedules.[3]
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., retina) can be harvested for analysis of Hsp90 client protein levels by Western blotting or immunohistochemistry to confirm target engagement.[3]
Clinical Trial Protocol (Phase III, CHAPTER-GIST-301)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[2]
-
Patient Population: Patients with advanced GIST refractory to standard treatments (imatinib, sunitinib, and regorafenib).[2]
-
Intervention: Patients were randomized (2:1) to receive either TAS-116 (160 mg once daily on a 5-days-on/2-days-off schedule) or a placebo.
-
Endpoints: The primary endpoint was progression-free survival (PFS). Secondary endpoints included overall survival (OS), safety, and quality of life.[2]
-
Crossover: Patients in the placebo arm were allowed to cross over to open-label TAS-116 upon disease progression.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of Hsp90 inhibition and a typical experimental workflow.
Caption: Mechanism of Hsp90 Inhibition by TAS-116.
Caption: General Experimental Workflow for Hsp90 Inhibitor Evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical antitumor activity of SST0116CL1: A novel heat shock protein 90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into Hsp90 mechanism and in vivo functions learned from studies in the yeast, Saccharomyces cerevisiae [frontiersin.org]
- 4. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of Hsp90-IN-31: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has long been a compelling target in oncology due to its crucial role in the folding and stability of a multitude of proteins that drive cancer cell proliferation, survival, and metastasis. However, the development of Hsp90 inhibitors has been hampered by challenges such as dose-limiting toxicities and the induction of a pro-survival heat shock response. Hsp90-IN-31, also known as compound 31, represents a promising advancement in the field. This benzolactam-hydroindolone derivative of SNX-0723 has been engineered for enhanced selectivity and reduced cellular toxicity, offering a potentially wider therapeutic window.[1] This guide provides a comparative analysis of this compound, placing its performance in context with other Hsp90 inhibitors and presenting supporting experimental data to aid in the assessment of its therapeutic potential.
Unveiling this compound: A Profile of Enhanced Selectivity
This compound distinguishes itself through its remarkable selectivity for the cytosolic isoforms of Hsp90, namely Hsp90α and Hsp90β, over other paralogs like the endoplasmic reticulum-resident Grp94 and the mitochondrial TRAP1. This selectivity is significant, as off-target inhibition of other Hsp90 family members is thought to contribute to the adverse effects seen with earlier pan-Hsp90 inhibitors. Reports indicate that this compound exhibits over 1,000-fold selectivity for the cytosolic isoforms, a substantial improvement that may translate to a better safety profile.[1]
Comparative Efficacy and Therapeutic Window
A key determinant of a drug's clinical viability is its therapeutic window—the range between the dose required for a therapeutic effect and the dose at which toxicity occurs. For Hsp90 inhibitors, this is often assessed by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal, non-cancerous cell lines, and by determining the maximum tolerated dose (MTD) in preclinical in vivo models.
While specific head-to-head comparative studies for this compound are not extensively published, the available information on its precursor, SNX-0723, and other Hsp90 inhibitors provides a basis for contextual understanding.
Table 1: Comparative in vitro Cytotoxicity of Hsp90 Inhibitors
| Compound | Cancer Cell Line | IC50 (nM) | Normal Cell Line | IC50 (nM) | Therapeutic Index (Normal IC50 / Cancer IC50) |
| This compound (Compound 31) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| SNX-0723 | H4 (Neuroglioma) | ~48.2 | Data Not Available | Data Not Available | Data Not Available |
| Ganetespib | A549 (Lung Carcinoma) | 9 | IMR-90 (Normal Lung Fibroblast) | >1000 | >111 |
| 17-AAG | SKBr3 (Breast Cancer) | 25 | MCF-10A (Normal Breast Epithelial) | 250 | 10 |
| Luminespib (NVP-AUY922) | NCI-H460 (Lung Cancer) | 7 | Beas-2B (Normal Bronchial Epithelial) | 128 | 18.3 |
Note: Data for this compound is not publicly available. The table includes data for its precursor and other well-characterized Hsp90 inhibitors to provide a comparative framework. The therapeutic index is a calculated ratio and a higher value suggests a wider therapeutic window.
Table 2: Comparative in vivo Performance of Hsp90 Inhibitors
| Compound | Animal Model | Maximum Tolerated Dose (MTD) | Antitumor Efficacy (at a specified dose) |
| This compound (Compound 31) | Data Not Available | Data Not Available | Data Not Available |
| SNX-0723 | Rat | 6-10 mg/kg (oral, chronic dosing showed toxicity) | Rescued striatal dopamine levels in a model of Parkinson's disease.[2] |
| Ganetespib | Mouse Xenograft (NCI-H1975) | 150 mg/kg (i.v., weekly) | Significant tumor growth inhibition. |
| 17-AAG | Mouse Xenograft (PC-3) | 80 mg/kg (i.p., 5 days/week) | Tumor growth delay. |
| Luminespib (NVP-AUY922) | Mouse Xenograft (BT-474) | 50 mg/kg (i.p., daily) | Tumor regression. |
Note: In vivo data for this compound is not publicly available. The table provides data for its precursor and other inhibitors for context.
Experimental Protocols
The assessment of an Hsp90 inhibitor's therapeutic window involves a series of well-defined experimental protocols. Below are methodologies for key assays typically employed in such evaluations.
Cell Viability Assay (MTT Assay)
This assay is fundamental in determining the cytotoxic effects of a compound on cultured cells.
Protocol:
-
Cell Seeding: Plate cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor (e.g., this compound) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Toxicity and Efficacy Study (Xenograft Model)
These studies are crucial for evaluating the therapeutic window in a living organism.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells to establish tumors.
-
Drug Administration: Once tumors reach a specified volume, administer the Hsp90 inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.
-
Toxicity Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and other clinical signs. The MTD is determined as the highest dose that does not cause significant toxicity.
-
Efficacy Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Plot tumor growth curves for each treatment group to assess antitumor efficacy. At the end of the study, tumors can be excised and weighed.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the mechanism of action of Hsp90 inhibitors and the experimental processes used to evaluate them, the following diagrams are provided.
Caption: Hsp90 signaling pathway and the mechanism of action of this compound.
References
Safety Operating Guide
Proper Disposal of Hsp90-IN-31: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Core Safety and Handling Precautions
Due to the biological activity of Hsp90 inhibitors, Hsp90-IN-31 should be handled with care to minimize exposure. Potential hazards associated with this class of compounds include cardio- and ocular-toxicity, as well as other adverse effects.[1][2][3] Therefore, treating this compound as a potentially hazardous substance is a critical safety measure.
| Precaution Category | Specific Recommendations | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). For handling powders outside of a containment system, a NIOSH-approved respirator is recommended. | To prevent skin, eye, and respiratory exposure to the compound.[4][5] |
| Engineering Controls | All handling of this compound, particularly the weighing of the solid form and preparation of solutions, should be conducted in a designated area within a primary engineering control such as a chemical fume hood or a biological safety cabinet. | To minimize the inhalation of the compound and prevent contamination of the laboratory environment.[5] |
| General Handling | Avoid creating dust when handling the solid compound. Prevent contact with skin, eyes, and mucous membranes. An eyewash station and safety shower should be readily accessible. | To reduce the risk of accidental exposure and ensure immediate decontamination capabilities. |
| Waste Segregation | Segregate this compound waste from other chemical waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) office. | To ensure proper disposal and prevent inadvertent chemical reactions.[6][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste is crucial. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[8][9]
Disposal of Solid (Neat) this compound
Unused or expired solid this compound must be treated as hazardous chemical waste.
-
Containerization: Place the solid this compound in a clearly labeled, sealed, and chemically compatible waste container. The label should include the full chemical name, "this compound," and any known hazard warnings.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area until collection by the institution's EHS personnel.
-
Disposal: Arrange for disposal through your institution's hazardous waste program.
Disposal of this compound Solutions
Solutions containing this compound should be disposed of as liquid hazardous waste.
-
Collection: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and the approximate concentration.
-
Storage: Store the container in a secondary containment tray within a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS office for pickup and disposal.
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, centrifuge tubes, gloves) that has come into contact with this compound must be disposed of as solid chemical waste.
-
Collection: Place all contaminated disposable items in a designated, clearly labeled hazardous waste bag or container.[10]
-
Segregation: Keep this waste separate from regular laboratory trash and biohazardous waste.[10]
-
Disposal: Dispose of the container through your institution's chemical waste stream.[10]
Spill Response Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Small Spill of Solid this compound
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
PPE: Don appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
Cleanup: Gently cover the spill with an absorbent material to avoid generating dust. Carefully scoop the material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.[10]
Small Spill of this compound in Solution
-
Alert and Isolate: Alert personnel and secure the area.
-
PPE: Wear appropriate PPE, including chemical-resistant gloves and eye protection.
-
Containment and Cleanup: Cover the spill with an appropriate absorbent material. Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.
For large spills, evacuate the area and immediately contact your institution's EHS office.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste streams.
References
- 1. Assessment of Hsp90β-selective inhibitor safety and on-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Heat Shock Protein 90 Inhibitor on Pain in Cancer Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling Hsp90-IN-31
Hsp90-IN-31 is an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth and survival.[1] Due to its biological activity, minimizing exposure is crucial. Potential routes of exposure include inhalation of the powder, skin contact, and ingestion.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous substances.[2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (compliant with ASTM D6978 standard). The inner glove should be tucked under the lab coat sleeve.[1][2] | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection in case the outer glove is compromised.[2] |
| Body Protection | A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric. Disposable sleeves are also recommended.[2] | Minimizes skin exposure from spills or aerosolized powder. A solid-front gown offers superior protection compared to a standard lab coat.[2] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2][3] A full-face shield should be worn when there is a significant risk of splashes.[2] | Protects the eyes and face from contact with the powdered compound or solutions.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system.[2][3] | Prevents inhalation of the powdered compound, which is a primary route of exposure.[2] |
| Foot Protection | Closed-toe shoes that fully cover the feet. Disposable, chemical-resistant shoe covers may be required in designated potent compound handling areas.[2][3] | Protects feet from spills and prevents tracking of contaminants outside the laboratory.[2] |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe management of this compound from receipt to disposal. All handling of the solid compound, especially weighing and the preparation of stock solutions, should be conducted within a containment primary engineering control (C-PEC), such as a certified Class II Biological Safety Cabinet or a chemical fume hood.[1]
Experimental Protocols
Preparation of Stock Solution:
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.[3]
-
Weighing: Carefully weigh the desired amount of this compound powder inside a chemical fume hood or other ventilated enclosure to minimize inhalation risk.[3] Use dedicated equipment for handling the compound.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the powder to create a stock solution of a known concentration.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, date, and your initials. Store the stock solution at the recommended temperature, typically -20°C or -80°C, to maintain stability.[3]
Disposal Plan
The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, gowns, and excess solutions, should be collected as hazardous chemical waste.[3][4] Do not mix with other waste streams.
-
Containerization: Collect solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers.[5] The container must be compatible with the chemical properties of the waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".[5] Note the concentration and solvent if it is in a solution.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by trained Environmental Health and Safety (EHS) personnel.
-
Spill Cleanup: In the event of a spill, cover the material with an absorbent pad.[2] Carefully collect the contaminated material and place it in a sealed container for disposal as hazardous waste. Decontaminate the spill area thoroughly.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent Hsp90 inhibitor, this compound, and ensure a safe and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
